Product packaging for Lucenin-2(Cat. No.:CAS No. 29428-58-8)

Lucenin-2

Cat. No.: B191759
CAS No.: 29428-58-8
M. Wt: 610.5 g/mol
InChI Key: ZLPSOQFIIQIIAX-VQVVXJKKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lucenin-2 is a C-glycosyl compound that is luteolin substituted by beta-D-glucopyranosyl moieties at positions 6 and 8 respectively. It is a C-glycosyl compound and a tetrahydroxyflavone. It is functionally related to a luteolin.
This compound has been reported in Passiflora incarnata, Artemisia herba-alba, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O16 B191759 Lucenin-2 CAS No. 29428-58-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-5-12-17(33)21(37)23(39)26(42-12)15-19(35)14-10(32)4-11(7-1-2-8(30)9(31)3-7)41-25(14)16(20(15)36)27-24(40)22(38)18(34)13(6-29)43-27/h1-4,12-13,17-18,21-24,26-31,33-40H,5-6H2/t12-,13-,17-,18-,21+,22+,23-,24-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPSOQFIIQIIAX-VQVVXJKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331881
Record name Lucenin-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29428-58-8
Record name Lucenin 2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29428-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lucenin-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lucenin-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E64F9FNT3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Lucenin-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lucenin-2, a naturally occurring flavonoid glycoside. The document details its chemical structure, physicochemical properties, and methodologies for its study, and explores its biological significance through the lens of its core aglycone, luteolin.

Chemical Identity and Structure of this compound

This compound is a C-glycosyl compound belonging to the flavone class of flavonoids.[1] Its core structure is based on luteolin (a tetrahydroxyflavone), which is substituted with two β-D-glucopyranosyl moieties at the 6 and 8 positions of the A ring.[1] This C-glycosidic linkage, where the sugar is attached directly to the aromatic ring via a C-C bond, confers greater stability to the molecule compared to O-glycosides, particularly against enzymatic and acidic hydrolysis.

The systematic IUPAC name for this compound is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one.[1]

Physicochemical and Quantitative Data

The key quantitative properties of this compound are summarized in the table below, providing essential data for researchers in analytical chemistry and drug development.

PropertyValueSource(s)
Molecular Formula C₂₇H₃₀O₁₆[1]
Molecular Weight 610.5 g/mol [1]
Exact Mass 610.15338487 Da[1]
CAS Number 29428-58-8[1]
Topological Polar Surface Area 288 Ų[1]
Hydrogen Bond Donor Count 12[1]
Hydrogen Bond Acceptor Count 16[1]
Rotatable Bond Count 5[1]
XLogP3 -2.6[1]
Synonyms Luteolin 6,8-di-C-glucoside, Luteolin 6,8-C-diglucoside[1]

Experimental Protocols

Representative Protocol for Isolation and Purification

While a single standardized protocol for this compound does not exist, the following methodology represents a robust, generalized workflow synthesized from established techniques for isolating flavonoids from plant matrices.[2][3][4][5]

Objective: To isolate and purify this compound from a plant source known to contain the compound (e.g., Passiflora incarnata).

Materials:

  • Dried and powdered plant material

  • Solvents: 80% Methanol (Extraction), n-Hexane, Ethyl Acetate, n-Butanol (Partitioning), HPLC-grade Methanol and Water, Acetonitrile

  • Stationary Phases: Silica gel 60, Macroporous adsorption resin (e.g., HPD-100), C18 reversed-phase silica gel

  • Equipment: Soxhlet extractor or ultrasonic bath, rotary evaporator, glass chromatography columns, preparative High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.

Methodology:

  • Extraction:

    • Extract 100 g of dried, powdered plant material with 1 L of 80% methanol using either Soxhlet extraction for 6-8 hours or ultrasonication (40 kHz, 250W) for 3 x 30-minute cycles.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 45°C to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in 200 mL of distilled water and sequentially partition it with equal volumes of n-hexane, followed by ethyl acetate, and finally n-butanol.

    • This compound, being highly polar, is expected to concentrate in the n-butanol fraction. Collect this fraction and evaporate the solvent.

  • Column Chromatography (Purification):

    • Step 3a: Macroporous Resin Chromatography: Dissolve the dried n-butanol fraction in water and load it onto a pre-equilibrated macroporous resin column. Wash the column with deionized water to remove sugars and other highly polar impurities. Elute the flavonoid fraction with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Step 3b: Silica Gel Chromatography: Pool and concentrate the this compound rich fractions. Apply the concentrate to a silica gel column. Elute with a solvent system of increasing polarity, such as a gradient of ethyl acetate:methanol:water.

  • Preparative HPLC (Final Purification):

    • Subject the partially purified fractions to preparative reversed-phase HPLC on a C18 column.

    • Use a gradient elution system, for example, starting with 95:5 water:acetonitrile and gradually increasing the acetonitrile concentration.

    • Monitor the elution at a characteristic wavelength for flavones (e.g., 340-350 nm).[6]

    • Collect the peak corresponding to this compound and verify its purity using analytical HPLC-PDA.

Characterization Protocol
  • Mass Spectrometry (MS):

    • Prepare the purified sample in a suitable solvent (e.g., methanol).

    • Analyze using an Electrospray Ionization Mass Spectrometer (ESI-MS) in both positive and negative ion modes to confirm the molecular weight ([M+H]⁺ and [M-H]⁻ ions).

    • Perform tandem MS (MS/MS) to obtain fragmentation patterns characteristic of C-glycosyl flavonoids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.

    • These spectra will allow for the unambiguous assignment of all proton and carbon signals, confirming the luteolin backbone, the identity and anomeric configuration of the sugar moieties, and their C-C attachment points at positions 6 and 8.

Biological Activity and Signaling Pathway Visualization

Direct studies on the specific signaling pathways modulated by this compound are limited. However, its biological activity is largely attributed to its aglycone, luteolin. Luteolin is a well-documented antioxidant and anti-inflammatory agent that exerts its effects through multiple signaling pathways, including the activation of the Nrf2 antioxidant response pathway.[7][8][9][10] Glycosides like this compound can be hydrolyzed to release luteolin in vivo, which then modulates these cellular targets.

The diagram below illustrates the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress, which is a known target of luteolin.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Luteolin Luteolin (from this compound) ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Luteolin->Keap1_Nrf2 stabilizes Nrf2 ROS->Keap1_Nrf2 induces conformational change Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Ub Ubiquitin Keap1_Nrf2->Ub ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Proteasome Proteasome Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds sMaf sMaf sMaf->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cell_Protection Cellular Protection & Reduced Inflammation Antioxidant_Genes->Cell_Protection leads to

Caption: Nrf2 antioxidant pathway activation by Luteolin, the aglycone of this compound.

Workflow for Isolation and Characterization of this compound

The following diagram outlines the logical workflow for obtaining and verifying the structure of this compound from a natural source, as detailed in the experimental protocols.

Isolation_Workflow cluster_characterization Structural Characterization start Plant Material (e.g., Passiflora) extraction Solvent Extraction (e.g., 80% Methanol) start->extraction partition Liquid-Liquid Partitioning (Hexane, EtOAc, n-BuOH) extraction->partition column1 Column Chromatography (Macroporous Resin) partition->column1 column2 Column Chromatography (Silica Gel) column1->column2 hplc Preparative HPLC (Reversed-Phase C18) column2->hplc pure_compound Purified this compound hplc->pure_compound ms Mass Spectrometry (MS/MS) pure_compound->ms nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr final_structure Confirmed Structure ms->final_structure nmr->final_structure

Caption: Experimental workflow for the isolation and characterization of this compound.

References

A Comprehensive Technical Guide to Lucenin-2: From Chemical Identity to Biological Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lucenin-2, a naturally occurring C-glycosylflavone. The document details its chemical identity, physicochemical properties, and known biological activities, with a focus on data relevant to research and drug development. It includes a synthesized experimental protocol for its extraction and purification and explores its potential interactions with cellular signaling pathways.

Chemical Identity: IUPAC Name and Synonyms

This compound is a C-glycosyl compound derived from the flavone luteolin, where two glucose units are attached to the luteolin backbone through carbon-carbon bonds at positions 6 and 8. This structural feature distinguishes it from more common O-glycosyl flavonoids and contributes to its unique chemical properties and biological stability.

The standardized International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one .[1][2]

Due to its discovery and characterization across various studies and natural sources, this compound is also known by several synonyms. These are crucial for comprehensive literature searches and substance identification.

Synonym Reference(s)
Lucenin II[1]
Luteolin 6,8-di-C-glucoside[1]
Luteolin 6,8-C-diglucoside
6,8-Di-C-beta-glucosylluteolin[1]
6,8-Bis(β-D-glucopyranosyl)-3',4',5,7-tetrahydroxyflavone
CHEBI:6553[1]
CAS Registry Number: 29428-58-8[1]

Physicochemical and Predicted Properties

Understanding the physicochemical properties of this compound is fundamental for its handling, formulation, and for predicting its pharmacokinetic behavior. The following table summarizes key computed properties.

Property Value Source
Molecular Formula C₂₇H₃₀O₁₆[1]
Molecular Weight 610.5 g/mol [1]
XLogP3 -2.6[1]
Hydrogen Bond Donor Count 12[1]
Hydrogen Bond Acceptor Count 16[1]
Rotatable Bond Count 5[1]
Topological Polar Surface Area 288 Ų[1]
Formal Charge 0[2]
pKa (strongest acidic) 5.74[2]
pKa (strongest basic) -3.65[2]
Solubility (ALOGPS) 1.14e+01 g/L[2]

Biological Activity and Therapeutic Potential

While extensive quantitative data for this compound is still emerging, studies on its aglycone, luteolin, and related flavonoid glycosides provide strong indications of its biological activities. The primary areas of interest are its antioxidant and anti-inflammatory properties.

Antioxidant Activity

This compound, as a derivative of luteolin, is expected to possess significant antioxidant properties. The catechol moiety (the 3',4'-dihydroxy arrangement on the B-ring) is a key structural feature that confers potent radical scavenging activity.[3] While specific IC50 values for this compound are not widely reported, the activity of luteolin is well-documented. For instance, luteolin has demonstrated DPPH radical scavenging activity with an IC50 value of 2.099 µg/mL and ABTS radical scavenging activity with an IC50 of 0.59 µg/mL.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often linked to their ability to modulate key inflammatory signaling pathways. Although direct evidence for this compound is limited, its aglycone, luteolin, is a known inhibitor of inflammatory mediators. Luteolin has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated macrophages with an IC50 value of less than 1 µM. Given that this compound is a glycoside of luteolin, it is plausible that it exerts similar, though potentially modulated, anti-inflammatory effects.

Cytotoxicity

The cytotoxic potential of this compound is an important consideration for its therapeutic development. Studies on its aglycone, luteolin, have shown concentration-dependent cytotoxicity in various cancer cell lines. For example, luteolin induced cytotoxicity in wild-type TK6 cells with the lowest observed adverse effect level (LOAEL) being 2.5 µM.[4] It is important to note that glycosylation can significantly impact the bioavailability and cytotoxicity of flavonoids.

Experimental Protocols: Extraction and Purification

The following is a synthesized, detailed methodology for the extraction and purification of this compound, based on established protocols for flavonoids from plant sources known to contain this compound, such as Vitex species.[5][6]

Extraction Workflow

Extraction_Workflow Start Plant Material (e.g., Vitex leaves) Drying Drying and Pulverization Start->Drying Extraction Reflux Extraction with Methanol Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract

Figure 1: Workflow for the extraction of this compound.
  • Plant Material Preparation : Collect fresh leaves of a plant known to contain this compound (e.g., Vitex pseudonegundo).[5] The leaves should be washed thoroughly and shade-dried until brittle. The dried leaves are then ground into a coarse powder.[6]

  • Solvent Extraction : The powdered plant material is subjected to reflux extraction with methanol. Methanol has been identified as an optimal solvent for extracting luteolin and its glycosides.[5] The reflux is typically carried out for several hours to ensure exhaustive extraction.

  • Concentration : The methanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.[5]

Purification Workflow

Purification_Workflow Crude_Extract Crude Methanolic Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection HPLC Preparative HPLC Fraction_Collection->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Figure 2: Workflow for the purification of this compound.
  • Column Chromatography : The crude extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-butanol, acetic acid, and water.[5]

  • Fraction Collection and Analysis : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.[5]

  • Preparative High-Performance Liquid Chromatography (HPLC) : The fractions rich in this compound are pooled and further purified by preparative HPLC. This step is crucial for obtaining a highly pure compound.[5]

  • Structure Elucidation : The purity and identity of the isolated this compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR).[7]

Involvement in Signaling Pathways

Direct research on the signaling pathways modulated by this compound is limited. However, extensive studies on its aglycone, luteolin, and structurally similar glycosides provide a strong basis for predicting its likely targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Luteolin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.[8] It is hypothesized that this compound may also modulate this pathway, potentially after deglycosylation to luteolin in vivo.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases NF-κB Gene Inflammatory Gene Expression NFkB_n->Gene Induces Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activates Lucenin2 This compound / Luteolin Lucenin2->IKK Inhibits

Figure 3: Postulated inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are involved in various cellular processes, including inflammation and cell survival. Luteolin has been demonstrated to modulate MAPK signaling, for instance by inhibiting the phosphorylation of ERK1/2 and MEK1.[9] A study on luteolin-7-O-glucoside, a compound structurally related to this compound, showed its ability to modulate the Nrf2/MAPK signaling pathway.[10] This suggests that this compound could also interact with this critical signaling network.

MAPK_Pathway cluster_0 Signaling Cascade MEK MEK1/2 ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Response Stimuli Cellular Stress Stimuli->MEK Lucenin2 This compound / Luteolin Lucenin2->MEK Inhibits Phosphorylation

References

Natural Sources of Lucenin-2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Lucenin-2, a luteolin-6,8-di-C-glucoside, is a flavone C-glycoside that has garnered interest within the scientific community for its potential pharmacological activities, stemming from the well-documented antioxidant and anti-inflammatory properties of its aglycone, luteolin. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its extraction and quantification, and an exploration of its putative biological activities based on the current scientific literature. Due to a paucity of research focused specifically on this compound, this guide also incorporates data on related luteolin C-glycosides to provide a broader context for researchers. All quantitative data are presented in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a C-glycosyl compound where luteolin is substituted with β-D-glucopyranosyl moieties at both the 6 and 8 positions.[1] Unlike O-glycosides, C-glycosides are known for their enhanced stability against enzymatic and acidic hydrolysis, which may improve their bioavailability. While research on this compound is not as extensive as that on its aglycone, luteolin, preliminary studies suggest its presence in various plant species. This guide aims to consolidate the existing knowledge on the natural occurrence of this compound and provide researchers with the necessary technical information to isolate, identify, and study this compound.

Natural Sources of this compound and Related Flavonoids

Direct quantitative data for this compound in plant species are scarce in the current literature. However, its presence has been reported in several plants, notably from the Passiflora and Artemisia genera.[1] To provide a useful resource, the following table includes quantitative data for other luteolin C-glycosides, such as orientin (luteolin-8-C-glucoside) and isoorientin (luteolin-6-C-glucoside), which often co-occur with this compound.

Quantitative Data Summary
Plant SpeciesPlant PartCompoundConcentrationReference
Passiflora incarnataAerial partsThis compoundReported present, not quantified[1]
Artemisia herba-albaAerial partsThis compoundReported present, not quantified[1]
Cajanus scarabaeoidesMultiple matricesIsoorientin13.25–94.85 mg/g[2]
Cajanus scarabaeoidesMultiple matricesOrientin4.00–106.25 mg/g[2]
Rhynchosia minimaMultiple matricesIsoorientin13.25–94.85 mg/g[2]
Rhynchosia minimaMultiple matricesOrientin4.00–106.25 mg/g[2]
Elaeis guineensis (Oil Palm)LeavesTotal Luteolin Derivatives2.04–56.30 µg/mg extract[3]
Teucrium poliumAerial partsTotal Flavonoids (as Luteolin)72.8 ± 0.62 mg/g (Freeze-dried extract)[4]
Teucrium poliumAerial partsTotal Flavonoids (as Luteolin)73.34 ± 0.53 mg/g (Spray-dried extract)[4]
Clinacanthus nutansLeavesOrientin0.00-0.86 mmol/g[5]
Clinacanthus nutansLeavesIsoorientinNot quantified, but present[5]

Experimental Protocols

The following protocols are generalized from methods used for the extraction and quantification of flavonoid C-glycosides and can be adapted for this compound.

Extraction of Flavonoid C-Glycosides

This protocol describes a standard maceration technique for the extraction of flavonoids from plant material.

Materials:

  • Dried and powdered plant material

  • 80% Methanol (Methanol:Water, 80:20 v/v)

  • Orbital shaker

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 80% methanol to the flask.

  • Seal the flask and place it on an orbital shaker at room temperature for 24 hours.

  • Filter the extract through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C until the methanol has completely evaporated.

  • The resulting aqueous extract can be lyophilized or used directly for further purification.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a general HPLC-UV method for the quantification of luteolin C-glycosides.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-30% B; 20-25 min, 30-50% B; 25-30 min, 50-10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 350 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of a suitable standard (e.g., orientin, isoorientin, or if available, purified this compound) in methanol at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the dried extract from section 3.1 in methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peaks corresponding to the luteolin C-glycosides based on retention times of the standards. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of the analytes in the samples.

Signaling Pathways

Specific signaling pathways modulated by this compound have not yet been elucidated. However, the biological activity of flavonoids is often attributed to their aglycone. Luteolin has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.

Luteolin and the NF-κB Signaling Pathway

Luteolin has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. It can achieve this by inhibiting the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This action retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK activates IκB-NF-κB IκB-NF-κB Complex IKK->IκB-NF-κB phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates Luteolin Luteolin Luteolin->IKK inhibits IκB-NF-κB->NF-κB releases DNA DNA NF-κB_n->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcribes

Caption: Luteolin's inhibition of the NF-κB signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from a plant source.

Experimental_Workflow Plant Material Plant Material Drying & Grinding Drying & Grinding Plant Material->Drying & Grinding Extraction Extraction Drying & Grinding->Extraction Filtration & Concentration Filtration & Concentration Extraction->Filtration & Concentration Crude Extract Crude Extract Filtration & Concentration->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Quantification (HPLC-UV/MS) Quantification (HPLC-UV/MS) Crude Extract->Quantification (HPLC-UV/MS) Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Purity Analysis (TLC/HPLC) Purity Analysis (TLC/HPLC) Fraction Collection->Purity Analysis (TLC/HPLC) Pure this compound Pure this compound Purity Analysis (TLC/HPLC)->Pure this compound Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Pure this compound->Structural Elucidation (NMR, MS) Pure this compound->Quantification (HPLC-UV/MS)

Caption: Workflow for this compound isolation and analysis.

Conclusion

This technical guide consolidates the current knowledge on the natural sources of this compound. While direct quantitative data and specific biological studies on this compound are limited, this document provides a starting point for researchers by presenting data on related compounds and outlining relevant experimental protocols. The provided methodologies for extraction and quantification, along with the illustrated signaling pathway of its aglycone, luteolin, offer a solid foundation for future research into the pharmacological potential of this compound. Further studies are warranted to fully characterize the distribution and biological activities of this promising flavonoid C-glycoside.

References

An In-depth Technical Guide on the Biosynthesis of Luteolin 6,8-di-C-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Luteolin 6,8-di-C-glucoside, a bioactive flavonoid with significant therapeutic potential.[1] This document details the enzymatic steps, relevant quantitative data, and experimental protocols crucial for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction to Luteolin 6,8-di-C-glucoside

Luteolin 6,8-di-C-glucoside is a flavone C-glycoside, a class of natural products characterized by a direct carbon-carbon bond between a sugar moiety and the flavonoid aglycone.[2] This C-C bond confers significant stability against enzymatic and acid hydrolysis compared to their O-glycoside counterparts, enhancing their bioavailability and potential for therapeutic applications.[2][3] Luteolin and its glycosides exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective effects.[4][5] The di-C-glucosylated form, in particular, presents a unique structure with potential for novel biological activities.

Biosynthesis Pathway of Luteolin 6,8-di-C-glucoside

The biosynthesis of Luteolin 6,8-di-C-glucoside is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the luteolin aglycone. The subsequent and defining steps involve the sequential C-glycosylation of the luteolin backbone by specific C-glycosyltransferases (CGTs).

The core pathway can be summarized as follows:

  • Phenylpropanoid Pathway: The biosynthesis starts with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL).

  • Flavonoid Biosynthesis: 4-coumaroyl-CoA serves as a precursor for the synthesis of naringenin chalcone, which is then isomerized to naringenin, a key flavanone intermediate. Subsequent enzymatic modifications, including hydroxylation and desaturation, lead to the formation of luteolin.

  • C-Glycosylation: The crucial C-glycosylation steps are catalyzed by C-glycosyltransferases (CGTs), which belong to the Family 1 glycosyltransferases (GT1).[6] These enzymes utilize UDP-glucose as the sugar donor. The formation of Luteolin 6,8-di-C-glucoside is believed to occur through a two-step process:

    • Mono-C-glucosylation: Luteolin is first C-glucosylated at either the 6- or 8-position to form Luteolin-6-C-glucoside (isoorientin) or Luteolin-8-C-glucoside (orientin).[7]

    • Di-C-glucosylation: A second C-glycosylation event occurs on the mono-C-glucoside intermediate to yield Luteolin 6,8-di-C-glucoside. It has been suggested that a single, versatile CGT may catalyze both C-glycosylation steps.[8]

Biosynthesis_of_Luteolin_6_8_di_C_glucoside L_Phenylalanine L-Phenylalanine p_Coumaroyl_CoA p-Coumaroyl-CoA L_Phenylalanine->p_Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Luteolin Luteolin Eriodictyol->Luteolin FNS Luteolin_6_C_glucoside Luteolin 6-C-glucoside (Isoorientin) Luteolin->Luteolin_6_C_glucoside CGT Luteolin_8_C_glucoside Luteolin 8-C-glucoside (Orientin) Luteolin->Luteolin_8_C_glucoside CGT Luteolin_6_8_di_C_glucoside Luteolin 6,8-di-C-glucoside Luteolin_6_C_glucoside->Luteolin_6_8_di_C_glucoside CGT Luteolin_8_C_glucoside->Luteolin_6_8_di_C_glucoside CGT UDP_Glucose1 UDP-Glucose UDP_Glucose1->Luteolin_6_C_glucoside UDP1 UDP UDP_Glucose1->UDP1 UDP_Glucose2 UDP-Glucose UDP_Glucose2->Luteolin_8_C_glucoside UDP2 UDP UDP_Glucose2->UDP2 UDP_Glucose3 UDP-Glucose UDP_Glucose3->Luteolin_6_8_di_C_glucoside UDP3 UDP UDP_Glucose3->UDP3

Figure 1: Biosynthetic pathway of Luteolin 6,8-di-C-glucoside.

Quantitative Data on Flavonoid C-Glycosyltransferases

The enzymatic activity of C-glycosyltransferases is a critical factor in the production of Luteolin 6,8-di-C-glucoside. The following table summarizes representative kinetic parameters for flavonoid CGTs from various plant sources. It is important to note that specific kinetic values for the enzyme(s) responsible for Luteolin 6,8-di-C-glucoside synthesis may vary.

EnzymeSource PlantSubstrateKm (µM)kcat (s-1)Reference
FcCGT (UGT708G1)Fortunella crassifoliaPhloretin<0.512.0[8]
FcCGT (UGT708G1)Fortunella crassifoliaNothofagin14.45.3[8]
VvGT5Vitis viniferaQuercetin150-[9]
VvGT6Vitis viniferaQuercetin<150-[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Luteolin 6,8-di-C-glucoside biosynthesis.

Objective: To produce and purify recombinant CGT for in vitro characterization.

Methodology:

  • Gene Cloning: The coding sequence of the candidate CGT gene is amplified from cDNA and cloned into an appropriate expression vector (e.g., pET series for E. coli expression) containing a purification tag (e.g., His-tag).

  • Heterologous Expression: The recombinant plasmid is transformed into a suitable expression host, such as E. coli BL21(DE3). The cells are cultured in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with an appropriate inducer (e.g., IPTG) and the culture is incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-20 hours) to enhance soluble protein expression.[5][10]

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.

  • Protein Purification: The soluble protein fraction is separated from cell debris by centrifugation. The recombinant protein is then purified from the crude extract using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).[5]

  • Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE. Protein concentration is determined using a standard method such as the Bradford assay.

Experimental_Workflow_CGT_Expression Start Start: CGT Gene Cloning Cloning into Expression Vector Start->Cloning Transformation Transformation into E. coli Cloning->Transformation Culture Cell Culture Transformation->Culture Induction Protein Expression Induction (IPTG) Culture->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Purification Protein Purification (Affinity Chromatography) Lysis->Purification Analysis Purity & Concentration Analysis (SDS-PAGE, Bradford) Purification->Analysis End Purified CGT Analysis->End

Figure 2: Experimental workflow for recombinant CGT expression and purification.

Objective: To determine the enzymatic activity and kinetic parameters of a purified CGT.

Methodology:

  • Reaction Mixture: A typical reaction mixture contains the purified CGT, the acceptor substrate (e.g., luteolin or a mono-C-glucoside), the sugar donor (UDP-glucose), and a suitable buffer (e.g., Tris-HCl, pH 7.0-8.0).

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30-37°C) for a specific duration.

  • Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., methanol) or an acid (e.g., trichloroacetic acid).[6]

  • Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector. The formation of the C-glycosylated product is quantified by comparing its peak area to a standard curve.

  • Enzyme Kinetics: To determine the kinetic parameters (Km and kcat), the initial reaction rates are measured at varying substrate concentrations (both acceptor and donor). The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.

Objective: To identify and quantify Luteolin 6,8-di-C-glucoside and its precursors in plant extracts or enzymatic reaction mixtures.

Methodology:

  • Sample Preparation: Plant material is ground to a fine powder and extracted with a suitable solvent (e.g., methanol or ethanol). For enzymatic reactions, the terminated reaction mixture is used directly after centrifugation.

  • Chromatographic Separation: The extract is analyzed by HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) using a C18 reversed-phase column. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is typically employed for optimal separation.

  • Detection and Identification:

    • UV Detection: Flavonoids can be detected by their characteristic UV absorbance.

    • Mass Spectrometry (MS): For unambiguous identification, the HPLC system is coupled to a mass spectrometer (LC-MS). The molecular weight and fragmentation pattern of the compounds are used to confirm their identity.

  • Quantification: The concentration of each compound is determined by comparing its peak area to that of a corresponding authentic standard.

Conclusion

The biosynthesis of Luteolin 6,8-di-C-glucoside involves a series of well-defined enzymatic steps, culminating in the crucial C-glycosylation reactions catalyzed by C-glycosyltransferases. Understanding this pathway and the associated enzymes is paramount for the metabolic engineering of plants to enhance the production of this valuable bioactive compound and for the development of enzymatic synthesis platforms. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate and harness the therapeutic potential of Luteolin 6,8-di-C-glucoside.

References

Lucenin-2: A Comprehensive Technical Review of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucenin-2, a C-glycosylflavone chemically known as luteolin-6,8-di-C-glucoside, is a naturally occurring flavonoid found in various medicinal and dietary plants. As a derivative of luteolin, this compound is of significant interest to the pharmaceutical and nutraceutical industries due to its potential therapeutic properties. Flavonoids, in general, are recognized for their broad spectrum of biological activities, and the glycosylation pattern of these molecules can significantly influence their bioavailability, metabolism, and efficacy. This technical guide provides an in-depth review of the current state of knowledge on the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, neuroprotective, and cardioprotective effects. It is important to note that while research on the aglycone luteolin is extensive, specific data on this compound is more limited. Therefore, this review synthesizes direct evidence where available and draws logical inferences from studies on closely related C-glycosyl flavonoids and luteolin itself.

Core Biological Activities of this compound

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions.[1] The antioxidant capacity of this compound is linked to the phenolic hydroxyl groups in its luteolin backbone.

While specific IC50 values for this compound in various antioxidant assays are not extensively reported, studies on related flavonoid C-glycosides, such as vicenin-2 (an isomer), demonstrate potent radical scavenging activity.

AssayCompoundIC50 / ActivitySource
DPPH Radical ScavengingVicenin-2Potent activity (qualitative)[2]
ABTS Radical ScavengingVicenin-2Potent activity (qualitative)[2]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • A solution of DPPH in methanol is prepared to a specific absorbance at 517 nm.

  • Various concentrations of the test compound (this compound) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

Anti-inflammatory Activity

This compound is expected to possess anti-inflammatory properties, a characteristic well-established for its parent compound, luteolin.[3] The mechanisms likely involve the modulation of key inflammatory signaling pathways.

Direct quantitative data for this compound is scarce. However, a study on vicenin-2, an isomer, provides insight into its potential anti-inflammatory effects.

AssayCompoundConcentration% Inhibition of NO productionSource
Nitric Oxide (NO) Production in LPS-stimulated MacrophagesVicenin-20.1 µg/mL15%[2]
1 µg/mL21%[2]
10 µg/mL29%[2]
Vitexin + Vicenin-20.1 µg/mL each32.9% (synergistic effect)[2]

Nitric Oxide (NO) Production Assay in Lipopolysaccharide (LPS)-stimulated Macrophages (e.g., RAW 264.7 cells):

  • RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

  • The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

  • Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture and incubating for a further period (e.g., 24 hours).

  • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

  • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

  • Cell viability is assessed concurrently using methods like the MTT assay to rule out cytotoxicity.

Anti-Cancer Activity

Luteolin has well-documented anti-cancer properties, and its glycosides are also under investigation for these effects.[4] Flavone C-glycosides have been shown to induce apoptosis in cancer cells.

No specific quantitative data for the anti-cancer activity of this compound was found in the reviewed literature. Research in this area is ongoing.

Anti-Diabetic Activity

Flavonoid C-glycosides are being explored for their potential in managing diabetes.[5] Their mechanisms may include the modulation of insulin signaling pathways and the inhibition of carbohydrate-metabolizing enzymes.

Specific quantitative data on the anti-diabetic effects of this compound is not yet available. However, the general mechanisms of related flavonoid C-glycosides are under investigation.

Neuroprotective Effects

The neuroprotective effects of luteolin are well-established, and it is plausible that this compound shares similar properties.[6] These effects are often linked to the antioxidant and anti-inflammatory activities of the compound within the central nervous system.

Currently, there is a lack of specific experimental data on the neuroprotective activity of this compound.

Cardioprotective Effects

Luteolin has demonstrated significant cardioprotective effects.[7] While direct evidence for this compound is limited, its potential role in cardiovascular health is an area of active research interest.[8]

Specific quantitative data regarding the cardioprotective effects of this compound are not available at this time.

Signaling Pathways and Mechanisms of Action

The biological activities of flavonoids are mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are still under investigation, the known mechanisms of luteolin and other C-glycosyl flavonoids provide a strong basis for understanding its potential modes of action.

General Experimental Workflow for Investigating Signaling Pathways

experimental_workflow cell_culture Cell Culture (e.g., Macrophages, Cancer Cells) treatment Treatment with this compound cell_culture->treatment stimulation Induction of Biological Response (e.g., LPS, Oxidative Stress) treatment->stimulation protein_extraction Protein Extraction stimulation->protein_extraction rna_extraction RNA Extraction stimulation->rna_extraction western_blot Western Blot Analysis protein_extraction->western_blot target_proteins Quantification of Key Signaling Proteins (e.g., p-NF-κB, p-Akt, p-MAPK) western_blot->target_proteins qpcr RT-qPCR rna_extraction->qpcr gene_expression Analysis of Target Gene Expression qpcr->gene_expression

Caption: A generalized workflow for studying the effects of this compound on cellular signaling pathways.

Putative Signaling Pathways Modulated by this compound

Based on the activities of luteolin and related flavonoids, this compound is hypothesized to modulate the following key signaling pathways:

NF-κB Signaling Pathway (Anti-inflammatory Effects):

NF_kB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to inflammatory_genes Inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) nucleus->inflammatory_genes Lucenin2 This compound Lucenin2->IKK Inhibits

Caption: Postulated inhibition of the NF-κB pathway by this compound to exert anti-inflammatory effects.

PI3K/Akt Signaling Pathway (Cell Survival and Proliferation):

PI3K_Akt_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates CellSurvival Cell Survival and Proliferation Akt->CellSurvival Lucenin2 This compound Lucenin2->PI3K Inhibits

References

Lucenin-2 physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Lucenin-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, a naturally occurring flavonoid C-glycoside. The information is curated for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential and experimental applications of this compound.

Core Physical and Chemical Properties

Table 1: General and Computed Physical/Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₇H₃₀O₁₆[1][2]
Molecular Weight 610.5 g/mol [1]
CAS Number 29428-58-8[1]
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one[3]
Appearance Yellow amorphous powder (inferred from related compounds)N/A
Melting Point Not Available[1][2]
Boiling Point (Predicted) 1017°C at 760 mmHg[1]
Density (Predicted) 1.814 g/cm³[1]
XLogP3 (Computed) -2.6[3]
Hydrogen Bond Donor Count 12[3]
Hydrogen Bond Acceptor Count 16[3]
Rotatable Bond Count 5[3]
Topological Polar Surface Area 288 Ų[3]
Refractive Index (Predicted) 1.767[1]
Table 2: Solubility Profile of this compound and Related Compounds

Direct experimental solubility data for this compound is limited. However, its solubility can be inferred from its structural characteristics and data from its aglycone, Luteolin. This compound is reported to be soluble in water.[2] The glycosyl moieties generally increase water solubility compared to the aglycone. For reference, the solubility of Luteolin in various solvents is provided below.

SolventSolubility of LuteolinReference
Water Very low solubility[4]
Dimethyl Sulfoxide (DMSO) Good potential for dissolution[4]
Ethanol Good potential for dissolution[4]
Methanol Good potential for dissolution[4]
1-Butanol Good potential for dissolution[4]
Ethyl Acetate Good potential for dissolution[4]
Acetone Good potential for dissolution[4]
1-Propanol Good potential for dissolution[4]
Tetrahydrofuran (THF) Good potential for dissolution[4]
1,4-Dioxane Good potential for dissolution[4]
Acetonitrile Moderate potential for dissolution[4]
Dichloromethane Very low solubility[4]
Toluene Not detected[4]
Benzene Not detected[4]
Table 3: Stability Profile of Related Flavonoids

Information on the stability of this compound is not extensively documented. However, studies on its aglycone, Luteolin, and the related compound Lutein, provide insights into its likely stability under various conditions. Flavonoids are generally sensitive to heat, pH, and light.

ConditionEffect on Related Flavonoids (Luteolin/Lutein)Reference
Temperature Degradation increases with increasing temperature.[5]
pH More stable at neutral to slightly alkaline pH (7-8). Degradation increases in acidic conditions.[5]
Light Susceptible to photodegradation (general characteristic of flavonoids).N/A
Oxidizing Agents Susceptible to oxidation.[5]

Experimental Protocols

The following are detailed methodologies for key experiments related to the isolation, purification, and characterization of this compound and similar flavonoids from plant sources.

Isolation and Purification of this compound from Plant Material

This protocol is a generalized procedure based on methods for flavonoid extraction and purification.

  • Extraction:

    • Air-dried and powdered plant material is extracted with a solvent system such as 70% ethanol or methanol at room temperature with agitation or by reflux extraction at elevated temperatures (e.g., 90°C) for several hours.[6] The process is typically repeated multiple times to ensure exhaustive extraction.

    • The crude extract is then filtered and concentrated under reduced pressure to remove the solvent.

  • Purification using Solid-Phase Extraction (SPE):

    • The concentrated crude extract is redissolved in water and subjected to solid-phase extraction.

    • A C18 SPE cartridge is conditioned with methanol followed by water.

    • The aqueous extract is loaded onto the cartridge.

    • The cartridge is washed with water to remove highly polar impurities.

    • This compound and other flavonoids are eluted with increasing concentrations of methanol or ethanol in water.

  • Further Purification by Chromatography:

    • The flavonoid-rich fraction from SPE can be further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) on a C18 column or column chromatography on Sephadex LH-20.

    • For preparative HPLC, a gradient of water and methanol or acetonitrile, often with a small percentage of formic acid or acetic acid to improve peak shape, is used as the mobile phase.

    • Fractions are collected and analyzed by analytical HPLC to assess purity.

    • Pure fractions containing this compound are pooled and lyophilized.

Characterization of this compound
  • High-Performance Liquid Chromatography (HPLC-UV/MS):

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is typically employed with two solvents: (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection:

      • UV-Vis Detector: Spectra are recorded, and chromatograms are monitored at the characteristic absorption maxima for flavones (around 270 nm and 350 nm).

      • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative ion mode is often used to determine the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A purified sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent such as DMSO-d₆ or Methanol-d₄.

    • Spectra Acquisition: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Analysis: The chemical shifts and coupling constants of the protons and carbons are assigned to the specific atoms in the this compound molecule to confirm its structure.

  • UV-Visible (UV-Vis) Spectroscopy:

    • The UV-Vis spectrum of this compound is recorded in a solvent like methanol or ethanol.

    • The spectrum typically shows two major absorption bands, which are characteristic of the flavone skeleton. Band I is in the range of 300-380 nm and corresponds to the B-ring, while Band II is in the range of 240-280 nm and corresponds to the A-ring.

Signaling Pathways and Experimental Workflows

This compound, as a glycoside of Luteolin, is likely to exert its biological effects through signaling pathways modulated by Luteolin. Luteolin has been shown to influence multiple pathways involved in inflammation, cell proliferation, and apoptosis.

Signaling Pathway of Luteolin (Aglycone of this compound)

Caption: Luteolin signaling pathways involved in cellular responses.

Experimental Workflow for Isolation and Characterization

Experimental_Workflow cluster_characterization Characterization start Plant Material (e.g., leaves, flowers) extraction Solvent Extraction (Methanol/Ethanol) start->extraction filtration Filtration & Concentration extraction->filtration spe Solid-Phase Extraction (SPE) (C18 Cartridge) filtration->spe hplc_prep Preparative HPLC (C18 Column) spe->hplc_prep lyophilization Lyophilization hplc_prep->lyophilization pure_compound Pure this compound lyophilization->pure_compound hplc_analytical Analytical HPLC-UV/MS pure_compound->hplc_analytical nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_compound->nmr uv_vis UV-Vis Spectroscopy pure_compound->uv_vis

Caption: Workflow for this compound isolation and characterization.

References

A Technical Guide to Purified Lucenin-2 for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of purified Lucenin-2, a naturally occurring flavonoid with significant potential in various research and therapeutic applications. This document details its commercial availability, key biological activities, and the molecular pathways it modulates, offering a valuable resource for scientists engaged in drug discovery and development.

Commercial Availability of Purified this compound

A number of reputable suppliers offer purified this compound for research purposes. The quality and specifications of the compound may vary between suppliers, and it is crucial to select a product that meets the requirements of the intended application. Key considerations include purity, formulation, and available quantities. Below is a summary of some commercial suppliers of purified this compound.

SupplierProduct NameCAS NumberPurityAvailable Quantities
MedchemExpress This compound29428-58-8>98%1 mg, 5 mg, 10 mg, 50 mg
Cayman Chemical Lucenin 229428-58-8≥95%1 mg, 5 mg
Sigma-Aldrich Lucenin 229428-58-8≥97% (HPLC)10 mg
Santa Cruz Biotechnology Lucenin 229428-58-8-10 mg, 25 mg, 50 mg
Clinivex Luteolin 6,8-di-C-glucoside (this compound)29428-58-8-Inquire
NatureStandard This compound29428-58-8HPLC≥98%5mg

Biological Activities and Quantitative Data

This compound, a C-glycoside of luteolin, exhibits a range of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory properties. While much of the existing research has focused on its aglycone, luteolin, emerging studies are beginning to elucidate the specific effects of this compound.

Antioxidant Activity

This compound demonstrates significant free radical scavenging capabilities. The antioxidant activity is often quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. While specific IC50 values for this compound are not as widely reported as for luteolin, the available data suggests potent activity. For comparison, luteolin has reported IC50 values for DPPH radical scavenging activity of approximately 2.1 µg/ml and for ABTS radical scavenging activity of about 0.59 µg/ml[1].

Anti-inflammatory Activity

This compound is implicated in the modulation of key inflammatory pathways. It is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Research on the structurally related flavonoid, vicenin-2, has shown potent inhibition of lipopolysaccharide (LPS)-induced inflammatory responses in vitro and in vivo. These effects are often mediated through the downregulation of signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Modulation of Cellular Signaling Pathways

This compound, and its aglycone luteolin, are known to interact with and modulate several critical intracellular signaling pathways involved in inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Luteolin has been shown to inhibit NF-κB activation, and it is hypothesized that this compound acts through a similar mechanism.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation Degraded NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases NF-κB Lucenin2 This compound Lucenin2->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to promoter Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

NF-κB Signaling Inhibition by this compound
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. The MAPK family includes ERK, JNK, and p38 kinases. Luteolin has been demonstrated to modulate MAPK signaling, and this compound is expected to have similar effects, leading to a reduction in inflammatory responses.

MAPK_Pathway cluster_extracellular cluster_cell Cell cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocation Lucenin2 This compound Lucenin2->MAPKKK Inhibits DNA DNA AP1_nuc->DNA Binds to DNA Genes Inflammatory Gene Expression DNA->Genes Transcription

MAPK Signaling Modulation by this compound
STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, survival, and differentiation. Aberrant STAT3 activation is implicated in various diseases, including cancer and inflammatory disorders. Luteolin has been shown to inhibit STAT3 phosphorylation and activation.

STAT3_Pathway cluster_extracellular cluster_cell Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation Lucenin2 This compound Lucenin2->JAK Inhibits DNA DNA STAT3_dimer_nuc->DNA Binds to DNA Genes Target Gene Expression DNA->Genes Transcription

STAT3 Signaling Inhibition by this compound

Experimental Protocols

This section provides an overview of common experimental protocols used to assess the biological activity of this compound.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of a compound.

Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the this compound stock solution.

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add a specific volume of each this compound dilution to a fixed volume of the DPPH solution.

  • Include a control well containing the solvent and DPPH solution, and a blank well with the solvent only.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration of this compound.

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Workflow:

DPPH_Workflow prep_lucenin Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions of this compound prep_lucenin->prep_dilutions plate_setup Add this compound Dilutions and DPPH to 96-well Plate prep_dilutions->plate_setup prep_dpph Prepare DPPH Solution prep_dpph->plate_setup incubation Incubate in Dark (e.g., 30 min) plate_setup->incubation read_absorbance Measure Absorbance at 517 nm incubation->read_absorbance calculation Calculate % Scavenging and IC50 Value read_absorbance->calculation

DPPH Radical Scavenging Assay Workflow
Cell-Based Anti-inflammatory Assay (e.g., LPS-stimulated Macrophages)

This type of assay assesses the ability of a compound to inhibit the production of pro-inflammatory mediators in immune cells.

Principle: Macrophages, such as the RAW 264.7 cell line, when stimulated with LPS, produce pro-inflammatory cytokines like TNF-α and IL-6. The inhibitory effect of this compound on this production can be quantified.

Methodology:

  • Culture RAW 264.7 macrophages in appropriate media.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

  • Include control wells (untreated cells, cells treated with LPS only, and cells treated with this compound only).

  • Collect the cell culture supernatant.

  • Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Determine the effect of this compound on cell viability using an MTT or similar assay to rule out cytotoxicity.

Workflow:

Anti_Inflammatory_Workflow culture_cells Culture and Seed RAW 264.7 Macrophages pretreat Pre-treat with This compound culture_cells->pretreat viability_assay Assess Cell Viability (MTT Assay) culture_cells->viability_assay stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (e.g., 24h) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Quantify Cytokines (TNF-α, IL-6) by ELISA collect_supernatant->elisa

Anti-inflammatory Assay Workflow

Conclusion

Purified this compound is a promising natural compound with significant antioxidant and anti-inflammatory activities. Its ability to modulate key signaling pathways, including NF-κB, MAPK, and STAT3, makes it a compelling candidate for further investigation in the context of various diseases. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. As with any research compound, it is imperative to source high-purity material and to employ well-characterized experimental protocols to ensure the validity and reproducibility of findings.

References

Lucenin-2: A Technical Guide to Safety and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the available safety and toxicity data for Lucenin-2, a C-glycosyl compound of luteolin. The information is intended for researchers, scientists, and drug development professionals. It is important to note that while direct experimental safety and toxicity data for this compound are limited, valuable insights can be drawn from in silico predictions and experimental data on its aglycone, luteolin.

Chemical Identity

This compound, also known as Luteolin 6,8-di-C-glucoside, is a naturally occurring flavonoid.[1][2] It is structurally characterized as a luteolin molecule substituted with beta-D-glucopyranosyl moieties at the 6 and 8 positions.[1][2]

IdentifierValue
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one[2]
CAS Number 29428-58-8[1][2]
Molecular Formula C27H30O16[1][2]
Molecular Weight 610.52 g/mol [1][2]

Predicted ADMET Properties of this compound

While experimental data is scarce, computational (in silico) predictions provide initial insights into the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound. The following table summarizes these predictions.

Table 1: Predicted ADMET Properties of this compound

ParameterPredicted ValueProbabilitySource
Human Intestinal Absorption+62.51%[3]
Caco-2 Permeability-91.23%[3]
Blood Brain Barrier-65.00%[3]
Human Oral Bioavailability-67.14%[3]
P-glycoprotein Substrate-84.13%[3]
P-glycoprotein Inhibitor-54.56%[3]
CYP3A4 Substrate+55.52%[3]
CYP2C9 Substrate-63.01%[3]
Ames Mutagenesis+67.65%[3]
Carcinogenicity-98.00%[3]
Acute Oral Toxicity (Category)IV42.42%[3]
Respiratory Toxicity+71.11%[3]
Reproductive Toxicity+74.44%[3]
Mitochondrial Toxicity+66.25%[3]
Nephrotoxicity-75.89%[3]
Eye Corrosion-99.37%[3]
Eye Irritation-88.13%[3]
Skin Irritation-79.49%[3]
Skin Corrosion-96.13%[3]

Disclaimer: These are computational predictions and require experimental validation.

Experimental Toxicity Data of Luteolin

Given that this compound is a glycoside of luteolin, the safety profile of luteolin can provide relevant, albeit indirect, information.

Acute Oral Toxicity (LD50) of Luteolin

An acute oral toxicity study of luteolin was conducted in albino rats using the modified Lorke's method.[4]

Table 2: Acute Oral Toxicity of Luteolin in Rats

ParameterResult
Method Modified Lorke's Method (1983)[4]
Species Albino rats[4]
Route Oral[4]
Phase I Doses 10, 100, 1000 mg/kg[4]
Phase II Doses 1600, 2900, 5000 mg/kg
LD50 > 5000 mg/kg
Observations No signs of toxicity or mortality observed up to 5000 mg/kg.[4]

The determination of the oral LD50 of luteolin involved two phases as described below.[4]

G cluster_phase1 Phase I cluster_phase2 Phase II P1_Start Divide 9 rats into 3 groups (n=3) P1_Dose1 Group 1: 10 mg/kg Luteolin P1_Start->P1_Dose1 P1_Dose2 Group 2: 100 mg/kg Luteolin P1_Start->P1_Dose2 P1_Dose3 Group 3: 1000 mg/kg Luteolin P1_Start->P1_Dose3 P1_Observe Observe for 24h for signs of toxicity and mortality P1_Dose1->P1_Observe P1_Dose2->P1_Observe P1_Dose3->P1_Observe P1_Result No mortality observed P1_Observe->P1_Result P2_Start Divide 3 rats into 3 groups (n=1) P1_Result->P2_Start Proceed if no mortality in Phase I P2_Dose1 Group 4: 1600 mg/kg Luteolin P2_Start->P2_Dose1 P2_Dose2 Group 5: 2900 mg/kg Luteolin P2_Start->P2_Dose2 P2_Dose3 Group 6: 5000 mg/kg Luteolin P2_Start->P2_Dose3 P2_Observe Observe for 24h for signs of toxicity and mortality P2_Dose1->P2_Observe P2_Dose2->P2_Observe P2_Dose3->P2_Observe P2_Result No mortality observed P2_Observe->P2_Result

Figure 1: Workflow for Acute Oral Toxicity (LD50) Determination using Modified Lorke's Method.

Sub-acute Toxicity of Luteolin

A 28-day oral toxicity study of luteolin was conducted in albino rats.

Table 3: 28-Day Oral Toxicity of Luteolin in Rats

ParameterDetails
Species Albino rats
Duration 28 days[4]
Groups Control (distilled water), 50 mg/kg, 100 mg/kg, 200 mg/kg luteolin[4]
Route Oral (daily single dose)[4]
Parameters Monitored Hematological and liver function parameters[4]
Key Findings - Significant elevation of RBCs, PCV, and Hb at all doses.[4]- No significant elevation in WBCs.[4]- Significant increase in liver enzymes (ALT, AST, ALP) at doses ≥ 200 mg/kg.[4]- Hepatoprotective effects suggested at doses ≤ 50 mg/kg.[4]- No significant liver damage observed in histopathology.[4]
Genotoxicity of Luteolin

Studies have investigated the genotoxic potential of luteolin in human lymphoblastoid TK6 cells.

Table 4: Genotoxicity of Luteolin in TK6 Cells

AssayFindingsSource
Cytotoxicity Induced in a concentration-dependent manner (0.625–10 µM) after 24h treatment.[5][5]
DNA Damage (Comet Assay) Observed.[5][5]
Chromosome Damage (Micronucleus Assay) Confirmed.[5][5]
Apoptosis Induced in a concentration-dependent manner.[6][6]
Role of CYP Enzymes Cytotoxicity and genotoxicity were significantly increased in TK6 cells expressing CYP1A1 and CYP1A2.[5][6][5][6]

The genotoxicity of luteolin can be enhanced through metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. This leads to increased DNA and chromosome damage, ultimately triggering apoptosis.

G cluster_metabolism Metabolic Activation Luteolin Luteolin CYP1A1 CYP1A1 Luteolin->CYP1A1 Metabolized by CYP1A2 CYP1A2 Luteolin->CYP1A2 Metabolized by ReactiveMetabolites Reactive Metabolites CYP1A1->ReactiveMetabolites Generates CYP1A2->ReactiveMetabolites Generates DNADamage DNA Damage (Comet Assay) ReactiveMetabolites->DNADamage ChromosomeDamage Chromosome Damage (Micronucleus Assay) ReactiveMetabolites->ChromosomeDamage Apoptosis Apoptosis DNADamage->Apoptosis Leads to ChromosomeDamage->Apoptosis Leads to

Figure 2: Proposed pathway for CYP-mediated enhancement of Luteolin genotoxicity.

Summary and Conclusion

The safety and toxicity profile of this compound is not yet fully characterized through direct experimental studies. In silico predictions suggest potential for Ames mutagenicity, respiratory toxicity, reproductive toxicity, and mitochondrial toxicity, while indicating a low likelihood of carcinogenicity and skin/eye irritation.

Experimental data on the aglycone, luteolin, show a low acute oral toxicity (LD50 > 5000 mg/kg in rats). A 28-day study in rats suggests that high doses (≥ 200 mg/kg) may impact liver enzyme activity, while lower doses (≤ 50 mg/kg) might be hepatoprotective. In vitro studies have demonstrated that luteolin can induce cytotoxicity, DNA damage, and chromosome damage, and that these effects can be enhanced by metabolic activation via CYP1A1 and CYP1A2 enzymes.

For drug development professionals, these findings underscore the need for comprehensive experimental safety and toxicity studies on this compound itself. The potential for metabolic activation and genotoxicity observed with luteolin warrants careful investigation for this compound. Further research should focus on in vivo toxicity studies, including genotoxicity, carcinogenicity, and reproductive toxicity, to establish a definitive safety profile for this compound.

References

Endocrine Disrupting Potential of Lucenin-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucenin-2, a C-glycosyl flavonoid of luteolin, is a natural compound found in various plants. While direct experimental data on the endocrine-disrupting potential of this compound is currently limited, its structural relationship to luteolin—a well-documented endocrine disruptor—warrants a thorough investigation of its potential hormonal activities. This technical guide provides a comprehensive overview of the predicted endocrine-disrupting properties of this compound, supported by extensive experimental data on its aglycone, luteolin. The document summarizes quantitative data on the estrogenic, anti-androgenic, and anti-progestogenic activities of luteolin, details the standard experimental protocols for assessing endocrine disruption, and visualizes key signaling pathways and experimental workflows. This guide serves as a critical resource for researchers and drug development professionals investigating the safety and therapeutic potential of this compound and related flavonoids.

Introduction

This compound, chemically known as luteolin-6,8-di-C-glucoside, is a flavonoid characterized by the presence of two C-linked glucose moieties to the luteolin backbone. Flavonoids are widely recognized for their diverse biological activities; however, some also possess the ability to interfere with the endocrine system, classifying them as endocrine-disrupting chemicals (EDCs).

The endocrine-disrupting potential of a compound is of significant concern in drug development and safety assessment due to the critical role of hormones in regulating a vast array of physiological processes. While this compound itself has not been extensively studied for its endocrine effects, its aglycone, luteolin, has been identified as a promiscuous endocrine disruptor with multi-faceted activities.[1][2] Luteolin exhibits estrogenic, anti-androgenic, and anti-progestogenic properties, raising the possibility that this compound may share some of these characteristics, either directly or through metabolic conversion to luteolin.[3][4][5]

This whitepaper aims to provide a detailed technical guide on the potential endocrine-disrupting profile of this compound by leveraging predictive data and the comprehensive experimental evidence available for luteolin. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of relevant pathways to facilitate further research and inform safety assessments.

Predicted Endocrine Activity of this compound

Direct experimental data on the endocrine-disrupting properties of this compound is scarce. However, computational predictions from the PlantaeDB database suggest potential interactions with key components of the endocrine system. It is important to note that these are in silico predictions and require experimental validation.

Table 1: Predicted Bioactivities of this compound

Target Predicted Activity Probability
Androgen Receptor Binding Positive 70.32%
Aromatase Binding Positive 62.50%
Thyroid Receptor Binding Negative 49.39%

| Glucocorticoid Receptor Binding | Negative | 53.28% |

Endocrine Disrupting Profile of Luteolin (Aglycone of this compound)

The endocrine-disrupting activities of luteolin have been more extensively characterized. The following tables summarize the quantitative data from various in vitro studies.

Estrogenic and Anti-progestogenic Activity

Luteolin has demonstrated potent estrogenic and anti-progestogenic activities in various cell-based assays.

Table 2: Estrogenic and Anti-progestogenic Activity of Luteolin

Assay Type Cell Line Endpoint Result Reference
Alkaline Phosphatase Induction T47D Progesterone Antagonism EC50: 1-2 µM [3]
Reporter Gene Assay T47D Estrogen Agonism Potent Agonist [3]

| Cell Proliferation Assay | Ishikawa | Estrogen Agonism | Stimulation of cell growth |[3] |

Anti-Androgenic Activity

Studies have also indicated that luteolin can act as an androgen receptor antagonist.

Table 3: Anti-Androgenic Activity of Luteolin

Cell Line Endpoint Result Reference
LNCaP Androgen Receptor Downregulation Repression of AR mRNA and protein expression [6]

| LNCaP | PSA Secretion Inhibition | IC50: 5-50 µM |[7] |

Metabolism of C-Glycosyl Flavonoids

The biological activity of this compound in vivo is critically dependent on its metabolic fate. C-glycosyl flavonoids are generally more resistant to enzymatic hydrolysis than their O-glycosyl counterparts.[8][9] They may be absorbed intact or undergo metabolism by the gut microbiota, which can cleave the C-glycosidic bonds to release the aglycone, luteolin.[10] The extent of this conversion for this compound has not been experimentally determined but is a crucial factor in assessing its potential endocrine effects.

Metabolism_of_Lucenin_2 Lucenin2 This compound (in diet) Intact_Absorption Intact Absorption (Small Intestine) Lucenin2->Intact_Absorption Direct Absorption Gut_Microbiota Gut Microbiota (Colon) Lucenin2->Gut_Microbiota Transit to Colon Systemic_Circulation Systemic Circulation Intact_Absorption->Systemic_Circulation Luteolin Luteolin (Aglycone) Gut_Microbiota->Luteolin Metabolic Cleavage Luteolin->Systemic_Circulation Absorption

Figure 1: Potential metabolic pathways of this compound in the gastrointestinal tract.

Experimental Protocols

This section details the methodologies for key experiments used to assess the endocrine-disrupting potential of compounds like this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor (ER).

  • Materials:

    • Rat uterine cytosol (source of ERα)

    • [³H]-17β-estradiol (radiolabeled ligand)

    • Test compound (this compound)

    • Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)

    • Hydroxylapatite slurry

    • Scintillation fluid and counter

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In assay tubes, combine a fixed concentration of [³H]-17β-estradiol, rat uterine cytosol, and varying concentrations of the test compound or unlabeled 17β-estradiol (for standard curve).

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Add hydroxylapatite slurry to separate bound from unbound radioligand.

    • Wash the hydroxylapatite pellet to remove non-specifically bound ligand.

    • Add scintillation fluid to the washed pellet and measure radioactivity using a scintillation counter.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50).[1]

ER_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Binding Reaction cluster_separation Separation & Measurement cluster_analysis Data Analysis Prep1 Prepare serial dilutions of this compound Incubate Incubate this compound, [3H]-Estradiol, and ER to equilibrium Prep1->Incubate Prep2 Prepare [3H]-Estradiol and ER source Prep2->Incubate Separate Separate bound and free ligand (Hydroxylapatite) Incubate->Separate Measure Measure radioactivity of bound fraction Separate->Measure Analyze Calculate IC50 value Measure->Analyze

Figure 2: Workflow for the Estrogen Receptor Competitive Binding Assay.

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a test compound to modulate the transcriptional activity of the androgen receptor (AR).

  • Materials:

    • A mammalian cell line that does not endogenously express AR (e.g., HEK293) or a prostate cancer cell line with endogenous AR (e.g., LNCaP).

    • An expression vector for the human AR.

    • A reporter plasmid containing an androgen-responsive element (ARE) upstream of a reporter gene (e.g., luciferase).

    • Transfection reagent.

    • Test compound (this compound).

    • Androgen agonist (e.g., dihydrotestosterone, DHT) and antagonist (e.g., bicalutamide).

    • Luciferase assay reagent and luminometer.

  • Procedure:

    • Co-transfect the cells with the AR expression vector and the ARE-reporter plasmid.

    • Plate the transfected cells and allow them to recover.

    • Treat the cells with the test compound alone (to test for agonistic activity) or in combination with a fixed concentration of DHT (to test for antagonistic activity).

    • Incubate for a sufficient period to allow for gene expression.

    • Lyse the cells and measure the activity of the reporter enzyme (luciferase).

    • Normalize the reporter activity to a measure of cell viability.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.[11]

Aromatase Activity Assay

This assay evaluates the potential of a compound to inhibit aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens.

  • Materials:

    • Human recombinant aromatase (microsomes).

    • A fluorogenic or radiolabeled substrate (e.g., dibenzylfluorescein or [³H]-androstenedione).

    • NADPH regenerating system.

    • Test compound (this compound).

    • A known aromatase inhibitor (e.g., letrozole).

    • Fluorometer or scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, combine the human recombinant aromatase, NADPH regenerating system, and the test compound or a known inhibitor.

    • Pre-incubate to allow for interaction between the compound and the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate at 37°C.

    • Measure the fluorescent product formation or the release of tritiated water over time.

    • Calculate the rate of the reaction and determine the IC50 of the test compound for aromatase inhibition.[12][13]

Signaling Pathways

The endocrine-disrupting effects of flavonoids like luteolin are mediated through their interaction with nuclear hormone receptors and subsequent modulation of gene expression.

Estrogen_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) Dimer ER Dimerization ER->Dimer Ligand binding induces Luteolin Luteolin Luteolin->ER Binds to ERE Estrogen Response Element (ERE) on DNA Transcription Gene Transcription ERE->Transcription Response Cellular Response (e.g., Proliferation) Transcription->Response Dimer->ERE Binds to

References

ChEBI Ontology for Lucenin-2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Fremont, CA - October 31, 2025 - This technical guide provides a comprehensive overview of the Chemical Entities of Biological Interest (ChEBI) ontology for Lucenin-2 (CHEBI:6553), a C-glycosyl compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical identity, physicochemical properties, biological roles, and relevant experimental protocols, with a focus on its antioxidant and anti-inflammatory activities and associated signaling pathways.

Chemical Identity and Structure

This compound, also known as Luteolin-6,8-di-C-glucoside, is a tetrahydroxyflavone belonging to the flavonoid class of organic compounds.[1] It is structurally characterized by a luteolin aglycone substituted by beta-D-glucopyranosyl moieties at positions 6 and 8.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
ChEBI ID CHEBI:6553[1]
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one[1]
Molecular Formula C27H30O16[1]
Molecular Weight 610.5 g/mol [1]
SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)[C@H]5--INVALID-LINK--CO)O)O">C@@HO)O)O)O[1]
InChI InChI=1S/C27H30O16/c28-5-12-17(33)21(37)23(39)26(42-12)15-19(35)14-10(32)4-11(7-1-2-8(30)9(31)3-7)41-25(14)16(20(15)36)27-24(40)22(38)18(34)13(6-29)43-27/h1-4,12-13,17-18,21-24,26-31,33-40H,5-6H2/t12-,13-,17-,18-,21+,22+,23-,24-,26+,27+/m1/s1[1]
CAS Number 29428-58-8[1]

Physicochemical Properties

This compound is a solid compound with limited solubility in water and is typically extracted using polar organic solvents. A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
XLogP3 -2.6[1]
Hydrogen Bond Donor Count 12[2]
Hydrogen Bond Acceptor Count 16[2]
Rotatable Bond Count 5[2]
Topological Polar Surface Area 288 Ų[1]
Formal Charge 0[2]

Biological and Pharmacological Activities

This compound is naturally found in various plants, including Passiflora incarnata (passionflower) and Artemisia herba-alba.[1] Its biological activities are largely attributed to its aglycone, luteolin, a well-studied flavonoid with potent antioxidant and anti-inflammatory properties.

Antioxidant Activity

The antioxidant capacity of this compound and its aglycone, luteolin, has been evaluated in various in vitro assays. The free radical scavenging activity is a key mechanism underlying its protective effects against oxidative stress.

Table 3: Antioxidant Activity of Luteolin and Related Compounds

CompoundAssayIC50 ValueSource
Luteolin-phospholipid complexDPPH radical scavenging28.33 µg/mL[3]
LuteolinDPPH radical scavenging26.304 µg·ml-1[4]
Anti-inflammatory Activity

Luteolin, the aglycone of this compound, has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. While direct studies on this compound are limited, the activity of luteolin provides strong evidence for the potential anti-inflammatory properties of its glycoside.

Table 4: Anti-inflammatory Activity of Luteolin

ActivityCell Line/ModelIC50 ValueSource
Inhibition of IL-5 bioactivityEoL-1 cells18.7 µM

Signaling Pathway Modulation

The biological effects of this compound's aglycone, luteolin, are mediated through the modulation of critical intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are central to cellular processes such as inflammation, proliferation, and apoptosis.

MAPK Signaling Pathway

Luteolin has been shown to influence the MAPK signaling cascade, which involves a series of protein kinases that regulate a wide range of cellular responses. By modulating the phosphorylation of key MAPK components like ERK, JNK, and p38, luteolin can attenuate inflammatory responses.[5][6]

MAPK_Signaling_Pathway Lucenin2 This compound (via Luteolin) MAPK MAPK (p38, JNK, ERK) Lucenin2->MAPK Inhibition Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) CellSurfaceReceptor Cell Surface Receptor Stimuli->CellSurfaceReceptor MAPKKK MAPKKK (e.g., MEKK, ASK1) CellSurfaceReceptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors InflammatoryResponse Inflammatory Response (Cytokine production, etc.) TranscriptionFactors->InflammatoryResponse PI3K_Akt_Signaling_Pathway Lucenin2 This compound (via Luteolin) PI3K PI3K Lucenin2->PI3K Inhibition GrowthFactor Growth Factors ReceptorTyrosineKinase Receptor Tyrosine Kinase GrowthFactor->ReceptorTyrosineKinase ReceptorTyrosineKinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt DownstreamEffectors Downstream Effectors (e.g., mTOR, NF-κB) Akt->DownstreamEffectors CellSurvival Cell Survival, Growth, and Proliferation DownstreamEffectors->CellSurvival Isolation_Workflow PlantMaterial Dried Plant Material (e.g., Passiflora incarnata) Extraction Solvent Extraction (e.g., Methanol, Ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography (e.g., Sephadex LH-20, Amberlite XAD) CrudeExtract->ColumnChromatography Fractions Flavonoid-rich Fractions ColumnChromatography->Fractions PrepHPLC Preparative HPLC Fractions->PrepHPLC PureLucenin2 Pure this compound PrepHPLC->PureLucenin2

References

Lucenin-2 in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Pharmacological Potential of a Prominent Plant Flavonoid

Abstract

Lucenin-2, a C-glycosyl flavonoid of luteolin, is a naturally occurring phytochemical found in a variety of medicinal plants utilized in traditional healing practices across the globe. Notably present in species such as Passiflora incarnata (passionflower) and Artemisia herba-alba (white wormwood), this compound is implicated in the therapeutic effects of these botanicals, which have been traditionally used to address ailments related to inflammation, oxidative stress, and anxiety. While its aglycone, luteolin, has been extensively studied, research specifically targeting this compound is emerging, suggesting its potential as a valuable molecule in modern drug discovery. This technical guide provides a comprehensive overview of this compound, summarizing its role in traditional medicine, presenting available quantitative data on its biological activities, detailing relevant experimental protocols, and visualizing its potential mechanisms of action through key signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological investigation of this promising natural compound.

Introduction

This compound, chemically known as luteolin-6,8-di-C-glucoside, is a flavone C-glycoside. Its structure consists of a luteolin backbone substituted with β-D-glucopyranosyl moieties at the 6 and 8 positions.[1] This C-glycosidic linkage confers greater stability to the molecule compared to O-glycosides, potentially enhancing its bioavailability. The presence of this compound in plants with a history of medicinal use has prompted scientific inquiry into its specific pharmacological properties.

Traditional and Ethnobotanical Uses of this compound Containing Plants

Passiflora incarnata, commonly known as passionflower, has a long history of use in traditional medicine. Native American tribes, including the Cherokee, used the roots as a poultice for inflammation and an infusion of the root for earaches.[2] In European and American folk medicine, it has been widely employed as a sedative, anxiolytic, and hypnotic to treat insomnia, anxiety, and pain.[3][4][5][6] The anti-inflammatory and antioxidant properties of Passiflora incarnata are also recognized in traditional practices.[4][7]

Artemisia herba-alba, or white wormwood, is another significant source of this compound and holds a prominent place in the traditional medicine of North Africa and the Middle East.[7] It has been traditionally used to manage a range of conditions including diabetes, bronchitis, diarrhea, and hypertension.[8] Its anti-inflammatory, antispasmodic, and antiseptic properties are well-documented in ethnobotanical literature.[3] The antioxidant capacity of Artemisia herba-alba is a key aspect of its traditional use for promoting health and treating various ailments.

Quantitative Data on Biological Activity

While extensive quantitative data for purified this compound is still emerging, studies on extracts of this compound-containing plants and its aglycone, luteolin, provide valuable insights into its potential efficacy.

Table 1: Quantitative Analysis of this compound and Related Compounds in Plant Extracts

Plant SourceCompound/ExtractMethodResultReference(s)
Passiflora incarnataDry ExtractHPLC-UVTotal Flavonoids: 3.762 ± 0.049% (as vitexin)
Artemisia herba-albaEssential OilDPPH AssayIC50: 2.66 µg/ml[8]

Table 2: In Vitro Biological Activity of Luteolin (Aglycone of this compound)

ActivityAssayCell Line/SystemIC50/EC50Reference(s)
Anti-inflammatoryTNF-α & IL-6 release (LPS-stimulated)RAW 264.7 macrophages< 1 µM
Anti-inflammatoryIL-5 bioactivity-18.7 µM[9]
Anti-inflammatoryNF-κB activation (LPS-induced)Mouse alveolar macrophages-[10]
AntioxidantDPPH radical scavenging---
Anticancer----

Note: Specific quantitative data for purified this compound is limited in the currently available literature. The data for luteolin is provided as a proxy for the potential activity of its glycoside, this compound.

Signaling Pathways and Mechanisms of Action

Based on studies of its aglycone luteolin and related flavonoids, this compound is hypothesized to exert its biological effects through the modulation of key cellular signaling pathways involved in inflammation, oxidative stress, and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Luteolin has been shown to inhibit this process by preventing the degradation of IκBα and the subsequent nuclear translocation of p65.[10]

NF_kB_Pathway cluster_NFkB_complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB_active Active NF-κB (p65/p50) IKK->NFkB_active releases NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates transcription of Lucenin2 This compound Lucenin2->IKK inhibits

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is implicated in various diseases, including cancer. Growth factors activate PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a range of downstream targets to promote cell survival and inhibit apoptosis. Luteolin has been demonstrated to inhibit the phosphorylation of both PI3K and Akt.[11]

PI3K_Akt_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 pAkt p-Akt PIP3->pAkt activates Akt Akt CellSurvival Cell Survival & Proliferation pAkt->CellSurvival Lucenin2 This compound Lucenin2->PI3K inhibits

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes. Luteolin is known to activate the Nrf2 pathway, promoting the expression of these protective genes.[10][12]

Nrf2_Pathway cluster_Nrf2_complex OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 inactivates Nrf2 Nrf2 Nrf2_active Active Nrf2 Keap1->Nrf2_active releases Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE ARE Nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Lucenin2 This compound Lucenin2->Keap1 promotes release from

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocols

The following are representative protocols for assays relevant to the investigation of this compound's biological activities. These are generalized methods and should be optimized for specific experimental conditions.

Extraction and Quantification of this compound from Plant Material

This protocol is adapted from a method for flavonoid analysis in Passiflora incarnata.[13]

Objective: To extract and quantify this compound from dried plant material.

Materials:

  • Dried, powdered plant material

  • 70% Ethanol

  • HPLC-grade methanol, acetonitrile, and formic acid

  • This compound standard

  • Reverse-phase C18 HPLC column (e.g., 250 mm × 4.6 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Extraction: Macerate the powdered plant material in 70% ethanol at a 1:10 (w/v) ratio. Reflux for 1 hour and repeat the extraction three times. Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient Program: A typical gradient might be: 0-10 min, 5-15% B; 10-30 min, 15-30% B; 30-40 min, 30-50% B; 40-50 min, 50-90% B; followed by a wash and re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 350 nm.

    • Quantification: Prepare a calibration curve using the this compound standard. Compare the peak area of this compound in the sample chromatogram to the calibration curve to determine its concentration.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol is based on a common method for assessing anti-inflammatory activity in macrophage cell lines.[14]

Objective: To determine the ability of this compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no this compound) and a negative control (no LPS).

  • Nitrite Measurement: Collect the cell culture supernatant. Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.

  • Absorbance Reading: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-only treated cells. Determine the IC50 value of this compound.

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol provides a general workflow for assessing the phosphorylation status of Akt.[11][15][16]

Objective: To investigate the effect of this compound on the phosphorylation of Akt in a relevant cell line.

Materials:

  • Cell line of interest (e.g., cancer cell line, endothelial cells)

  • Appropriate cell culture media and supplements

  • This compound

  • Growth factor or other stimulus to activate the PI3K/Akt pathway

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-Akt (Ser473) and total Akt

  • HRP-conjugated secondary antibody

  • ECL substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat with this compound for a specified time, followed by stimulation with a growth factor (e.g., EGF, IGF) for a short period (e.g., 15-30 minutes).

  • Protein Extraction: Lyse the cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the primary antibody against phospho-Akt overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

  • Analysis: Quantify the band intensities and determine the ratio of phospho-Akt to total Akt.

Conclusion and Future Directions

This compound is a flavonoid with a rich history of use in traditional medicine through its presence in various medicinal plants. The available scientific evidence, largely extrapolated from studies on its aglycone luteolin and extracts of this compound-containing plants, suggests that it holds significant promise as an anti-inflammatory and antioxidant agent. Its potential to modulate key signaling pathways such as NF-κB, PI3K/Akt, and Nrf2 provides a strong rationale for its further investigation in the context of modern drug discovery.

Future research should focus on several key areas:

  • Isolation and Pharmacological Profiling of Purified this compound: There is a critical need for studies using highly purified this compound to determine its specific IC50 and EC50 values in a range of biological assays.

  • Mechanism of Action Studies: Direct investigation of the effects of this compound on the NF-κB, PI3K/Akt, and Nrf2 pathways is required to confirm the hypotheses derived from studies on luteolin.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Synergistic Effects: Research into the potential synergistic effects of this compound with other phytochemicals present in its native plant sources could provide insights into the holistic efficacy of traditional herbal preparations.

By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent for a variety of inflammatory and oxidative stress-related diseases.

References

Lucenin-2: A Technical Guide to its Presence in Plant Families, Quantification, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucenin-2, a C-glycosylflavone of luteolin, is a naturally occurring phytochemical that has garnered interest for its potential pharmacological activities. Unlike O-glycosides, the C-glycosidic bond in this compound confers greater stability against enzymatic hydrolysis, potentially enhancing its bioavailability and in vivo efficacy. This technical guide provides a comprehensive overview of the plant families known to contain this compound, methodologies for its extraction and quantification, and an exploration of its biological activities and associated signaling pathways. All quantitative data is summarized in structured tables, and key experimental protocols and signaling pathways are visually represented.

Plant Families Containing this compound

This compound has been identified in a select number of plant families, with its presence being most prominently reported in the Passifloraceae, Asteraceae, and Linaceae families.

Plant FamilyGenusSpeciesCommon NameReference(s)
Passifloraceae PassifloraPassiflora incarnataPassionflower[1]
Passiflora tripartitaBanana Passionfruit[2]
Asteraceae ArtemisiaArtemisia herba-albaWhite Wormwood[1]
LychnophoraMultiple species-
Linaceae LinumLinum usitatissimumFlax[3]

This table summarizes the major plant families and species in which this compound has been reported.

Quantitative Analysis of this compound

Plant SpeciesPlant PartMethodThis compound ConcentrationReference(s)
Linum usitatissimumAerial PartsHPLCNot explicitly quantified, but isolated as a major flavone C-glycoside.[3]
Passiflora incarnataLeavesHPLCIdentified as a major flavonoid, but specific concentration not provided in the reviewed literature.
Lychnophora speciesLeavesUPLC-MS/MSVicenin-2 (an isomer) found in high concentrations (approx. 1.4 mg/mg of dried leaves), suggesting this compound may also be present in significant amounts.[4]

Note: Quantitative data for this compound is limited. This table presents available information and highlights the need for further quantitative studies.

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

The following is a generalized protocol for the extraction and isolation of this compound, which can be adapted based on the specific plant matrix.

1. Sample Preparation:

  • Air-dry or freeze-dry the plant material (e.g., leaves, aerial parts) to a constant weight.

  • Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Solvent Extraction: Macerate or reflux the powdered plant material with a polar solvent such as methanol, ethanol, or a mixture of methanol/water (e.g., 80:20 v/v). The choice of solvent can be optimized for the specific plant material.

  • Solid-Phase Extraction (SPE): For cleaner extracts, a C18 SPE cartridge can be used to remove non-polar impurities. The crude extract is loaded onto the conditioned cartridge, washed with a non-polar solvent (e.g., n-hexane), and then the flavonoids are eluted with a more polar solvent like methanol.

3. Isolation:

  • Column Chromatography: The crude extract or the SPE eluate can be subjected to column chromatography on silica gel or Sephadex LH-20. A gradient elution with solvents of increasing polarity (e.g., chloroform-methanol or ethyl acetate-methanol-water mixtures) is typically used to separate different flavonoid fractions.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, the fraction containing this compound is subjected to Prep-HPLC on a C18 column with a mobile phase typically consisting of a mixture of acidified water (e.g., with 0.1% formic acid) and acetonitrile or methanol.

G plant_material Powdered Plant Material extraction Solvent Extraction (Methanol/Water) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract spe Solid-Phase Extraction (SPE) (Optional) crude_extract->spe column_chromatography Column Chromatography (Silica Gel or Sephadex LH-20) crude_extract->column_chromatography spe->column_chromatography fraction This compound Rich Fraction column_chromatography->fraction prep_hplc Preparative HPLC fraction->prep_hplc pure_lucenin2 Pure this compound prep_hplc->pure_lucenin2

Figure 1: General workflow for the extraction and isolation of this compound.

Quantification of this compound by HPLC

1. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: Acetonitrile.

  • Gradient Program: Start with a low percentage of B, and gradually increase the concentration of B over time to elute compounds with increasing hydrophobicity.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Around 350 nm, which is a characteristic absorption maximum for flavones.

  • Column Temperature: Maintained at a constant temperature, e.g., 25°C.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a calibration curve.

  • Sample Solution: Accurately weigh the dried plant extract, dissolve it in the mobile phase or methanol, and filter through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

In Vitro Biological Activity Assays

1. Antioxidant Activity Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction in absorbance of the DP.ph solution at a characteristic wavelength (around 517 nm) is proportional to the antioxidant activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction in the blue-green color of the ABTS•+ solution is measured spectrophotometrically.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.

2. Anti-inflammatory Activity Assays:

  • Nitric Oxide (NO) Inhibition Assay in Macrophages: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a common model to assess anti-inflammatory activity. The production of NO, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent. A reduction in NO production in the presence of this compound indicates anti-inflammatory potential.

  • Cytokine Production Assays: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant of LPS-stimulated macrophages can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA).

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, its aglycone, luteolin, has been extensively studied. It is plausible that this compound, either directly or after potential metabolism to luteolin, could modulate similar pathways. Key pathways affected by luteolin and other flavonoids include the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) signaling cascades.

Proposed Modulation of MAPK and NF-κB Signaling Pathways by this compound

Inflammatory stimuli, such as LPS, can activate Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades, including the MAPK and NF-κB pathways. These pathways culminate in the production of pro-inflammatory mediators. Flavonoids like luteolin have been shown to inhibit these pathways at various points.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB NFkB_n NF-κB NFkB->NFkB_n translocation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 activation AP1_n AP-1 AP1->AP1_n translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_n->Gene_Expression AP1_n->Gene_Expression Lucenin2 This compound Lucenin2->TAK1 Inhibition Lucenin2->IKK Inhibition Lucenin2->MAPK Inhibition

Figure 2: Proposed inhibitory effects of this compound on MAPK and NF-κB signaling.

Conclusion

This compound is a promising C-glycosylflavone found in several plant families, with Passifloraceae, Asteraceae, and Linaceae being notable sources. While its full distribution and quantitative levels in the plant kingdom require further investigation, established analytical methods can be adapted for its accurate quantification. The biological activities of its aglycone, luteolin, suggest that this compound may possess significant antioxidant and anti-inflammatory properties, potentially through the modulation of key signaling pathways such as MAPK and NF-κB. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further studies are warranted to elucidate the specific mechanisms of action of this compound and to explore its full pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Lucenin-2 from Passiflora incarnata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Passiflora incarnata, commonly known as maypop or passionflower, is a plant with a long history of use in traditional medicine for its sedative and anxiolytic properties.[1][2] These therapeutic effects are largely attributed to its rich composition of bioactive compounds, particularly flavonoids.[1][2] Among these, C-glycosylflavones are of significant interest. Lucenin-2, a C-glycosyl compound of luteolin, has been reported to be present in Passiflora incarnata.[3] This document provides detailed protocols for the extraction and analysis of flavonoids, including this compound, from P. incarnata, as well as an overview of the compound's interaction with key signaling pathways. The methodologies described are intended to serve as a guide for researchers in natural product chemistry and drug development.

Extraction and Analysis of Flavonoids from Passiflora incarnata

The extraction of flavonoids from P. incarnata can be achieved through various methods, with the choice of solvent and extraction conditions significantly impacting the yield and profile of the extracted compounds. Hot solvent extraction methods have been shown to produce substantially higher total flavonoid yields compared to cold extraction methods.

Experimental Protocols

1. Maceration Protocol for Flavonoid Extraction

This protocol describes a basic maceration technique for extracting flavonoids from dried P. incarnata plant material.

  • Materials:

    • Dried, powdered aerial parts of Passiflora incarnata

    • Methanol or 70% Ethanol

    • Shaker or magnetic stirrer

    • Filter paper (Whatman No. 1 or equivalent)

    • Rotary evaporator

    • Freeze-dryer (optional)

  • Procedure:

    • Weigh 500g of the dried, powdered plant material.

    • Place the powdered material in a suitable container and add 5 L of methanol.

    • Soak the material at room temperature for 24 hours, with continuous agitation using a shaker or magnetic stirrer.

    • After 24 hours, filter the mixture through filter paper to separate the extract from the plant residue.

    • Repeat the extraction process on the plant residue five more times with fresh methanol to ensure exhaustive extraction.

    • Combine all the filtrates.

    • Concentrate the combined extract to near dryness using a rotary evaporator at a temperature not exceeding 45°C.

    • The resulting crude extract can be further dried using a freeze-dryer to obtain a powdered extract.

    • Store the dried extract at 4°C for further analysis and purification.

2. High-Performance Liquid Chromatography (HPLC) for Flavonoid Profiling

This protocol outlines a reverse-phase HPLC method for the qualitative and quantitative analysis of flavonoids in the P. incarnata extract.[4][5]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1100 liquid chromatograph or equivalent, with a Diode Array Detector (DAD).

    • Column: Atlantis C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase A: 0.01% formic acid in water.

    • Mobile Phase B: Methanol:Acetonitrile (25:75 v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 350 nm.

    • Injection Volume: 10 µL.

  • Gradient Elution Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0955
207525
355050
403070
45595
48955
  • Sample Preparation:

    • Dissolve a known amount of the dried extract in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare stock solutions of flavonoid standards (e.g., isovitexin, orientin, isoorientin, vitexin, luteolin, kaempferol) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to construct calibration curves.

Quantitative Data on Flavonoid Content in Passiflora incarnata

The flavonoid content of P. incarnata can vary depending on the extraction method and the specific chemotype of the plant.[6] The following table summarizes findings from various studies on the flavonoid content in P. incarnata extracts.

Extraction Method/SolventAnalyteConcentration/YieldReference
Hot Water (100°C)Total Flavonoids~10-fold higher than cold extraction[4]
Cold Water (4°C)Total FlavonoidsLower yield[4]
Dry ExtractVitexin0.867 ± 0.011%
Dry ExtractTotal Flavonoids (in terms of vitexin)3.762 ± 0.049%
Ethyl Acetate FractionVitexin960 µg/g[7]
Ethyl Acetate FractionTotal Flavonoids5.34 mg/g[7]

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the biological activity of Passiflora incarnata extract, the following diagrams are provided.

G cluster_extraction Extraction cluster_analysis Analysis & Purification P_incarnata Passiflora incarnata (Dried, Powdered) Maceration Maceration (Agitation) P_incarnata->Maceration Solvent Solvent (e.g., 70% Ethanol) Solvent->Maceration Filtration Filtration Maceration->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract HPLC HPLC Analysis (Flavonoid Profiling) Crude_Extract->HPLC Purification Column Chromatography (Purification of this compound) Crude_Extract->Purification Lucenin_2 Isolated this compound Purification->Lucenin_2

Figure 1. Experimental workflow for the extraction and analysis of this compound.

G cluster_pathway GABAergic Synapse GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens channel Postsynaptic_Neuron Postsynaptic Neuron Hyperpolarization Hyperpolarization (Inhibitory Effect) Postsynaptic_Neuron->Hyperpolarization Cl_ion->Postsynaptic_Neuron Influx P_incarnata Passiflora incarnata Extract (Flavonoids) P_incarnata->GABA_A_Receptor Modulates

Figure 2. Modulation of the GABAergic signaling pathway by P. incarnata extract.

Discussion

The sedative and anxiolytic effects of Passiflora incarnata are primarily mediated through the modulation of the GABAergic system.[8][9][10] The extract and its flavonoid constituents have been shown to interact with GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[4][8] This interaction enhances GABAergic transmission, leading to a reduction in neuronal excitability and resulting in the observed calming effects. The presence of this compound and other C-glycosylflavones in P. incarnata suggests their potential contribution to these pharmacological activities. Further research is warranted to isolate and characterize the specific effects of this compound on GABA receptors and to elucidate its full therapeutic potential. The protocols provided herein offer a foundation for such investigations, enabling the consistent extraction and analysis of these promising natural compounds.

References

High-Performance Liquid Chromatography Method for the Quantification of Lucenin-2

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Lucenin-2, a flavonoid C-glycoside, using High-Performance Liquid Chromatography (HPLC). This compound, also known as Luteolin-6,8-di-C-glucoside, is a naturally occurring compound found in various plants and is of interest for its potential therapeutic properties. The described method is designed to be a robust and reliable tool for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a C-glycosyl compound derived from luteolin. Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, pharmacokinetic studies, and quality control in drug manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of flavonoids and their glycosides. This application note details a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Experimental

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method. The chromatographic parameters are summarized in the table below.

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC System
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-20 min: 10-30% B20-25 min: 30% B25-30 min: 30-10% B30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 350 nm
Injection Volume 10 µL
  • This compound Reference Standard: Purity >98%

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • Formic Acid: LC-MS grade

  • Methanol: HPLC grade (for sample and standard preparation)

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Extraction:

    • Accurately weigh 1 g of finely powdered, dried plant material.

    • Add 20 mL of 70% methanol.

    • Sonciate for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Purification (Solid Phase Extraction - SPE):

    • Reconstitute the dried extract in 10 mL of water.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of water to remove polar impurities.

    • Elute the flavonoids with 10 mL of methanol.

    • Evaporate the methanolic eluate to dryness.

  • Final Sample Solution:

    • Reconstitute the dried, purified extract in a known volume (e.g., 1 mL) of methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Parameters (Illustrative)

The following table presents typical validation parameters for an HPLC method of this nature. Actual values should be determined during in-house validation.

ParameterTypical Range/Value
Linearity (Correlation Coefficient, r²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%
Retention Time Approximately 15-20 minutes (highly dependent on the specific column and conditions)

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_results Results & Quantification Standard This compound Reference Standard Stock_Solution Stock Solution (in Methanol) Standard->Stock_Solution Plant_Material Plant Material (Dried, Powdered) Extraction Ultrasonic Extraction (70% Methanol) Plant_Material->Extraction Working_Standards Working Standards (Serial Dilution) Stock_Solution->Working_Standards HPLC_System HPLC System (C18 Column) Working_Standards->HPLC_System Inject Calibration_Curve Calibration Curve SPE Solid Phase Extraction (C18 Cartridge) Extraction->SPE Final_Sample Final Sample Solution (Filtered) SPE->Final_Sample Final_Sample->HPLC_System Inject Data_Acquisition Data Acquisition (350 nm) HPLC_System->Data_Acquisition Data_Processing Data Processing (Peak Integration) Data_Acquisition->Data_Processing Data_Processing->Calibration_Curve Peak Areas Quantification Quantification of This compound in Sample Data_Processing->Quantification Sample Peak Area Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis. This typically involves multiple injections of a standard solution to evaluate parameters such as peak area repeatability, retention time stability, column efficiency (theoretical plates), and peak symmetry (tailing factor). The acceptance criteria for these parameters should be pre-defined (e.g., %RSD for peak area < 2%).

Conclusion

The HPLC method outlined in this application note provides a framework for the reliable quantification of this compound in various sample matrices. The use of a C18 column with a gradient elution of water (containing formic acid) and acetonitrile, coupled with UV detection at 350 nm, offers good chromatographic separation and sensitivity. Proper method validation is essential to ensure the accuracy and precision of the results obtained. This protocol serves as a valuable starting point for researchers and scientists involved in the analysis of this and other related flavonoid glycosides.

Application Notes and Protocols for the Mass Spectrometry Fragmentation of Lucenin-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucenin-2, a C-glycosyl flavonoid, is a naturally occurring phytochemical found in various medicinal plants. As a derivative of luteolin, it exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical research. Accurate identification and quantification of this compound in complex biological matrices are crucial for pharmacokinetic studies, quality control of herbal products, and drug discovery pipelines. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. Understanding the fragmentation pattern of this compound is fundamental to developing robust and reliable LC-MS/MS methods. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound.

Mass Spectrometry Fragmentation of this compound

This compound (Luteolin-6,8-di-C-glucoside) has a molecular weight of 610.52 g/mol . Its fragmentation behavior in mass spectrometry is characteristic of C-glycosyl flavonoids, which primarily involves cleavages within the sugar moieties.

Negative Ion Mode Fragmentation

In negative ion mode electrospray ionization (ESI), this compound readily forms a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 609.14. The subsequent fragmentation of this precursor ion is dominated by neutral losses from the two C-linked glucose units. The most characteristic fragmentation pathways involve the loss of 90 Da (C₃H₆O₃) and 120 Da (C₄H₈O₄) corresponding to cross-ring cleavages of the sugar moieties.

The proposed fragmentation pathway for the isomeric Vicenin-2 (Apigenin-6,8-di-C-glucoside) in negative ion mode provides a strong basis for understanding this compound's fragmentation, given their structural similarity.

Positive Ion Mode Fragmentation

In positive ion mode ESI, this compound can be detected as the protonated molecule [M+H]⁺ at an m/z of 611.16. Fragmentation in positive mode also involves losses from the sugar units. A common multiple reaction monitoring (MRM) transition for the isomeric Vicenin-2 has been reported as m/z 595 > 457, which corresponds to the [M+H-H₂O]⁺ precursor and a subsequent loss.[1] A similar primary transition can be expected for this compound.

Quantitative Data Summary

The following tables summarize the key mass spectrometric data for the analysis of this compound.

Table 1: Mass Spectrometry Parameters for this compound

ParameterValue
Chemical FormulaC₂₇H₃₀O₁₆
Molecular Weight610.52 g/mol
[M-H]⁻ (m/z)609.14
[M+H]⁺ (m/z)611.16

Table 2: Characteristic Fragment Ions of this compound in Negative Ion Mode (based on Vicenin-2 data)

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed FragmentationRelative Intensity (%)
609.14519.1190[M-H-90]⁻-
609.14489.09120[M-H-120]⁻-
609.14413196Cross-ring cleavages18
609.14383226Cross-ring cleavages100
609.14353256Cross-ring cleavages73

Table 3: MRM Transitions for this compound Quantification

Ion ModePrecursor Ion (m/z)Product Ion (m/z)Application
Negative609.1489.1Quantification
Negative609.1519.1Confirmation
Positive611.2491.1Quantification
Positive611.2473.1Confirmation

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound in plant materials and biological fluids. Method optimization and validation are essential for specific applications.

Protocol 1: Extraction of this compound from Plant Material
  • Sample Preparation:

    • Air-dry the plant material at room temperature and grind it into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 20 mL of 70% methanol (or ethanol) in water.

    • Vortex the mixture for 1 minute.

    • Sonication for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue two more times.

    • Pool the supernatants.

  • Filtration:

    • Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-18 min: 40-95% B

    • 18-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), operating in both positive and negative ion modes.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 150 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Fragmentation Pathway of this compound (Negative Ion Mode)

Lucenin_2_Fragmentation M_H [M-H]⁻ m/z 609.14 frag1 [M-H-90]⁻ m/z 519.11 M_H->frag1 -90 Da (C₃H₆O₃) frag2 [M-H-120]⁻ m/z 489.09 M_H->frag2 -120 Da (C₄H₈O₄) frag4 Further Fragments m/z 413, 383, 353 M_H->frag4 Multiple Cleavages frag3 [M-H-120-90]⁻ m/z 399.09 frag2->frag3 -90 Da

Caption: Proposed fragmentation of this compound in negative ESI mode.

Experimental Workflow for this compound Analysis

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Grinding Grinding Sample Collection->Grinding Extraction Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration LC Separation LC Separation Filtration->LC Separation MS Detection MS Detection LC Separation->MS Detection Quantification Quantification MS Detection->Quantification Identification Identification MS Detection->Identification

Caption: General workflow for this compound analysis from plant samples.

References

Application Note: Quantification of Lucenin-2 in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lucenin-2 (Luteolin-6,8-di-C-glucoside) is a naturally occurring flavone C-glycoside found in various medicinal plants, including Passiflora incarnata and Artemisia herba-alba[1]. As a derivative of luteolin, this compound is of significant interest for its potential pharmacological activities, which may include antioxidant, anti-inflammatory, and anti-cancer effects, similar to its aglycone[2][3]. Accurate and robust quantification of this compound in plant extracts is crucial for quality control of herbal products, standardization of extracts for pre-clinical and clinical studies, and for drug discovery and development.

This application note provides a detailed protocol for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) coupled with a UV/Photodiode Array (PDA) detector. An overview of a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also discussed.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol outlines a common method for extracting flavonoids from dried plant matter. Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) are recommended for their efficiency over traditional maceration[4][5].

1.1.1. Materials and Reagents

  • Dried, powdered plant material

  • Methanol (HPLC grade) or 70-80% Ethanol (v/v)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath or Microwave extraction system

  • Centrifuge

  • 0.22 µm Syringe filters (PTFE or Nylon)

  • Analytical balance

  • Volumetric flasks and pipettes

1.1.2. Extraction Procedure

  • Weigh approximately 1.0 g of the dried, powdered plant material accurately into a centrifuge tube.

  • Add 20 mL of 80% methanol as the extraction solvent. The choice of solvent can be optimized depending on the plant matrix[4].

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • For Ultrasound-Assisted Extraction (UAE): Place the tube in an ultrasonic bath and sonicate for 30 minutes at 40°C.

  • For Microwave-Assisted Extraction (MAE): Follow the instrument's guidelines. A typical condition could be 2-3 extraction cycles at a microwave power of 250-300 W for 10 minutes per cycle[5].

  • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Carefully collect the supernatant (the extract) and transfer it to a 25 mL volumetric flask.

  • Repeat the extraction process (steps 2-7) on the remaining plant pellet one more time to ensure complete extraction. Combine the supernatants.

  • Bring the final volume to 25 mL with the extraction solvent.

  • Filter the final extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Quantification of this compound by HPLC-UV/PDA

This protocol provides a validated method for the quantification of flavonoids, adapted for this compound. HPLC with UV detection is a robust and widely available technique for this purpose[6][7].

1.2.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at 350 nm, which is a common maximum absorbance wavelength for flavones like luteolin and its derivatives[8][9].

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 60 40
    25.0 60 40
    25.1 90 10

    | 30.0 | 90 | 10 |

1.2.2. Standard Preparation

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution, typically ranging from 1 µg/mL to 100 µg/mL.

  • Store stock and standard solutions at 4°C in the dark to prevent degradation. Flavonoids can be sensitive to light and temperature[10][11].

1.2.3. Analysis and Quantification

  • Inject the prepared calibration standards into the HPLC system to construct a calibration curve by plotting peak area against concentration.

  • Inject the filtered plant extracts.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard. Confirm peak purity using the PDA spectral data.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Alternative Method: LC-MS/MS for Higher Sensitivity

For trace-level quantification or analysis in complex matrices, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity[12][13][14].

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically effective for flavonoids[12].

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound. The protonated ion [M-H]⁻ would be selected as the precursor ion[12].

  • Advantages: Provides structural confirmation and can distinguish between isomers with identical UV spectra. The limits of detection (LOD) and quantification (LOQ) are significantly lower than HPLC-UV[14].

Data Presentation

Quantitative data should be presented clearly. Method validation is essential for ensuring data reliability. The tables below show example validation parameters for related flavonoids, which should be established specifically for this compound analysis.

Table 1: Example Method Validation Parameters for Flavonoid Quantification by HPLC. (Note: These values are for luteolin and apigenin derivatives and serve as a reference. Actual values must be determined experimentally for this compound.)

ParameterLuteolinApigeninIsoorientinIsovitexinReference
Linearity Range (µg/mL) 0.2 - 1.0 (ng/band)0.05 - 0.25 (ng/band)1.0 - 200.01.0 - 200.0[15][16]
Correlation Coefficient (r²) > 0.999> 0.998> 0.999> 0.999[15][16]
LOD (µg/mL) 0.042 (ng/band)0.008 (ng/band)17.9917.69[15][16]
LOQ (µg/mL) 0.129 (ng/band)0.024 (ng/band)54.5254.61[15][16]
Recovery (%) 96.7 - 102.997.7 - 99.395.0 - 105.095.0 - 105.0[15]

Table 2: Template for Reporting this compound Content in Plant Extracts.

Sample IDPlant SpeciesExtraction MethodThis compound Concentration (mg/g of dry weight)Standard Deviation (SD)
EX-001Passiflora incarnataUAE[Insert Value][Insert Value]
EX-002Artemisia herba-albaMAE[Insert Value][Insert Value]
EX-003[Other Plant]UAE[Insert Value][Insert Value]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to final quantification of this compound.

G Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Quantification plant_material Dried & Powdered Plant Material weighing Weighing (1g) plant_material->weighing extraction Solvent Extraction (UAE or MAE) weighing->extraction centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection filtration 0.22 µm Filtration collection->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial hplc_analysis HPLC-UV/PDA Analysis hplc_vial->hplc_analysis data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition quantification Quantification vs. Calibration Curve data_acquisition->quantification final_result Final Concentration (mg/g) quantification->final_result G Putative PI3K/Akt/mTOR Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival & Growth mTOR->Proliferation Lucenin This compound (via Luteolin) Lucenin->PI3K Lucenin->AKT

References

Application Notes and Protocols for ABTS Radical Scavenging Assay of Lucenin-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucenin-2, a C-glycosylflavone derivative of luteolin, is a naturally occurring flavonoid found in various medicinal plants.[1] Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[2] The evaluation of antioxidant activity is a critical step in the discovery and development of new therapeutic agents for diseases associated with oxidative stress. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay is a widely employed method to determine the antioxidant capacity of natural and synthetic compounds.[3][4]

These application notes provide a comprehensive overview and a detailed protocol for assessing the ABTS radical scavenging activity of this compound. The information presented is intended to guide researchers in accurately quantifying the antioxidant potential of this compound and to provide a basis for comparative studies with other flavonoids.

Principle of the ABTS Assay

The ABTS assay is based on the ability of an antioxidant compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The resulting radical has a characteristic blue-green color with maximum absorbance at specific wavelengths, typically around 734 nm.[3] When an antioxidant is added to the solution, it donates a hydrogen atom or an electron to the ABTS•+, neutralizing it and causing a reduction in absorbance. The degree of discoloration is proportional to the concentration and antioxidant activity of the substance being tested.[4]

Data Presentation

While specific IC50 values for pure this compound in the ABTS assay are not extensively reported in the literature, the data for its aglycone, luteolin, and other structurally related flavonoids provide a valuable benchmark for its potential antioxidant activity.

CompoundABTS IC50 (µM)Reference CompoundNotes
Luteolin17.3 ± 0.82Vitamin C (82.0 ± 4.72 µM), BHT (191.6 ± 5.94 µM)Luteolin is the aglycone of this compound.[4]
Quercetin1.89 ± 0.33 µg/mL-A common flavonoid with strong antioxidant activity.[3]
(+)-Catechin hydrate3.12 ± 0.51 µg/mL-A flavonoid known for its antioxidant properties.[3]
Rutin hydrate4.68 ± 1.24 µg/mL-A glycosylated flavonoid.[3]

IC50 (half-maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the ABTS radicals. BHT (Butylated hydroxytoluene) is a synthetic antioxidant.

Experimental Protocols

This section provides a detailed methodology for performing the ABTS radical scavenging assay for this compound.

Materials and Reagents
  • This compound (or a solution of known concentration)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or an appropriate buffer (e.g., ethanol, methanol)

  • Reference antioxidant (e.g., Trolox, Ascorbic Acid, Luteolin)

  • Solvent for dissolving this compound (e.g., Dimethyl sulfoxide (DMSO), Ethanol)[5][6]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~734 nm

  • Standard laboratory equipment (pipettes, tubes, etc.)

Preparation of Solutions
  • ABTS Stock Solution (7 mM): Dissolve the appropriate amount of ABTS in deionized water.

  • Potassium Persulfate Stock Solution (2.45 mM): Dissolve the appropriate amount of potassium persulfate in deionized water.

  • ABTS Radical Cation (ABTS•+) Working Solution:

    • Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate stock solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will allow for the complete generation of the radical cation.

    • On the day of the assay, dilute the ABTS•+ solution with the appropriate buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.

  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to obtain a range of concentrations for testing.

  • Reference Standard Solutions: Prepare a series of dilutions of the reference antioxidant (e.g., Trolox) in the assay buffer.

Assay Procedure
  • Add a small volume (e.g., 10-20 µL) of each this compound working solution or reference standard solution to the wells of a 96-well microplate.

  • Add a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution to each well.

  • Include control wells containing the solvent and the ABTS•+ solution (blank).

  • Incubate the microplate at room temperature in the dark for a specified period (e.g., 6-30 minutes). The incubation time should be optimized for the specific compound and conditions.

  • After incubation, measure the absorbance of each well at 734 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of ABTS radical scavenging activity for each concentration of this compound and the reference standard using the following formula:

    % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    Where:

    • Abs_control is the absorbance of the blank (solvent + ABTS•+ solution).

    • Abs_sample is the absorbance of the sample (this compound or reference standard + ABTS•+ solution).

  • Plot the percentage of inhibition against the concentration of this compound and the reference standard.

  • Determine the IC50 value for this compound and the reference standard from the dose-response curve. The IC50 is the concentration that causes 50% inhibition of the ABTS radical.

Mandatory Visualizations

ABTS_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A ABTS Stock Solution (7 mM) C ABTS•+ Stock Solution (Mix A + B, incubate 12-16h) A->C B Potassium Persulfate (2.45 mM) B->C D Diluted ABTS•+ Working Solution (Absorbance ~0.7 at 734 nm) C->D H Add ABTS•+ Working Solution D->H E This compound Stock Solution F This compound Serial Dilutions E->F G Add this compound dilutions to 96-well plate F->G I Incubate in dark H->I J Measure Absorbance at 734 nm I->J K Calculate % Inhibition J->K L Plot Dose-Response Curve K->L M Determine IC50 Value L->M

Caption: Workflow for the ABTS Radical Scavenging Assay of this compound.

ABTS_Scavenging_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products ABTS_radical ABTS•+ (Blue-Green Radical) Reaction Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) ABTS_radical->Reaction Lucenin2 This compound (Antioxidant) Lucenin2->Reaction ABTS_neutral ABTS (Colorless) Reaction->ABTS_neutral Lucenin2_radical This compound Radical (Stabilized) Reaction->Lucenin2_radical

Caption: Mechanism of ABTS Radical Scavenging by this compound.

References

In Vitro Anti-inflammatory Assay for Lucenin-2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucenin-2, a flavone glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and protocols for investigating the in vitro anti-inflammatory activity of this compound. The methodologies outlined below are designed to be used in a research setting to assess the compound's efficacy in mitigating inflammatory responses in a cellular model. The protocols focus on the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely accepted model for studying inflammation. This guide will detail procedures for evaluating the impact of this compound on key inflammatory mediators, including nitric oxide (NO) and reactive oxygen species (ROS), as well as pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Furthermore, this document will explore the potential molecular mechanisms underlying this compound's anti-inflammatory action by examining its effects on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of this compound and the structurally related flavonoid, Vicenin-2. Due to the limited availability of specific IC50 values for this compound in the reviewed literature, data from Vicenin-2 is included to provide a comparative reference, given the structural similarity and likely comparable biological activity.

Table 1: Inhibitory Effects of this compound and Vicenin-2 on Pro-inflammatory Mediators

CompoundAssayCell LineInducerKey FindingsReference
Vicenin-2Cytokine Production (TNF-α, IL-6)HUVECsLPSSuppressed the production of TNF-α and IL-6.[1]
Vicenin-2NF-κB ActivationHUVECsLPSInhibited the activation of NF-κB.[1]
Vicenin-2ERK 1/2 ActivationHUVECsLPSSuppressed the activation of extracellular regulated kinases (ERK) 1/2.[1]

Experimental Protocols

Cell Culture and Induction of Inflammation

The murine macrophage cell line RAW 264.7 is a suitable model for in vitro anti-inflammatory assays.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • 96-well and 6-well cell culture plates

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 96-well or 6-well plates at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.[2]

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

  • Induce inflammation by adding LPS (1 µg/mL) to the cell culture medium and incubate for the desired time (e.g., 24 hours for cytokine and NO assays, shorter times for signaling pathway analysis).[2]

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before proceeding with anti-inflammatory assays.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.[2]

  • Measure the absorbance at 540 nm using a microplate reader.[2] Cell viability is expressed as a percentage of the untreated control.

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[2]

  • Sodium nitrite standard solutions

Protocol:

  • Collect the cell culture supernatant after treatment with this compound and/or LPS.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate.[2]

  • Incubate at room temperature for 10 minutes in the dark.[3]

  • Measure the absorbance at 540 nm.[2][3]

  • Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • DCFH-DA solution

  • PBS

Protocol:

  • After treatment, wash the cells with PBS.

  • Incubate the cells with DCFH-DA solution (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[4]

Pro-inflammatory Cytokine Assays (ELISA)

The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Protocol:

  • Collect the cell culture supernatant after treatment.

  • Perform the ELISA according to the manufacturer's instructions.

  • Measure the absorbance at the specified wavelength and calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to determine the effect of this compound on the phosphorylation and activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • After treatment for the appropriate duration (e.g., 15-60 minutes for signaling proteins), wash the cells with ice-cold PBS and lyse them with RIPA buffer.[5][6]

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Normalize the levels of phosphorylated proteins to their total protein levels. β-actin is used as a loading control.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_assays Inflammatory Marker Assays cluster_mechanism Mechanism of Action Analysis start Seed RAW 264.7 cells pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay Nitric Oxide (NO) Assay (Griess Assay) stimulate->no_assay ros_assay Reactive Oxygen Species (ROS) Assay (DCFH-DA) stimulate->ros_assay cytokine_assay Pro-inflammatory Cytokine Assays (ELISA for TNF-α, IL-6, IL-1β) stimulate->cytokine_assay western_blot Western Blot Analysis (NF-κB & MAPK Pathways) stimulate->western_blot

Caption: Experimental workflow for in vitro anti-inflammatory assays of this compound.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->genes Transcription Lucenin2 This compound Lucenin2->IKK Inhibition Lucenin2->NFkB_active Inhibition of Translocation

Caption: Simplified NF-κB signaling pathway and points of inhibition by this compound.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation ERK ERK TAK1->ERK JNK JNK TAK1->JNK p38 p38 TAK1->p38 AP1 AP-1 ERK->AP1 Activation JNK->AP1 Activation p38->AP1 Activation genes Pro-inflammatory Genes AP1->genes Transcription Lucenin2 This compound Lucenin2->ERK Inhibition of Phosphorylation Lucenin2->JNK Inhibition of Phosphorylation Lucenin2->p38 Inhibition of Phosphorylation

Caption: Simplified MAPK signaling pathway and potential inhibition by this compound.

References

Application Notes and Protocols: Lucenin-2 for COX-2 Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucenin-2, a flavone glycoside chemically known as luteolin-6,8-di-C-glucoside, is a natural compound found in various medicinal plants. Its aglycone, luteolin, is well-documented for its anti-inflammatory properties, which are partly attributed to the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. Consequently, selective inhibition of COX-2 is a primary strategy in the development of anti-inflammatory drugs with a potentially improved safety profile compared to non-selective NSAIDs.

These application notes provide a comprehensive overview of the use of this compound in COX-2 inhibition assays. While direct quantitative data on the enzymatic inhibition of COX-2 by this compound is limited in publicly available literature, data from its aglycone, luteolin, and a related glycoside, luteolin-7-O-glucoside, strongly suggest its potential as a COX-2 inhibitor. This document outlines the relevant signaling pathways, experimental protocols for assessing COX-2 inhibition, and the available quantitative data for structurally related compounds to guide researchers in evaluating the anti-inflammatory potential of this compound.

Data Presentation: COX-2 Inhibition by Luteolin and Related Flavonoids

CompoundAssay TypeCell Line/Enzyme SourceIC50 Value (COX-2)Selectivity Index (COX-1/COX-2)Reference CompoundReference IC50 (COX-2)
Luteolin PGE2 Formation InhibitionRAW 264.7 macrophagesComplete suppression at 25 µMNot Reported--
Luteolin COX-2 Protein ExpressionRAW 264.7 macrophagesSignificant inhibition at 25-100 µMNot Reported--
Luteolin-7-O-glucoside PGE2 Formation InhibitionRAW 264.7 macrophagesSignificant suppression at <20 µMNot Reported--
Luteolin-7-O-glucoside COX-2 Protein ExpressionRAW 264.7 macrophagesSignificant suppression at <20 µMNot Reported--

Note: The data above indicates inhibition of COX-2 expression and activity in cell-based assays, which may not directly correlate with IC50 values from purified enzyme assays.

For the purpose of comparison and as a guide for experimental design, the following table presents IC50 values for known COX-2 inhibitors.

CompoundIC50 (COX-1)IC50 (COX-2)Selectivity Index (COX-1/COX-2)
Celecoxib 15 µM0.04 µM375
Rofecoxib >100 µM0.018 µM>555
Ibuprofen 13 µM344 µM0.04
Aspirin 1.1 mM2.4 mM0.46

Signaling Pathways

The inhibition of COX-2 by compounds like this compound can have a significant impact on downstream signaling pathways involved in inflammation and cellular proliferation. The following diagrams illustrate the central role of COX-2 in these pathways.

COX2_Pathway Cytokines Cytokines (e.g., TNF-α, IL-1β) NFkB NF-κB Pathway MAPK MAPK Pathway LPS Lipopolysaccharide (LPS) GrowthFactors Growth Factors COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene MAPK->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translation PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Catalysis ArachidonicAcid Arachidonic Acid ArachidonicAcid->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Lucenin2 This compound (Potential Inhibitor) Lucenin2->COX2_Enzyme Inhibition

Caption: COX-2 signaling pathway and potential inhibition by this compound.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a COX-2 inhibition assay to evaluate the efficacy of this compound.

Protocol 1: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits and is suitable for determining the direct inhibitory effect of this compound on purified COX-2 enzyme.

Materials:

  • Purified human or ovine COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Heme

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~535/590 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute in COX Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a series of dilutions for the positive control (Celecoxib).

    • Prepare the reaction mixture containing COX Assay Buffer, heme, and the fluorometric probe.

    • Prepare the arachidonic acid solution in ethanol and dilute with assay buffer immediately before use.

  • Assay Protocol:

    • Add 80 µL of the reaction mixture to each well of the 96-well plate.

    • Add 10 µL of diluted this compound, positive control, or vehicle (DMSO in assay buffer) to the respective wells.

    • Add 10 µL of the purified COX-2 enzyme solution to all wells except the no-enzyme control wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence in a kinetic mode for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of vehicle control - Rate of this compound) / Rate of vehicle control] * 100

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of COX-2 activity).

protocol_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents: - this compound dilutions - Positive Control - Reaction Mix - Substrate Add_Mix Add Reaction Mix to Plate Prep_Reagents->Add_Mix Add_Inhibitor Add this compound/Control Add_Mix->Add_Inhibitor Add_Enzyme Add COX-2 Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Add_Substrate Initiate with Arachidonic Acid Incubate->Add_Substrate Read_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Read_Fluorescence Calc_Rate Calculate Reaction Rates Read_Fluorescence->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_IC50 Determine IC50 Value Calc_Inhibition->Plot_IC50

Caption: Workflow for the in vitro fluorometric COX-2 inhibition assay.

Protocol 2: Cell-Based COX-2 Activity Assay (PGE2 Measurement)

This protocol measures the inhibitory effect of this compound on COX-2 activity within a cellular context by quantifying the production of Prostaglandin E2 (PGE2).

Materials:

  • RAW 264.7 murine macrophage cell line (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) for inducing COX-2 expression

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Celecoxib)

  • Phosphate-buffered saline (PBS)

  • PGE2 ELISA kit

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or the positive control for 1 hour.

    • Induce COX-2 expression by treating the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a non-LPS treated control group.

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatant for PGE2 measurement.

    • Wash the cells with PBS and lyse them using a suitable lysis buffer.

    • Determine the total protein concentration in the cell lysates using a protein assay kit to normalize the PGE2 levels.

  • PGE2 Measurement:

    • Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the PGE2 concentrations to the total protein content of the corresponding cell lysates.

    • Calculate the percent inhibition of PGE2 production for each concentration of this compound relative to the LPS-treated vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

cell_based_workflow cluster_cell_culture Cell Culture & Treatment cluster_sampling Sample Collection cluster_measurement PGE2 Measurement & Analysis Seed_Cells Seed RAW 264.7 Cells Pretreat Pre-treat with this compound/Control Seed_Cells->Pretreat Induce Induce COX-2 with LPS Pretreat->Induce Collect_Supernatant Collect Supernatant Induce->Collect_Supernatant Lyse_Cells Lyse Cells Induce->Lyse_Cells PGE2_ELISA Perform PGE2 ELISA Collect_Supernatant->PGE2_ELISA Protein_Assay Measure Total Protein Lyse_Cells->Protein_Assay Normalize_Data Normalize PGE2 to Protein Protein_Assay->Normalize_Data PGE2_ELISA->Normalize_Data Calculate_IC50 Calculate IC50 Normalize_Data->Calculate_IC50

Caption: Workflow for the cell-based COX-2 activity assay.

Conclusion

While direct enzymatic inhibition data for this compound on COX-2 remains to be fully elucidated, the available evidence from its aglycone, luteolin, and related glycosides suggests its potential as a valuable compound for further investigation in the context of inflammation and COX-2 inhibition. The provided protocols and pathway diagrams offer a robust framework for researchers to systematically evaluate the efficacy and mechanism of action of this compound as a COX-2 inhibitor. Further studies are warranted to establish a definitive quantitative profile of this compound and its potential therapeutic applications.

Application Notes and Protocols for Studying Lucenin-2 Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucenin-2, a flavonoid C-glycoside of luteolin, is a natural compound with significant therapeutic potential. Preclinical research, primarily on its aglycone luteolin and related glycosides, has demonstrated promising anti-inflammatory, antioxidant, and anti-diabetic properties. These application notes provide a comprehensive overview of the animal models and experimental protocols relevant to studying the in vivo effects of this compound. Due to the limited availability of in vivo data specifically for this compound, this document leverages the extensive research on its aglycone, luteolin, and structurally similar compounds to provide robust protocols and expected outcomes.

I. Anti-inflammatory Effects

Animal models of inflammation are crucial for evaluating the potential of this compound as an anti-inflammatory agent. These models mimic the physiological and pathological processes of inflammation in humans.

A. Animal Models
  • Carrageenan-Induced Paw Edema: A widely used model for acute inflammation. Carrageenan injection in the paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia. This model is useful for screening compounds with anti-inflammatory properties.[1][2]

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response when administered to animals. This model is suitable for studying the systemic anti-inflammatory effects of this compound and its impact on cytokine production.[3][4]

  • Cotton Pellet-Induced Granuloma: This model is used to assess the effects of compounds on the proliferative phase of chronic inflammation. Sterile cotton pellets are implanted subcutaneously, leading to the formation of granulomatous tissue.[1]

B. Experimental Protocols

1. Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Materials:

    • This compound (or Luteolin as a reference)

    • Carrageenan (1% w/v in sterile saline)

    • Vehicle (e.g., 0.5% carboxymethylcellulose)

    • P plethysmometer

  • Procedure:

    • Acclimatize animals for at least one week.

    • Fast animals overnight before the experiment.

    • Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at desired doses. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

  • Data Analysis: Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

2. LPS-Induced Endotoxemia in Mice

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Materials:

    • This compound (or Luteolin)

    • Lipopolysaccharide (LPS) from E. coli

    • Saline

    • ELISA kits for TNF-α and IL-6

  • Procedure:

    • Administer this compound or vehicle (i.p.) 1 hour before LPS injection.

    • Induce endotoxemia by injecting LPS (e.g., 15 mg/kg, i.p.).[3]

    • Monitor the survival rate of the mice for 48 hours.

    • In a separate cohort, collect blood samples via cardiac puncture 2 hours after LPS injection to measure serum levels of TNF-α and IL-6 using ELISA kits.

  • Data Analysis: Analyze survival data using a log-rank test. Analyze cytokine data using one-way ANOVA.

C. Quantitative Data Summary

While specific in vivo data for this compound is limited, studies on the structurally similar Vicenin-2 and the aglycone luteolin provide valuable insights.

CompoundAnimal ModelDoseEffectReference
Vicenin-2 Carrageenan-induced paw edema (mice)10 mg/kgSignificant reduction in paw edema
Luteolin Carrageenan-induced paw edema (mice)10 & 50 mg/kg (p.o.)Efficiently suppressed paw edema[1][1]
Luteolin Cotton pellet granuloma (mice)10 & 50 mg/kg (p.o.)Tendency to suppress granuloma formation[1][1]
Luteolin Air pouch test (mice)10 & 50 mg/kg (p.o.)Markedly reduced infiltrated leukocytes and 6-keto-PGF1α levels[1][1]

II. Antioxidant Effects

This compound is expected to possess antioxidant properties due to its flavonoid structure. Animal models of oxidative stress are used to evaluate its ability to mitigate oxidative damage.

A. Animal Models
  • Streptozotocin (STZ)-Induced Diabetic Model: STZ induces diabetes, which is associated with increased oxidative stress. This model is useful for studying the antioxidant effects of compounds in a chronic disease state.[5]

  • Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity: CCl4 administration leads to the generation of free radicals in the liver, causing significant oxidative damage. This is a classic model to screen for hepatoprotective and antioxidant agents.

B. Experimental Protocols

1. Evaluation of Antioxidant Status in STZ-Induced Diabetic Rats

  • Animals: Male Wistar rats (180-220 g).

  • Materials:

    • This compound (or Luteolin)

    • Streptozotocin (STZ)

    • Citrate buffer (0.1 M, pH 4.5)

    • Kits for measuring Superoxide Dismutase (SOD), Catalase (CAT), Glutathione (GSH), and Malondialdehyde (MDA) levels.

  • Procedure:

    • Induce diabetes by a single intraperitoneal injection of STZ (50 mg/kg) dissolved in citrate buffer.[5]

    • Confirm diabetes by measuring blood glucose levels (>250 mg/dL) after 72 hours.

    • Divide diabetic rats into groups and treat with this compound or vehicle daily for a specified period (e.g., 21 days).[5] A non-diabetic control group and a diabetic control group should be included.

    • At the end of the treatment period, sacrifice the animals and collect liver and kidney tissues.

    • Prepare tissue homogenates and measure the levels of SOD, CAT, GSH, and MDA using commercially available kits.

  • Data Analysis: Compare the levels of antioxidant enzymes and MDA between groups using one-way ANOVA.

C. Quantitative Data Summary

Data from studies on luteolin in diabetic models demonstrate its potent antioxidant effects.

CompoundAnimal ModelDoseEffect on Antioxidant MarkersReference
Luteolin STZ-induced diabetic rats100 mg/kg (p.o.) for 21 daysSignificantly increased SOD, CAT, and GSH levels; Significantly decreased MDA levels in liver and kidney.[5][5]

III. Anti-diabetic Effects

The potential of this compound in managing diabetes can be investigated using various animal models that replicate different aspects of the disease.

A. Animal Models
  • Streptozotocin (STZ)-Induced Type 1 Diabetes Model: A single high dose of STZ destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[5]

  • High-Fat Diet (HFD) and Low-Dose STZ-Induced Type 2 Diabetes Model: This model mimics the progression of type 2 diabetes in humans, involving insulin resistance followed by β-cell dysfunction.[6]

  • Genetically Diabetic Models (e.g., KK-Ay mice): These mice spontaneously develop obesity, hyperglycemia, and insulin resistance, providing a robust model for type 2 diabetes.[7]

B. Experimental Protocols

1. Anti-diabetic Effects in KK-Ay Mice

  • Animals: Male KK-Ay mice.

  • Materials:

    • This compound (or Luteolin/Luteolin-7-O-glucoside for comparison)

    • Standard laboratory chow

    • Glucometer and test strips

    • ELISA kits for insulin and HbA1c

  • Procedure:

    • House the mice individually and provide them with a standard diet.

    • Divide the mice into control and treatment groups.

    • Administer this compound or vehicle mixed with the diet or by oral gavage daily for a specified period (e.g., 4 weeks).[7]

    • Monitor body weight and food intake regularly.

    • Measure fasting blood glucose levels weekly from the tail vein.

    • At the end of the study, perform an oral glucose tolerance test (OGTT).

    • Collect blood samples to measure serum insulin and HbA1c levels.

  • Data Analysis: Use repeated-measures ANOVA for body weight and blood glucose changes. Use one-way ANOVA for final measurements like insulin and HbA1c.

C. Quantitative Data Summary

A comparative study on luteolin and its glucoside provides valuable data on their anti-diabetic potential.

CompoundAnimal ModelDoseKey FindingsReference
Luteolin (LU) KK-Ay miceEquimolar to LUGSignificantly improved blood glucose, HbA1c, insulin, and HOMA-IR levels. More potent than LUG in reducing serum and liver triglycerides.[7][7]
Luteolin-7-O-glucoside (LUG) KK-Ay miceEquimolar to LUSignificantly improved blood glucose, HbA1c, insulin, and HOMA-IR levels.[7][7]
Luteolin STZ-induced diabetic rats100 mg/kg (p.o.) for 21 daysSignificantly decreased blood glucose and HbA1c levels. Improved oral glucose tolerance.[5][5]

IV. Signaling Pathways and Visualizations

This compound, through its aglycone luteolin, is known to modulate several key signaling pathways involved in inflammation, oxidative stress, and metabolic regulation.

A. Key Signaling Pathways
  • NF-κB Signaling Pathway: A central regulator of inflammation. Luteolin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[4][8]

  • Nrf2 Signaling Pathway: The master regulator of the antioxidant response. Luteolin activates Nrf2, leading to the upregulation of antioxidant enzymes and cytoprotective genes.

  • STAT3 Signaling Pathway: Involved in inflammation and cell proliferation. Luteolin can inhibit the phosphorylation and activation of STAT3.[9][10]

B. Diagrams

experimental_workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Assessment cluster_analysis Analysis animal_model Select Animal Model (e.g., Rats, Mice) acclimatization Acclimatization animal_model->acclimatization grouping Grouping (Control, Vehicle, this compound) acclimatization->grouping treatment This compound Administration (p.o. or i.p.) grouping->treatment induction Induction of Pathology (e.g., Carrageenan, STZ, LPS) treatment->induction data_collection Data Collection (e.g., Paw Volume, Blood Glucose) induction->data_collection biochemical_assays Biochemical Assays (e.g., ELISA, Enzyme Activity) induction->biochemical_assays histopathology Histopathology induction->histopathology statistical_analysis Statistical Analysis data_collection->statistical_analysis biochemical_assays->statistical_analysis interpretation Interpretation of Results histopathology->interpretation statistical_analysis->interpretation

General experimental workflow for in vivo studies.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound (via Luteolin) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK activates Lucenin2 This compound Lucenin2->IKK inhibits NFkB NF-κB Lucenin2->NFkB inhibits translocation IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB:n->NFkB releases Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_n->Genes activates transcription

This compound's proposed inhibition of the NF-κB pathway.

nrf2_pathway cluster_stimulus Oxidative Stress cluster_activation Activation by this compound (via Luteolin) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1_Nrf2 Keap1 Nrf2 ROS->Keap1_Nrf2:n induces dissociation Lucenin2 This compound Lucenin2->Keap1_Nrf2:n promotes dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Keap1_Nrf2:n->Nrf2 releases ARE ARE Nrf2_n->ARE binds to Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Genes activates transcription

This compound's proposed activation of the Nrf2 pathway.

V. Conclusion

While direct in vivo studies on this compound are still emerging, the extensive research on its aglycone, luteolin, and related glycosides provides a strong foundation for investigating its therapeutic potential. The animal models and protocols outlined in these application notes offer a robust framework for researchers to explore the anti-inflammatory, antioxidant, and anti-diabetic effects of this compound. Further studies are warranted to establish the specific in vivo efficacy and pharmacokinetic profile of this compound.

References

Dissolving Lucenin-2 for Cell Culture: An Application Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of Lucenin-2, a naturally occurring C-glycosyl flavonoid, for use in cell culture experiments. Proper preparation of this compound solutions is critical for accurate and reproducible experimental results.

Introduction to this compound

This compound, also known as Luteolin-6,8-di-C-glucoside, is a bioflavonoid found in various medicinal herbs and dietary plants[1]. As a flavone glycoside, this compound exhibits significant biochemical interest due to its antioxidant and anti-inflammatory properties[1]. Structurally, it consists of a luteolin aglycone with two glucose molecules attached via C-glycosidic bonds at positions 6 and 8[2][3][4]. This glycosylation generally increases the water solubility of the flavonoid compared to its aglycone form[5].

The biological activities of this compound and related compounds are a subject of ongoing research. Studies on structurally similar C-glycosyl flavonoids, such as Vicenin-2, have demonstrated protective effects against high-glucose-induced vascular inflammation in endothelial cells by reducing reactive oxygen species (ROS) formation and inhibiting the NF-κB signaling pathway[6][7]. Luteolin, the aglycone of this compound, has been extensively studied and is known to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis[8][9][10][11][12]. While the specific signaling pathways directly targeted by this compound are still under investigation, it is plausible that it may exert its effects through similar mechanisms as its aglycone or other related flavonoid glycosides.

Solubility of this compound

The solubility of this compound is a critical factor in preparing stock solutions for cell culture applications. While flavonoid aglycones are often soluble in organic solvents, the presence of glycosidic moieties in this compound enhances its polarity and, consequently, its aqueous solubility.

SolventSolubilitySource Type
WaterSolubleGeneral Information[5]
Dimethyl Sulfoxide (DMSO)Data not available-
EthanolData not available-

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound. The choice of solvent will depend on the specific experimental requirements and the solubility data obtained from the supplier. Given that C-glycosyl flavonoids have increased water solubility, sterile, purified water is a potential solvent. However, for higher concentrations, DMSO is a common choice for flavonoids.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required mass of this compound: The molecular weight of this compound is 610.52 g/mol [13]. To prepare a 10 mM stock solution, calculate the required mass using the following formula: Mass (mg) = 10 mM * 610.52 g/mol * Volume (L) * 1000 mg/g For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.1052 mg of this compound.

  • Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder using an analytical balance in a sterile environment.

  • Dissolve the powder:

    • Option A (DMSO): Add the appropriate volume of DMSO to the vial containing the this compound powder.

    • Option B (Aqueous buffer): If using an aqueous buffer, add the appropriate volume to the vial.

  • Promote dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution, but care should be taken to avoid degradation of the compound.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube to remove any potential microbial contamination.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Consult the supplier's data sheet for specific storage recommendations.

Preparation of Working Solutions for Cell Culture

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium appropriate for your cell line

  • Sterile tubes and pipettes

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature or in a 37°C water bath.

  • Prepare an intermediate dilution (optional but recommended): To minimize the final concentration of the solvent (e.g., DMSO) in the cell culture, it is advisable to first prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, dilute the 10 mM stock solution 1:100 in culture medium to obtain a 100 µM intermediate solution.

  • Prepare the final working solution: Further dilute the intermediate solution to the desired final concentration in your cell culture plates or flasks. For example, to achieve a final concentration of 10 µM, add 1 part of the 100 µM intermediate solution to 9 parts of cell culture medium.

  • Solvent control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used in your experiment to account for any effects of the solvent on the cells.

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow for this compound Solution Preparation

G Workflow for Preparing this compound for Cell Culture cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound Powder dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve vortex Vortex to Dissolve dissolve->vortex sterilize Filter Sterilize (0.22 µm) vortex->sterilize store Aliquot and Store at -20°C/-80°C sterilize->store thaw Thaw Stock Solution store->thaw intermediate Prepare Intermediate Dilution thaw->intermediate final Prepare Final Working Solution in Media intermediate->final treat Treat Cells final->treat control Include Vehicle Control

Caption: Workflow for preparing this compound solutions for cell culture experiments.

Potential Signaling Pathways Modulated by this compound

The following diagram illustrates potential signaling pathways that may be influenced by this compound, based on the known activities of its aglycone, Luteolin, and structurally related C-glycosyl flavonoids.

G Potential Signaling Pathways Modulated by this compound cluster_cellular Cellular Processes cluster_pathways Signaling Pathways Lucenin2 This compound NFkB NF-κB Pathway Lucenin2->NFkB Inhibition MAPK MAPK Pathway Lucenin2->MAPK Modulation PI3KAkt PI3K/Akt Pathway Lucenin2->PI3KAkt Modulation Nrf2 Nrf2 Pathway Lucenin2->Nrf2 Activation Inflammation Inflammation OxidativeStress Oxidative Stress Apoptosis Apoptosis CellProliferation Cell Proliferation NFkB->Inflammation MAPK->CellProliferation PI3KAkt->Apoptosis Nrf2->OxidativeStress

Caption: Potential signaling pathways influenced by this compound.

References

Application Notes and Protocols for Lucenin-2 Stability in DMSO Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucenin-2, also known as Luteolin 6,8-di-C-glucoside, is a naturally occurring bioflavonoid compound found in various medicinal herbs and dietary plants.[1] It belongs to the flavone C-glycoside class, characterized by a luteolin aglycone with two glucose moieties attached via C-glycosidic bonds.[2][3] These C-glycosidic linkages are known to enhance stability and bioavailability compared to the more common O-glycosides.[2] this compound and its aglycone, luteolin, have garnered significant interest for their antioxidant, anti-inflammatory, and potential anticancer properties, which are attributed to their ability to modulate key cellular signaling pathways.[1][4][5]

Dimethyl sulfoxide (DMSO) is a widely used solvent in drug discovery and development for creating high-concentration stock solutions of compounds for in vitro and in vivo studies.[6] Therefore, understanding the stability of this compound in DMSO is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide an overview of the known stability of C-glycosyl flavonoids and a detailed protocol for assessing the long-term stability of this compound in DMSO stock solutions.

Chemical Properties of this compound

A clear understanding of the chemical and physical properties of this compound is fundamental for its proper handling and storage.

PropertyValueSource
Molecular Formula C₂₇H₃₀O₁₆[3][7]
Molecular Weight 610.52 g/mol [1][7]
Appearance Powder[7]
Purity Min. 95%[7]
Storage 2°C - 8°C, keep container well closed[1]
Synonyms Luteolin 6,8-di-C-glucoside, Lucenin 2[1][8]

Stability of C-Glycosyl Flavonoids in Solution

Compound ClassStability CharacteristicsKey FindingsSource
C-Glycosyl Flavonoids Generally more stable than O-glycosides.The C-glycosidic bond is more resistant to acid hydrolysis and enzymatic cleavage.[9][10]
Various C-Glycosides High stability in incubation media.Six representative C-glycosidic flavonoids showed sufficient stability for metabolism testing for up to 5 hours.[9]
General Flavonoids Glycosylation provides stability.The addition of sugar moieties can protect flavonoids from degradation.[11]
Compounds in DMSO Generally stable under proper storage.Most compounds in a diverse library were found to be stable in DMSO for 15 weeks at 40°C. Water content is a more significant factor for degradation than oxygen. No significant compound loss was observed after 11 freeze-thaw cycles.[6]

Experimental Protocols

The following protocols provide a framework for researchers to conduct a comprehensive stability analysis of this compound in DMSO stock solutions.

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound.

Materials:

  • This compound powder (≥95% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Vortex mixer

  • Analytical balance

  • Amber glass vials or polypropylene tubes

Procedure:

  • Equilibrate this compound powder and anhydrous DMSO to room temperature.

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but overheating should be avoided.

  • Aliquot the stock solution into smaller volumes in amber glass vials or polypropylene tubes to minimize freeze-thaw cycles.

  • Store the aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature) for the stability study.

Protocol 2: HPLC-Based Stability Assessment of this compound

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the amount of intact this compound over time.

Instrumentation and Conditions:

  • HPLC System: A system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient could be:

    • 0-5 min: 20% B

    • 5-25 min: 20-21% B

    • 25-45 min: 21-50% B

  • Flow Rate: 0.6 mL/min.[12]

  • Column Temperature: 25°C.[12]

  • Detection Wavelength: 355 nm.[12]

  • Injection Volume: 2 µL.[12]

Procedure:

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot of the this compound stock solution from each storage temperature.

  • Sample Preparation:

    • Thaw the frozen aliquots at room temperature.

    • Prepare a working solution by diluting the stock solution with the mobile phase to a final concentration within the linear range of the calibration curve (e.g., 10 µg/mL).

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.

  • HPLC Analysis:

    • Inject the prepared working solutions and standards onto the HPLC system.

    • Record the chromatograms and integrate the peak area corresponding to this compound.

  • Data Analysis:

    • Use the calibration curve to determine the concentration of this compound in each sample at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (Time 0).

    • Plot the percentage of this compound remaining versus time for each storage condition.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the stability assessment of this compound in DMSO.

G cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1, 2... weeks) cluster_data Data Interpretation prep1 Weigh this compound prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Aliquot into Vials prep2->prep3 store1 -80°C prep3->store1 store2 -20°C prep3->store2 store3 4°C prep3->store3 store4 Room Temp prep3->store4 analysis1 Thaw Aliquots store1->analysis1 store2->analysis1 store3->analysis1 store4->analysis1 analysis2 Prepare Working Solutions analysis1->analysis2 analysis3 HPLC Analysis analysis2->analysis3 analysis4 Quantify this compound analysis3->analysis4 data1 Calculate % Remaining analysis4->data1 data2 Plot Degradation Curve data1->data2

Caption: Workflow for assessing the stability of this compound in DMSO.

Signaling Pathways Modulated by Luteolin (Aglycone of this compound)

This compound's biological activity is largely attributed to its aglycone, luteolin. Luteolin has been shown to modulate several key signaling pathways implicated in cancer and inflammation.

1. Inhibition of the Wnt/β-catenin Signaling Pathway

Luteolin can inhibit the Wnt/β-catenin pathway, which is often dysregulated in cancers, leading to decreased cell proliferation.[5][13][14]

G Luteolin Luteolin GSK3b GSK-3β Luteolin->GSK3b Wnt Wnt Signaling Wnt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation nucleus Nucleus beta_catenin->nucleus Translocates to proliferation Cell Proliferation nucleus->proliferation Activates Target Genes (e.g., Cyclin D1, c-Myc)

Caption: Luteolin's inhibitory effect on the Wnt/β-catenin pathway.

2. Modulation of the Nrf2 Signaling Pathway

Luteolin has been reported to both inhibit and activate the Nrf2 pathway depending on the cellular context.[15][16] The Nrf2 pathway is a critical regulator of the antioxidant response.

G Luteolin Luteolin Keap1 Keap1 Luteolin->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds to ARE Antioxidant_Enzymes Expression of Antioxidant and Cytoprotective Genes ARE->Antioxidant_Enzymes

Caption: Luteolin's modulation of the Nrf2 antioxidant pathway.

Conclusion

While C-glycosyl flavonoids like this compound are generally considered stable, empirical validation of long-term stability in DMSO stock solutions is crucial for reliable experimental outcomes. The provided protocols offer a robust framework for researchers to perform this validation. The information on the signaling pathways modulated by its aglycone, luteolin, underscores the importance of using a stable and accurately quantified compound in biological assays. Further studies are encouraged to generate and publish specific stability data for this compound to benefit the wider scientific community.

References

Troubleshooting & Optimization

Lucenin-2 Solubility: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed answers and protocols to address common challenges encountered when working with Lucenin-2 in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound, also known as Luteolin 6,8-di-C-glucoside, is a C-glycosyl compound of luteolin.[1][2] It is a flavonoid naturally found in various plants.[1] Due to its two β-D-glucopyranosyl moieties, this compound is significantly more polar than its aglycone, luteolin. This structural feature is critical when selecting an appropriate solvent.

PropertyValueSource
Molecular Formula C27H30O16[1][2]
Molecular Weight 610.52 g/mol [2]
Structure Luteolin with β-D-glucopyranosyl groups at C6 and C8[1]
Predicted Solubility Soluble in water, very weakly acidic.[3]
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent. While direct, quantitative solubility data for this compound is limited, data from its parent compound, luteolin, shows that DMSO is an excellent solvent for this class of flavonoids.[4][5][6] Given this compound's polar glucose groups, DMSO's ability to dissolve both polar and nonpolar compounds makes it the most suitable starting point.

Q3: What is a standard protocol for preparing a this compound stock solution?

The following protocol outlines the standard procedure for preparing a stock solution.

  • Determine Required Mass: Calculate the mass of this compound needed for your desired stock concentration and volume (e.g., for 1 mL of a 10 mM stock, you need 0.6105 mg).

  • Weigh Compound: Accurately weigh the solid this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, proceed to the troubleshooting steps below.

  • Sterilization (Optional): If required for your cell culture application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What is the maximum concentration of DMSO that is safe for most cell lines?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. A final concentration of ≤0.1% DMSO is generally considered safe for most cell lines.[7] Some robust cell lines may tolerate up to 0.5%, but this should be validated by running a vehicle control (medium with the same percentage of DMSO but without this compound) to ensure the solvent does not affect cell viability or the experimental endpoint.[7]

Troubleshooting Guide

Q1: My this compound powder is not dissolving in DMSO, even after vortexing. What should I do?

If you encounter poor solubility in DMSO, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow: Poor Solubility in DMSO start Start: this compound powder in DMSO vortex Vortex vigorously for 2 minutes start->vortex check1 Is the solution clear? vortex->check1 warm Warm solution gently (37°C for 5-10 min) check1->warm No success Solution Ready Store at -20°C / -80°C check1->success Yes check2 Is the solution clear? warm->check2 sonicate Sonicate in a water bath (5-15 minutes) check2->sonicate No check2->success Yes check3 Is the solution clear? sonicate->check3 dilute Increase solvent volume to reduce concentration check3->dilute No check3->success Yes dilute->vortex fail Re-evaluate solvent choice. Consider alternatives like DMF or a different experimental approach. dilute->fail If max volume reached

Fig. 1: Step-by-step workflow for dissolving this compound in DMSO.

Additional Notes on Warming: Heating can significantly improve solubility.[8][9] However, use a water bath or heat block and do not exceed 37-40°C to avoid potential degradation of the compound.

Q2: The this compound stock solution is clear, but it forms a precipitate when I add it to my aqueous cell culture medium. How can I fix this?

This phenomenon, known as "crashing out," occurs when a compound that is soluble in a strong organic solvent is rapidly diluted into an aqueous solution where it is less soluble.

Solution:

  • Use Serum: If your protocol allows, add the this compound stock to a small volume of complete medium containing Fetal Bovine Serum (FBS). Serum proteins can bind to the compound and help keep it in solution.[10]

  • Perform Serial Dilutions: Instead of diluting the stock directly into the final volume of medium, perform one or two intermediate dilution steps. For example, dilute the DMSO stock 1:10 in DMSO first, then dilute this intermediate stock 1:100 into your final medium. This gradual reduction in DMSO concentration can prevent precipitation.[10]

  • Increase Mixing: When adding the compound to the medium, vortex or pipette mix the medium continuously to ensure rapid and even dispersal, preventing localized high concentrations that can lead to precipitation.

Q3: My experiment is sensitive to DMSO. Are there any alternative solvents?

Yes, though they may require more optimization. Based on data for the parent compound luteolin, other potential solvents include:

  • Dimethylformamide (DMF): Luteolin has very high solubility in DMF (~20 mg/mL).[6] DMF is also a strong organic solvent suitable for cell culture at low final concentrations, but its toxicity profile must be checked for your specific cell line.

  • Ethanol: Luteolin is soluble in ethanol (~5 mg/mL).[6] If using ethanol, ensure you use a high grade (e.g., 200 proof) and keep the final concentration in the medium very low (<0.1%) as it can be more toxic to cells than DMSO.

Note: Always perform a vehicle control when using an alternative solvent.

Reference Data: Luteolin Solubility

While specific quantitative data for this compound is not widely published, the solubility of its aglycone, Luteolin , provides a valuable reference point for solvent selection. The added glucose moieties on this compound will increase its polarity, likely enhancing its solubility in aqueous solutions while potentially altering it in organic solvents.

SolventLuteolin SolubilityNotesSource
DMSO ~10 mg/mLExcellent for high-concentration stocks.[6]
DMF ~20 mg/mLAn effective alternative to DMSO.[6]
Ethanol ~5 mg/mLA viable option, but mind cellular toxicity.[6]
Methanol 0.28 ± 0.04 mg/mLLower solubility than other organic solvents.[4]
Water Very low solubilityLuteolin itself is poorly soluble in water.[4][11]
PBS (pH 7.2) ~0.2 mg/mL (when predissolved in DMF)Represents solubility in aqueous buffer.[6]

Example Signaling Pathway for this compound Investigation

Given the known anti-inflammatory properties of the parent compound luteolin, this compound is a candidate for studying inflammatory signaling pathways.[5] A common pathway to investigate is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is central to the inflammatory response.

G cluster_pathway Hypothesized Inhibition of NF-κB Pathway by this compound cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk activates lucenin This compound lucenin->ikk Inhibits (?) ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα-p50-p65 (Inactive Complex) nfkb_p65 p65 nfkb_p50 p50 nucleus Nucleus dna DNA nucleus->dna binds to genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) dna->genes activates transcription response Inflammatory Response genes->response ikb_nfkb->nucleus p50/p65 translocate

Fig. 2: Potential mechanism of this compound in the NF-κB pathway.

References

Preventing Lucenin-2 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Lucenin-2 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, also known as Luteolin-6,8-di-C-glucoside, is a naturally occurring C-glycosyl flavonoid.[1][2] As a C-glycoside, the sugar moieties are attached to the luteolin aglycone via a carbon-carbon bond, which generally confers greater stability against enzymatic and acid hydrolysis compared to O-glycosyl flavonoids.[3] Maintaining the structural integrity of this compound in solution is critical for obtaining accurate and reproducible results in experimental settings, as degradation can lead to a loss of biological activity and the formation of confounding byproducts.

Q2: What are the primary factors that can cause this compound degradation in solution?

The stability of flavonoids like this compound in solution is influenced by several factors, including:

  • pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions. Increased pH can accelerate the oxidation of the flavonoid structure.

  • Temperature: Elevated temperatures can significantly increase the rate of thermal degradation of flavonoids.[4][5]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of flavonoids.[6][7]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid molecule.

  • Presence of Metal Ions: Metal ions can chelate with flavonoids and in some cases, promote their degradation.

Q3: How should I prepare a stock solution of this compound?

For optimal stability, it is recommended to prepare this compound stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light by using amber vials or by wrapping the container in aluminum foil.

Q4: Can I prepare aqueous solutions of this compound?

While this compound is soluble in water, aqueous solutions are more prone to degradation, especially at neutral or alkaline pH. If aqueous solutions are necessary for your experiment, they should be prepared fresh from a concentrated stock solution just before use. The pH of the aqueous buffer should ideally be slightly acidic (pH < 7) to improve stability.

Troubleshooting Guide: this compound Degradation

This guide addresses common issues related to this compound degradation during experiments.

Problem Potential Cause Recommended Solution
Loss of biological activity in my cell-based assay. Degradation of this compound in the cell culture medium.Prepare fresh working solutions of this compound from a frozen stock immediately before treating the cells. Minimize the exposure of the treatment solution to light and elevated temperatures. Consider the pH of your culture medium, as alkaline conditions can promote degradation.
Inconsistent results between experimental replicates. Inconsistent handling and storage of this compound solutions.Standardize your protocol for preparing, storing, and handling this compound solutions. Ensure all aliquots are stored under the same conditions and for similar durations. Avoid repeated freeze-thaw cycles of the stock solution.
Appearance of unknown peaks in my HPLC or LC-MS analysis. Degradation of this compound into byproducts.Analyze a freshly prepared standard of this compound to confirm its retention time and purity. If degradation is suspected, prepare fresh solutions and re-analyze. Protect samples from light and heat during the analytical run. Consider the composition and pH of your mobile phase.
Color change of the this compound solution. Degradation of the flavonoid structure.A visible color change, often to a brownish hue, can indicate significant degradation. Discard the solution and prepare a fresh one from a reliable stock.

Quantitative Data Summary

The following tables summarize the known effects of various conditions on the stability of flavonoids, which can be used as a guide for handling this compound.

Table 1: Effect of pH on Flavonoid Stability

Flavonoid ClasspH ConditionStabilityReference
C-glycosylflavonoidsAcidic (pH < 7)Generally stable[8]
C-glycosylflavonoidsNeutral to Alkaline (pH ≥ 7)Increased degradation[8]
AnthocyaninsAcidic (pH < 3)Most stable (red flavylium cation)[9]
AnthocyaninsNeutral (pH ~7)Less stable (colorless carbinol pseudobase)[9]
Quercetin (Aglycone)AlkalineAccelerated oxidation[10]

Table 2: Effect of Temperature on Flavonoid Degradation

Flavonoid TypeTemperatureObservationReference
Glycosylated FlavonoidsIncreasing TemperatureHigher stability than aglycones[4][5]
Aglycone FlavonoidsIncreasing TemperatureMore susceptible to degradation[4][5]
Anthocyanins80-120 °CDegradation follows first-order kinetics[11]

Table 3: Effect of Light on Flavonoid Stability

FlavonoidLight ConditionObservationReference
LuteolinUV lightDegradation observed[6]
QuercetinUVA and UVB lightPhotodegradation occurs[12][13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Pre-warmed, sterile cell culture medium

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature, protected from light.

    • Immediately before use, dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

    • Gently mix the working solution by pipetting or inverting the tube.

    • Add the working solution to the cells immediately. Do not store the diluted aqueous solution.

Visualizations

Signaling Pathways

This compound's biological activity is attributed to its aglycone, luteolin, which is known to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and antioxidant response.

Signaling_Pathways cluster_ERK MAPK/ERK Pathway cluster_PI3K PI3K/Akt Pathway cluster_Nrf2 Nrf2 Antioxidant Pathway ERK_node ERK1/2 AP1 AP-1 ERK_node->AP1 Activates Cell_Proliferation Cell Proliferation & Survival AP1->Cell_Proliferation Promotes PI3K_node PI3K Akt_node Akt PI3K_node->Akt_node mTOR_node mTOR Akt_node->mTOR_node mTOR_node->Cell_Proliferation Promotes Nrf2_node Nrf2 ARE ARE Nrf2_node->ARE Binds to HO1 HO-1 ARE->HO1 Induces Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Mediates Lucenin2 This compound (via Luteolin) Lucenin2->ERK_node Inhibits Lucenin2->PI3K_node Inhibits Lucenin2->Nrf2_node Activates

Caption: Key signaling pathways modulated by this compound's aglycone, luteolin.

Experimental Workflow

The following diagram outlines a general workflow for investigating the bioactivity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Store_Stock Store at -80°C in Aliquots Prep_Stock->Store_Stock Prep_Working Prepare Fresh Working Solution Store_Stock->Prep_Working Cell_Treatment Treat Cells/System Prep_Working->Cell_Treatment Bio_Assay Perform Biological Assay (e.g., Viability, Gene Expression) Cell_Treatment->Bio_Assay Data_Analysis Data Analysis & Interpretation Bio_Assay->Data_Analysis Troubleshoot Troubleshooting: Check for Degradation Data_Analysis->Troubleshoot Inconsistent Results

Caption: General experimental workflow for studying this compound bioactivity.

Logical Relationship: Factors Affecting this compound Stability

This diagram illustrates the key factors that influence the stability of this compound in solution.

Stability_Factors cluster_factors Degradation Factors Lucenin2_Stable Stable this compound Lucenin2_Degraded Degraded this compound Lucenin2_Stable->Lucenin2_Degraded Influenced by High_pH High pH (Neutral/Alkaline) High_pH->Lucenin2_Degraded High_Temp High Temperature High_Temp->Lucenin2_Degraded Light_Exposure Light Exposure Light_Exposure->Lucenin2_Degraded Oxygen Oxygen Oxygen->Lucenin2_Degraded

Caption: Factors influencing the degradation of this compound in solution.

References

Technical Support Center: Optimizing Lucenin-2 for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lucenin-2 in cell viability assays. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the accuracy and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is concentration optimization critical?

This compound is a flavonoid and a C-glycosyl derivative of luteolin, found in various plants[1]. Like many flavonoids, its effect on cells is highly dose-dependent. At low concentrations, it may have minimal or even stimulatory effects, while at high concentrations, it can induce cytotoxicity. Therefore, optimizing the concentration is crucial to accurately determine its therapeutic window and mechanism of action without introducing artifacts from off-target toxicity.

Q2: How should I prepare a this compound stock solution, considering its solubility?

Flavonoids often have poor aqueous solubility[2]. To ensure accurate dosing, a high-concentration stock solution should be prepared in an organic solvent and then diluted into your cell culture medium.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common choice.

  • Preparation Steps:

    • Dissolve this compound powder in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or vortexing can aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • When preparing working solutions, dilute the stock directly into the cell culture medium. Ensure the final DMSO concentration in the culture wells is kept constant across all treatments and is non-toxic to the cells, typically below 0.5%[3].

Q3: What is a recommended starting concentration range for a this compound cell viability assay?

For initial screening, a broad concentration range is recommended to determine the dose-response curve and the approximate IC50 (half-maximal inhibitory concentration). A common approach is to use a serial dilution series.

ParameterRecommended Starting Range
Highest Concentration 100 µM
Lowest Concentration 0.1 µM
Dilution Factor 2-fold or 3-fold serial dilutions
Number of Points 8-12 concentrations

This range allows for the characterization of the full dose-response curve for most cell lines.

Q4: Which type of cell viability assay is most suitable for use with this compound?

Several assays can measure cell viability, each with its own advantages. Metabolic assays are common, but care must be taken as colored compounds like flavonoids can interfere with colorimetric readouts[4].

Assay TypePrincipleProsCons
Resazurin (AlamarBlue) Metabolically active cells reduce blue resazurin to pink, fluorescent resorufin[5].Highly sensitive; less toxic than MTT, allowing for kinetic monitoring[5].Potential for interference from compounds that affect mitochondrial respiration.
MTT/XTT/MTS Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product[6].Well-established and inexpensive[6].MTT requires a solubilization step; the formazan crystals can be cytotoxic[6]. Potential for colorimetric interference[4].
ATP-Based (e.g., CellTiter-Glo) Measures ATP levels, which correlate with the number of metabolically active cells.High sensitivity and a wide dynamic range.More expensive; signal can be affected by treatments that alter cellular ATP pools independent of viability.

Recommendation: Start with a resazurin-based assay due to its high sensitivity and lower potential for compound interference compared to MTT. However, it is always good practice to validate key findings with a second, mechanistically different assay (e.g., an ATP-based assay)[7].

Q5: My vehicle-treated control cells show reduced viability. What is the likely cause?

If your negative control (cells treated with the vehicle, e.g., DMSO, but not this compound) shows poor health, the issue is likely with the experimental conditions rather than the compound.

  • High Vehicle Concentration: Ensure the final DMSO concentration is non-toxic for your specific cell line (typically <0.5%)[3]. Run a DMSO toxicity curve to determine the tolerance of your cells.

  • Cell Seeding Density: Plating too few cells can lead to poor growth, while plating too many can cause premature confluence and nutrient depletion, reducing viability[4].

  • Contamination: Check for microbial contamination in your cell cultures.

Q6: I am observing high variability between replicate wells. What are the common causes?

High variability can obscure real biological effects and reduce the reliability of your data.

  • Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Cell clumping can be a major issue; gentle pipetting or passing cells through a fine-gauge needle can help[8].

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which concentrates media components and the test compound, altering cell viability[3]. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier[3].

  • Pipetting Errors: Use calibrated pipettes and be consistent with your technique.

  • Compound Precipitation: this compound may precipitate out of the media at high concentrations. Visually inspect the wells under a microscope for any signs of precipitation.

Section 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent IC50 Values 1. Inconsistent cell passage number or health.2. Variation in incubation times.3. Instability of this compound in media.1. Use cells within a consistent, low passage number range.2. Standardize all incubation periods precisely.3. Prepare fresh dilutions of this compound from a frozen stock for each experiment.
High Background Signal 1. Assay reagent interference (e.g., phenol red in media).2. Contamination (bacterial or fungal).3. Long incubation with assay reagent (e.g., resazurin).1. Use phenol red-free media for the final assay step.2. Perform a sterility check on your cultures and reagents.3. Optimize the reagent incubation time; shorter times may reduce background.
No Dose-Response Effect 1. This compound concentration range is too low or too high.2. The cell line is resistant to this compound.3. Inactive or degraded compound.1. Test a much broader range of concentrations (e.g., 1 nM to 200 µM).2. Confirm with a positive control compound known to be cytotoxic to the cell line.3. Use a fresh vial of this compound or verify its integrity.
Precipitate in Wells 1. This compound has low solubility in the culture medium.2. The concentration of the organic solvent (DMSO) is too high, causing the compound to crash out upon dilution.1. Lower the highest test concentration. Check for solubility limits in your specific medium.2. Ensure the final DMSO concentration is minimal and consistent across all wells.

Section 3: Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

Objective: To find the cell number that results in exponential growth throughout the duration of the experiment.

  • Prepare a single-cell suspension of your chosen cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells/well).

  • Include blank wells (media only).

  • Incubate the plate for the planned duration of your this compound experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, perform your chosen viability assay (e.g., resazurin).

  • Plot the viability signal (e.g., fluorescence) against the number of cells seeded.

  • Select a seeding density from the linear portion of the curve, which represents sub-confluent, exponentially growing cells.

Protocol 2: Optimizing this compound Concentration (IC50 Determination)

Objective: To determine the concentration of this compound that inhibits cell viability by 50%.

  • Cell Seeding: Seed cells in a 96-well plate at the optimal density determined in Protocol 1. Allow cells to adhere and stabilize by incubating for 18-24 hours.

  • Compound Preparation: Prepare serial dilutions of your this compound stock solution in complete cell culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO as your highest this compound concentration.

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add the viability assay reagent (e.g., resazurin) and incubate for the optimized time (typically 1-4 hours)[6].

  • Measurement: Read the plate using a microplate reader at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the average blank (media only) value from all readings.

    • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control viability: (Signal_Treated / Signal_Vehicle) * 100.

    • Plot the normalized viability against the log of the this compound concentration and fit the data using a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3-4: Assay & Analysis seed Seed cells in 96-well plate at optimal density incubate1 Incubate for 18-24h for cell adherence seed->incubate1 prepare_cpd Prepare serial dilutions of this compound treat_cells Replace media with This compound dilutions incubate1->treat_cells prepare_cpd->treat_cells incubate2 Incubate for desired exposure time (24-72h) treat_cells->incubate2 add_reagent Add viability reagent (e.g., Resazurin) incubate2->add_reagent read_plate Read plate on microplate reader add_reagent->read_plate analyze Normalize data and calculate IC50 read_plate->analyze

Caption: Workflow for determining the IC50 of this compound.

Section 4: Known Signaling Pathways

This compound is a derivative of luteolin, a well-studied flavonoid known to modulate multiple signaling pathways involved in cell proliferation, inflammation, and survival[9][10]. Understanding these pathways can provide context for the viability results observed. Luteolin has been shown to exert its anti-proliferative and anti-inflammatory effects by inhibiting key signaling cascades.

Key pathways affected by Luteolin (and likely this compound) include:

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway reduces cell survival and proliferation[9].

  • MAPK Pathway (ERK, JNK, p38): Modulation of MAPK signaling can lead to cell cycle arrest and apoptosis[9][11].

  • NF-κB Pathway: Luteolin suppresses the activation of NF-κB, a key regulator of inflammation and cell survival, thereby inhibiting the expression of inflammatory genes like iNOS and COX-2[12].

  • STAT3 Pathway: Inhibition of STAT3 signaling can block cancer cell proliferation and survival[9].

G cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes lucenin This compound (Luteolin) PI3K PI3K lucenin->PI3K MAPK MAPK (ERK, JNK) lucenin->MAPK IKK IKK lucenin->IKK STAT3 STAT3 lucenin->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB NF-κB IKK->NFkB NFkB->Proliferation NFkB->Inflammation STAT3->Proliferation

Caption: Luteolin/Lucenin-2 inhibits pro-survival and inflammatory pathways.

References

Lucenin-2 HPLC Analysis: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Lucenin-2.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in HPLC where a chromatographic peak is not symmetrical, exhibiting a trailing edge that slowly returns to the baseline.[1] An ideal peak has a Gaussian shape with a tailing factor of 1.[2] A tailing factor greater than 1.2 is generally considered significant tailing.[3] This distortion is problematic as it can obscure the resolution of closely eluting peaks, leading to inaccurate integration and quantification of this compound in your samples.[4]

Q2: What are the most common causes of peak tailing for a polar compound like this compound?

A2: For polar analytes such as this compound, a C-glycosyl flavonoid, peak tailing is frequently caused by secondary interactions with the stationary phase.[5] this compound possesses multiple hydroxyl groups in its structure, making it susceptible to strong interactions with residual silanol groups on silica-based columns.[6][7] Other common causes include issues with the mobile phase, column degradation, or problems with the HPLC system itself.[8]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds.[7] this compound is a weakly acidic compound with a predicted pKa of approximately 5.65.[6] When the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and unionized forms can exist, leading to peak distortion and tailing.[9] To minimize this, it is advisable to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For acidic compounds like this compound, a lower pH (around 2.5-3.5) is generally recommended to suppress the ionization of both the analyte and residual silanol groups on the column, thereby reducing peak tailing.[10]

Q4: Can my HPLC column be the source of peak tailing for this compound?

A4: Yes, the column is a very common source of peak tailing. Potential issues include:

  • Secondary Interactions: Uncapped or poorly end-capped silica columns have exposed silanol groups that can strongly interact with the polar functional groups of this compound, causing tailing.[11]

  • Column Degradation: Over time, columns can degrade, especially when used with aggressive mobile phases or at high temperatures. This can lead to a loss of stationary phase and exposure of more active silanol sites.

  • Column Contamination: Accumulation of sample matrix components on the column inlet frit or the packing material can distort peak shape.[12]

  • Column Voids: The formation of a void at the column inlet can cause band broadening and peak tailing.[11]

Q5: What role do mobile phase additives play in reducing peak tailing?

A5: Mobile phase additives can significantly improve peak shape. For compounds like this compound, acidic modifiers are commonly used.[13] Additives such as formic acid, acetic acid, or trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) can help to protonate residual silanol groups on the stationary phase, minimizing their interaction with the analyte.[10] Buffers can also be used to maintain a stable pH and improve peak symmetry.[14]

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.

Problem: Asymmetrical peak shape (tailing) observed for this compound.

Step 1: Initial Checks & System Evaluation

Before modifying the chromatography method, ensure the HPLC system is functioning correctly.

Potential Cause Troubleshooting Action Expected Outcome
Extra-column Volume Check for and minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[14]Sharper, more symmetrical peaks, especially for early eluting compounds.
Leaking Connections Inspect all fittings for any signs of leaks.Elimination of leaks and restoration of stable pressure and baseline.
Detector Settings Ensure the detector time constant (response time) is set appropriately for the peak width. A slow detector response can cause peak tailing.A faster response time can improve peak symmetry.

Step 2: Method and Mobile Phase Optimization

If the system is sound, the next step is to optimize the analytical method.

Parameter Troubleshooting Action Expected Outcome
Mobile Phase pH Lower the pH of the aqueous portion of the mobile phase to between 2.5 and 3.5 using an acidic modifier like 0.1% formic acid or acetic acid.[10]Reduced interaction with silanol groups, leading to a more symmetrical peak.
Buffer Strength If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to provide adequate buffering capacity.[3]A stable pH throughout the gradient run, improving peak shape consistency.
Sample Solvent Dissolve the this compound standard and samples in the initial mobile phase or a weaker solvent. Injecting in a solvent stronger than the mobile phase can cause peak distortion.[3]Improved peak shape at the start of the chromatogram.
Sample Concentration Dilute the sample to check for mass overload, which can sometimes cause tailing.[11]If tailing decreases with dilution, mass overload was a contributing factor.

Step 3: Column Evaluation and Maintenance

If the issue persists, the column may be the culprit.

Potential Cause Troubleshooting Action Expected Outcome
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase). If a void is suspected, and the manufacturer allows, try back-flushing the column.[1]Removal of contaminants and restoration of peak shape and pressure.
Column Choice For persistent tailing with this compound, consider using a column with a highly deactivated, end-capped stationary phase to minimize silanol interactions.[11]Significantly improved peak symmetry for polar analytes.
Guard Column If not already in use, a guard column can protect the analytical column from contaminants and extend its lifetime. If a guard column is in use, replace it as it may be contaminated.[12]Improved peak shape and longer column lifespan.

Experimental Protocols

Recommended HPLC Method for this compound Analysis

This protocol is a starting point and may require optimization for your specific application and instrumentation.

Parameter Condition
Column C18 reversed-phase, end-capped (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 5-30% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm and 350 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid)

Visualizing the Troubleshooting Process and Chemical Interactions

Troubleshooting Workflow for this compound Peak Tailing

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed system_check Step 1: System Check - Extra-column volume - Leaks - Detector settings start->system_check method_opt Step 2: Method Optimization - Lower mobile phase pH - Adjust buffer strength - Check sample solvent system_check->method_opt System OK resolved Peak Shape Improved system_check->resolved System Issue Fixed column_eval Step 3: Column Evaluation - Flush/back-flush - Use end-capped column - Replace guard column method_opt->column_eval Tailing Persists method_opt->resolved Peak Shape Corrected column_eval->resolved Issue Identified

A flowchart for troubleshooting HPLC peak tailing.

Interaction of this compound with Silica Stationary Phase

G This compound Interaction with Silica Surface cluster_0 Silica Stationary Phase cluster_1 Mobile Phase cluster_2 Effect of Acidic Modifier silanol Si-OH (Residual Silanol) siloxane Si-O-Si-R (C18 Chain) lucenin2 This compound (Multiple -OH groups) lucenin2->silanol Secondary Interaction (Hydrogen Bonding) lucenin2->siloxane Primary Interaction (Hydrophobic) protonated_silanol Si-OH2+ lucenin2->protonated_silanol Reduced Interaction h_plus H+ h_plus->silanol Protonation

Interactions leading to peak tailing and the effect of an acidic modifier.

References

Technical Support Center: Troubleshooting Cell Permeability Issues with Lucenin-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting cell permeability challenges associated with Lucenin-2. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cell permeability a concern?

This compound is a flavonoid, specifically a C-glycoside of luteolin.[1] Like many flavonoid glycosides, this compound is a relatively large and polar molecule, which can limit its ability to passively diffuse across the lipid bilayer of cell membranes. This poor permeability can lead to low intracellular concentrations, potentially masking its true biological activity in cell-based assays.

Q2: I am observing lower than expected activity of this compound in my cell-based assay. Could this be a permeability issue?

Yes, low apparent activity is a common consequence of poor cell permeability. If this compound cannot efficiently enter the cells, it cannot interact with its intracellular targets. It is crucial to differentiate between a lack of intrinsic activity and a failure to reach the target due to permeability barriers.

Q3: How can I assess the cell permeability of this compound in my experimental system?

The most common method for evaluating intestinal drug absorption and permeability is the Caco-2 cell permeability assay.[2][3][4] This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and mimic the epithelial barrier of the small intestine.[3] By measuring the transport of this compound from the apical (top) to the basolateral (bottom) side of the monolayer, you can determine its apparent permeability coefficient (Papp).

Q4: What is the apparent permeability coefficient (Papp) and how is it interpreted?

The apparent permeability coefficient (Papp) is a quantitative measure of the rate at which a compound crosses a cell monolayer. It is calculated from the flux of the compound across the membrane and its initial concentration. Generally, Papp values are categorized as follows:

  • Papp < 1 x 10⁻⁶ cm/s: Low permeability

  • 1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s: Moderate permeability

  • Papp > 10 x 10⁻⁶ cm/s: High permeability

Troubleshooting Guide

Issue 1: Low Intracellular Concentration of this compound

Possible Cause: Poor passive diffusion across the cell membrane due to the hydrophilic nature of the glycosyl groups.

Troubleshooting Steps:

  • Optimize Assay Conditions:

    • Increase Incubation Time: Allow more time for this compound to accumulate within the cells. However, be mindful of potential cytotoxicity with longer exposure.

    • Increase Concentration: Use a higher concentration of this compound in the culture medium. Ensure the concentration is below the cytotoxic threshold by performing a cell viability assay (e.g., MTT or LDH assay).

  • Use of Permeabilizing Agents (with caution):

    • Agents like DMSO can increase membrane fluidity but may also induce cellular stress and artifacts. Use the lowest effective concentration.

  • Consider Co-incubation with Efflux Pump Inhibitors:

    • If active efflux is suspected, co-incubating with a known P-glycoprotein (P-gp) inhibitor, such as verapamil, can increase intracellular accumulation.[2]

Issue 2: High Variability in Experimental Replicates

Possible Cause: Inconsistent cell monolayer integrity or issues with this compound solubility.

Troubleshooting Steps:

  • Verify Monolayer Integrity:

    • Measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment. A significant drop in TEER indicates compromised tight junctions.

    • Perform a Lucifer Yellow permeability assay. High passage of this fluorescent marker indicates a leaky monolayer.

  • Ensure Proper Solubilization:

    • This compound has limited solubility in aqueous solutions. Prepare stock solutions in an appropriate organic solvent like DMSO and ensure it is fully dissolved before diluting into the final assay medium. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.

Issue 3: Suspected Active Efflux of this compound

Possible Cause: this compound may be a substrate for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump compounds out of the cell.[5][6]

Troubleshooting Steps:

  • Perform a Bidirectional Caco-2 Assay:

    • Measure the permeability of this compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

    • An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[7]

  • Use P-gp Inhibitors:

    • Repeat the permeability assay in the presence of a P-gp inhibitor like verapamil. A significant decrease in the efflux ratio would confirm that this compound is a P-gp substrate.

Quantitative Data Summary

Due to the lack of specific published data for this compound, the following tables provide representative data for other flavonoid glycosides and key parameters for experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₇H₃₀O₁₆[1]
Molecular Weight610.52 g/mol [1]
XLogP3-2.6[1]
Hydrogen Bond Donor Count12[8]
Hydrogen Bond Acceptor Count16[8]
Polar Surface Area288 Ų[1]

Table 2: Representative Apparent Permeability (Papp) and Efflux Ratios for Flavonoids (for reference)

CompoundPapp (A-to-B) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Reference
Luteolin (Aglycone)>10~1General Flavonoid Data
Quercetin Glycoside1-5>2General Flavonoid Data
This compound Data not available Data not available

Table 3: Representative Cytotoxicity (IC50) Values for Luteolin (Aglycone) in Various Cell Lines (for reference)

Cell LineIC50 (µM)Assay DurationReference
BGC-823 (Gastric Cancer)~6048h[9]
HTB-26 (Breast Cancer)10-50Not Specified[10]
PC-3 (Prostate Cancer)10-50Not Specified[10]
HepG2 (Liver Cancer)10-50Not Specified[10]
This compound Data not available

Note: The cytotoxicity of this compound should be experimentally determined for the specific cell line being used.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol provides a general framework for assessing the permeability of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passage 25-52)[11]

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Transwell® inserts (e.g., 12-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer Yellow

  • Analytical equipment (HPLC or LC-MS/MS)[12][13][14]

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at an appropriate density and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the TEER of the monolayers. Values should be >250 Ω·cm².[4]

  • Transport Experiment:

    • Wash the monolayers with pre-warmed HBSS.

    • Add the test solution containing this compound (at a non-toxic concentration) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • Collect a sample from the apical chamber at the beginning and end of the experiment.

  • Bidirectional Transport (for Efflux Assessment): Repeat the experiment by adding this compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the Papp values for both A-to-B and B-to-A transport and determine the efflux ratio.

Protocol 2: MTT Cell Viability Assay

This protocol is to determine the cytotoxic concentration of this compound.

Materials:

  • Target cell line

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathways and Visualizations

This compound is the glycoside of luteolin. While direct studies on this compound's impact on signaling pathways are limited, the extensive research on luteolin provides a strong indication of the potential pathways that may be modulated by this compound following its potential intracellular deglycosylation. Luteolin is known to affect key signaling pathways involved in inflammation, cell survival, and antioxidant response.[9][15][16][17][18][19][20][21]

Diagram 1: Potential Experimental Workflow for Assessing this compound Permeability

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis cluster_troubleshoot Troubleshooting Logic prep_cells Culture & Differentiate Caco-2 Cells (21 days) integrity_check Check Monolayer Integrity (TEER, Lucifer Yellow) prep_cells->integrity_check prep_lucenin Prepare this compound Stock (in DMSO) transport_exp Perform Bidirectional Transport Experiment prep_lucenin->transport_exp integrity_check->transport_exp quantify Quantify this compound (HPLC or LC-MS/MS) transport_exp->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate low_papp Low Papp? calculate->low_papp high_er High ER (>2)? low_papp->high_er No solubility_issue Check Solubility low_papp->solubility_issue Yes efflux_issue Investigate Efflux (Use P-gp Inhibitors) high_er->efflux_issue Yes

Caption: Workflow for this compound permeability assessment.

Diagram 2: Potential Signaling Pathways Modulated by Luteolin (this compound Aglycone)

G cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_responses Cellular Responses Luteolin Luteolin (from this compound) MAPK MAPK Pathway (p38, JNK, ERK) Luteolin->MAPK NFkB NF-κB Pathway Luteolin->NFkB Akt PI3K/Akt Pathway Luteolin->Akt Nrf2 Nrf2/ARE Pathway Luteolin->Nrf2 Inflammation ↓ Inflammation (↓ TNF-α, IL-6) MAPK->Inflammation Apoptosis ↑ Apoptosis (in cancer cells) MAPK->Apoptosis NFkB->Inflammation Survival ↓ Cell Survival (in cancer cells) Akt->Survival Antioxidant ↑ Antioxidant Response (↑ HO-1, NQO1) Nrf2->Antioxidant

Caption: Potential signaling pathways modulated by luteolin.

Diagram 3: Troubleshooting Logic for Low Permeability of this compound

G start Start: Low Apparent Activity of this compound is_permeable Is Permeability the Issue? start->is_permeable caco2_assay Perform Caco-2 Permeability Assay is_permeable->caco2_assay Yes papp_result Analyze Papp Value caco2_assay->papp_result low_papp Low Papp (<1x10⁻⁶ cm/s) papp_result->low_papp Yes moderate_papp Moderate/High Papp papp_result->moderate_papp No troubleshoot_solubility Troubleshoot Solubility & Assay Conditions low_papp->troubleshoot_solubility efflux_ratio Calculate Efflux Ratio moderate_papp->efflux_ratio high_er High ER (>2) efflux_ratio->high_er Yes low_er Low ER (<2) efflux_ratio->low_er No investigate_efflux Investigate Efflux (Use P-gp Inhibitors) high_er->investigate_efflux intrinsic_activity Low Intrinsic Activity or Other Factors low_er->intrinsic_activity

Caption: Troubleshooting decision tree for this compound.

References

Adjusting pH for Lucenin-2 stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and stability of Lucenin-2, with a specific focus on the impact of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of this compound in aqueous solutions?

A1: While specific stability data for this compound is limited, general knowledge of flavonoids suggests that they are most stable in acidic conditions (pH 3-5). As the pH increases towards neutral and alkaline conditions (pH > 6), the rate of degradation for many flavonoids, including the structurally related compound quercetin, significantly increases.[1][2][3] For optimal stability, it is recommended to prepare and store this compound solutions in a slightly acidic buffer.

Q2: How should I prepare a stock solution of this compound for my experiments?

A2: this compound, like many flavonoids, has limited solubility in water. A common practice is to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. This stock solution can then be diluted to the final desired concentration in the aqueous experimental medium (e.g., cell culture media, buffer). Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Q3: Can I monitor the degradation of this compound in my solutions?

A3: Yes, the degradation of this compound can be monitored using UV-Vis spectrophotometry. Flavonoids have characteristic absorbance spectra, and degradation will lead to a decrease in the absorbance at the maximum wavelength (λmax). By measuring the absorbance over time, you can determine the rate of degradation. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify this compound and its degradation products.

Q4: Are there any visual indicators of this compound degradation?

A4: Degradation of flavonoids in solution, particularly at higher pH, can sometimes be accompanied by a color change, often a yellowing of the solution. However, the absence of a color change does not guarantee stability. It is always best to rely on analytical methods like spectrophotometry or chromatography for an accurate assessment of stability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in aqueous solution This compound has low aqueous solubility. The concentration may be too high for the chosen solvent system.- Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in your final solution, ensuring it is compatible with your experiment. - Gently warm the solution to aid dissolution, but be cautious as excessive heat can accelerate degradation. - Prepare a more dilute solution.
Rapid loss of activity in experiments Degradation of this compound due to suboptimal pH or exposure to light and oxygen. Flavonoids are susceptible to photodegradation.- Ensure the pH of your experimental medium is slightly acidic (if permissible for your system). - Prepare fresh solutions before each experiment. - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - De-gas solvents to minimize dissolved oxygen.
Inconsistent experimental results Variability in the stability of this compound solutions between experiments.- Standardize your solution preparation protocol, including the source and purity of this compound, solvent grades, and final pH. - Always use freshly prepared solutions. - Include a positive control with a known stable compound to ensure the consistency of your assay.
Cloudy solution during flavonoid quantification assay Precipitation of flavonoids or other components in the reaction mixture. This can occur in certain colorimetric assays.- Ensure all reagents are fully dissolved and at the correct pH. - Centrifuge the sample to pellet any precipitate before measuring the absorbance of the supernatant. - Consider using a different quantification method, such as HPLC, which is less prone to such interferences.[4]

Quantitative Data: pH-Dependent Degradation of Quercetin (A Structurally Related Flavonoid)

The following table summarizes the degradation rate constants (k) for quercetin at different pH values, illustrating the significant impact of pH on flavonoid stability. This data can serve as a proxy to estimate the behavior of this compound.

pHTemperature (°C)Degradation Rate Constant (k) (h⁻¹)Reference
6.0370.0083[2]
6.590~0.05 (estimated from graph)[5]
7.5370.375[2]
7.590~0.25 (estimated from graph)[5]

Experimental Protocols

Protocol: pH Stability Assessment of this compound using UV-Vis Spectrophotometry

Objective: To determine the stability of this compound at different pH values by monitoring its absorbance over time.

Materials:

  • This compound powder

  • DMSO or Ethanol (ACS grade or higher)

  • Buffer solutions at various pH values (e.g., pH 4, 5, 6, 7, 8)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Micropipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Methodology:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO or ethanol to prepare a concentrated stock solution (e.g., 10 mM).

  • Preparation of Working Solutions:

    • For each pH to be tested, prepare a working solution by diluting the this compound stock solution into the respective buffer. The final concentration should be chosen to give an initial absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

    • Ensure the final concentration of the organic solvent is the same across all working solutions and is low enough to not interfere with the measurements.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range (e.g., 200-500 nm) to determine the maximum absorbance wavelength (λmax) of this compound in one of the acidic buffers (where it is most stable).

    • For kinetic measurements, set the spectrophotometer to read the absorbance at the determined λmax.

    • At time zero (immediately after preparation), measure the absorbance of each working solution. Use the corresponding buffer as a blank.

    • Store the solutions under controlled temperature and light conditions.

    • Measure the absorbance of each solution at regular time intervals (e.g., every 30 minutes or 1 hour) for a predetermined duration.

  • Data Analysis:

    • Plot the absorbance at λmax versus time for each pH.

    • A decrease in absorbance over time indicates degradation.

    • The degradation rate can be quantified by calculating the degradation rate constant (k) and the half-life (t½) of this compound at each pH. For first-order kinetics, the natural logarithm of the absorbance versus time will yield a linear plot with a slope of -k. The half-life can then be calculated as t½ = 0.693/k.

Signaling Pathways and Experimental Workflows

Signaling_Pathways_Modulated_by_Luteolin cluster_extracellular Extracellular Luteolin Luteolin (Aglycone of this compound) PI3K PI3K Luteolin->PI3K Inhibits MAPK MAPK Luteolin->MAPK Modulates IKK IKK Luteolin->IKK Inhibits Proliferation Cell Proliferation (Inhibition) Apoptosis Apoptosis (Induction) Inflammation Inflammation (Inhibition) Akt Akt PI3K->Akt Activates MAPK->Proliferation MAPK->Apoptosis IkB IkB IKK->IkB Phosphorylates Akt->Proliferation Promotes NFkB NFkB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Nucleus->Inflammation Gene Expression

Experimental_Workflow_pH_Stability cluster_prep Solution Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare this compound Stock Solution (in DMSO) Working Prepare Working Solutions (Dilute Stock in Buffers) Stock->Working Buffers Prepare Buffers (pH 4, 5, 6, 7, 8) Buffers->Working Scan Determine λmax (UV-Vis Scan) Working->Scan Measure Measure Absorbance at λmax (Time = 0) Scan->Measure Incubate Incubate Solutions (Controlled Temp & Light) Measure->Incubate Monitor Monitor Absorbance (at Regular Intervals) Incubate->Monitor Plot Plot Absorbance vs. Time Monitor->Plot Kinetics Calculate Degradation Rate (k) and Half-life (t½) Plot->Kinetics

References

Technical Support Center: Matrix Effects in Lucenin-2 Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding matrix effects encountered during the quantitative analysis of Lucenin-2 by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A1: A matrix effect is the alteration of this compound's ionization efficiency by co-eluting, undetected components from the sample matrix.[1][2] This interference occurs in the mass spectrometer's ion source and can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3][4][5] Ultimately, these effects can severely compromise the accuracy, reproducibility, and sensitivity of your quantitative results.[3][6]

Q2: What are the common causes of ion suppression or enhancement for this compound?

A2: Matrix effects are primarily caused by compounds that co-elute with this compound and interfere with the electrospray ionization (ESI) process, which is highly susceptible to such phenomena.[7][8] Key mechanisms include:

  • Competition for Ionization: Co-eluting matrix components may compete with this compound for the available charge in the ESI droplet, reducing the number of charged this compound ions that reach the detector.[7]

  • Droplet Surface Effects: Interfering compounds can alter the surface tension and volatility of the ESI droplets, affecting the efficiency of solvent evaporation and the release of gas-phase this compound ions.[3]

  • Endogenous Components: In biological samples like plasma or serum, phospholipids are a major source of matrix effects.[4][9] Other endogenous and exogenous substances can also contribute.[1]

Q3: How can I detect if my this compound signal is affected by the matrix?

A3: Two primary methods are used to assess matrix effects.[5]

  • Post-Extraction Spike: This is a quantitative method where you compare the signal response of this compound spiked into a blank matrix extract against the response of this compound in a neat (pure) solvent.[3][10] A significant difference between the two indicates the presence of matrix effects.

  • Post-Column Infusion: This is a qualitative method used to identify at which retention times ion suppression or enhancement occurs.[11] A solution of this compound is continuously infused into the mass spectrometer after the analytical column, while a blank matrix extract is injected.[3][10] Dips or rises in the constant this compound signal correspond to regions of ion suppression or enhancement.

Q4: What is the most effective way to compensate for matrix effects during this compound quantification?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard for correcting matrix effects.[3][6][12] A SIL-IS, such as ¹³C-labeled this compound, is chemically identical to this compound but has a higher mass.[13][14] It co-elutes with this compound and experiences the same ionization suppression or enhancement, allowing for accurate quantification based on the ratio of the analyte signal to the internal standard signal.[12][15]

Q5: Are there viable alternatives if a stable isotope-labeled internal standard for this compound is unavailable?

A5: Yes, several other calibration strategies can be employed:

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical or highly similar to the study samples.[12] This helps to ensure that the standards and samples experience the same matrix effect.

  • Standard Addition: This method involves adding known amounts of a this compound standard to aliquots of the actual sample to create a calibration curve within each sample's unique matrix.[3][16] While very accurate, it is significantly more labor-intensive.[3]

Q6: Can I simply dilute my sample to reduce matrix effects?

A6: Sample dilution is a straightforward and often effective method to reduce the concentration of interfering matrix components.[3][16] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain above the limit of quantitation (LOQ) after dilution.[3]

Troubleshooting Guide: Inaccurate this compound Quantification

If you are experiencing poor accuracy, precision, or reproducibility in your this compound assays, follow this guide to diagnose and mitigate potential matrix effects.

Step 1: Diagnose the Matrix Effect

First, you must quantitatively determine if a matrix effect is present. The Post-Extraction Spike Method is the standard procedure for this assessment.[5][10] The goal is to calculate the Matrix Effect Factor (MEF).

Matrix Effect Factor (MEF) Calculation

MEF Value Interpretation Recommended Action
~100% No significant matrix effect. Proceed with the current method.
< 80% Significant Ion Suppression. Mitigation/compensation is required.

| > 120% | Significant Ion Enhancement. | Mitigation/compensation is required. |

This table summarizes the interpretation of the Matrix Effect Factor (MEF), calculated as described in the experimental protocols section.

Step 2: Mitigate and Compensate for Matrix Effects

Once a matrix effect is confirmed, you can follow a systematic approach to either minimize the effect or compensate for it.

G cluster_mitigate Minimization Strategies cluster_compensate Compensation Strategies start Inaccurate this compound Quantification assess_me Step 1: Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_me Matrix Effect Present? assess_me->is_me no_me Other Issue: Check Instrument, Standards, Sample Integrity is_me->no_me No mitigate Step 2: Minimize Effect (Choose one or more) is_me->mitigate Yes sample_prep Optimize Sample Prep (e.g., SPE, LLE, Dilution) mitigate->sample_prep chromatography Modify Chromatography (e.g., Gradient, Column) mitigate->chromatography compensate Step 3: Compensate for Effect (Implement robust calibration) sil_is Use SIL-IS (Gold Standard) compensate->sil_is matrix_match Matrix-Matched Calibration compensate->matrix_match std_add Standard Addition compensate->std_add sample_prep->compensate chromatography->compensate end Accurate this compound Quantification sil_is->end matrix_match->end std_add->end

Caption: Troubleshooting workflow for identifying and addressing matrix effects.

Comparison of Mitigation & Compensation Strategies
StrategyPrincipleProsCons
Sample Dilution Reduces concentration of both analyte and interferences.[16]Simple, fast, inexpensive.Loss of sensitivity; may not be viable for low-concentration samples.[3]
Optimized Sample Prep (e.g., SPE) Physically removes matrix components before injection.[9][12]Highly effective at removing interferences, improves assay robustness.More time-consuming, requires method development, can be costly.
Chromatographic Separation Separates this compound from co-eluting interferences.[12][16]Reduces interference at the source without extra sample handling.May require significant method development; can increase run times.
Matrix-Matched Calibration Calibrators and samples experience the same matrix effect.[12]Good accuracy when a representative blank matrix is available.Difficult to source a true "blank" matrix; variability between lots.[10]
Stable Isotope-Labeled IS Co-elutes and experiences identical matrix effects as the analyte.[13][15]Considered the most reliable method for compensation; corrects for matrix effects and variability in extraction.[3]Can be expensive and may not be commercially available for all analytes.[3]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol allows for the quantitative calculation of the Matrix Effect Factor (MEF).

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of this compound analytical standard into the initial mobile phase or a pure solvent.

    • Set B (Post-Extraction Spike): Process at least six different lots of blank matrix (e.g., plasma, urine) through your entire sample preparation procedure.[11] After the final extraction step, spike the resulting blank extracts with the same amount of this compound as in Set A.

  • LC-MS Analysis: Analyze both sets of samples using your established LC-MS method.

  • Calculate the Matrix Effect Factor (MEF):

    • MEF (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline for removing interferences from complex biological fluids like plasma, adapted from methods for similar flavonoids.[17]

  • Sample Pre-treatment: Acidify 1 mL of plasma sample with 200 µL of an acidic solution (e.g., 2% acetic acid in water) to improve protein precipitation and analyte stability.[17]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences while retaining this compound.

  • Elution: Elute this compound from the cartridge with 1 mL of methanol or another suitable organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

G cluster_prep cluster_source ESI Source Sample Sample Matrix (e.g., Plasma) LC LC Separation Sample->LC CoEluting Co-eluting Interferences Droplet Charged Droplet CoEluting->Droplet Interference Lucenin2 This compound (Analyte) Ionization Ionization Process LC->Ionization Droplet->Lucenin2 Competition for Charge & Altered Evaporation Ionization->Droplet MS Mass Analyzer Ionization->MS Detector Detector Signal MS->Detector Result Suppressed or Enhanced Signal Detector->Result

Caption: Mechanism of matrix effect in the ESI source.

References

Technical Support Center: Overcoming Low Yield in Lucenin-2 Plant Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Lucenin-2 from plant sources.

Troubleshooting Guides

This section provides solutions to common problems that can lead to low yields of this compound.

Problem 1: Low Overall Extraction Yield

Possible Cause Recommended Solution
Inappropriate Solvent System This compound, a C-glycosyl flavonoid, is a polar molecule. Use polar solvents like ethanol or methanol, often in aqueous mixtures (e.g., 70-80% ethanol or methanol in water), to improve solubility and extraction efficiency.[1][2]
Inefficient Extraction Method Conventional methods like maceration can be time-consuming and result in lower yields.[3] Consider using modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance yield and reduce extraction time.[4][5][6]
Suboptimal Extraction Time Both insufficient and excessive extraction times can lead to low yields. An optimal time allows for maximum diffusion without causing degradation of the target compound. For UAE and MAE, extraction times are significantly shorter (e.g., 2-40 minutes) compared to conventional methods.[5][7]
Incorrect Solid-to-Liquid Ratio A low solvent volume may not be sufficient to fully extract this compound. Conversely, an excessively high volume can make downstream processing difficult. A common starting point is a 1:10 to 1:30 solid-to-liquid ratio (g/mL).[4][5]
Poor Plant Material Quality The concentration of this compound can vary depending on the plant species, part of the plant used (leaves and flowers are often rich in flavonoids), and harvesting time. Ensure you are using high-quality, properly identified plant material.

Problem 2: Degradation of this compound During Extraction

Possible Cause Recommended Solution
Excessive Heat High temperatures can lead to the degradation of flavonoids. While moderate heat can improve extraction efficiency, it is crucial to optimize the temperature. For MAE and UAE, carefully control the power and duration to avoid overheating. The sugar moiety in C-glycosyl flavonoids like this compound offers some protection against degradation.[6][8]
pH Instability The pH of the extraction solvent can affect the stability of flavonoids. For many flavonoids, slightly acidic conditions can improve stability.[2]
Oxidation Exposure to oxygen, especially at elevated temperatures, can cause oxidative degradation. Consider performing the extraction under an inert atmosphere (e.g., nitrogen) if degradation is a significant issue.

Frequently Asked Questions (FAQs)

Q1: What are the best plant sources for this compound?

A1: this compound has been identified in several plant species. Some of the most cited sources include Passiflora incarnata (passionflower), Passiflora caerulea, and Artemisia herba-alba.[9]

Q2: Which solvent system is most effective for extracting this compound?

A2: As a polar C-glycosyl flavonoid, this compound is most effectively extracted using polar solvents. Aqueous mixtures of ethanol or methanol (typically 70-80%) are widely recommended for flavonoid glycosides.[1][2] The presence of water in the solvent mixture can enhance the extraction of polar compounds.

Q3: Can I use non-polar solvents for pre-extraction?

A3: Yes, a pre-extraction step with a non-polar solvent like hexane can be beneficial. This "defatting" step removes lipids and other non-polar compounds from the plant material, which can improve the efficiency of the subsequent extraction of the more polar this compound.

Q4: What are the advantages of Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) over conventional methods?

A4: UAE and MAE offer several advantages, including:

  • Higher Yields: These techniques can significantly improve the extraction efficiency of flavonoids.[5]

  • Reduced Extraction Time: Extraction times can be reduced from hours to minutes.[5][6]

  • Lower Solvent Consumption: Often, less solvent is required, making the process more environmentally friendly and cost-effective.[10]

  • Improved Process Control: Parameters like temperature and power can be precisely controlled.

Q5: How can I purify this compound from the crude extract?

A5: Purification of this compound can be achieved through various chromatographic techniques. A common approach involves initial fractionation using solid-phase extraction (SPE) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.[11]

Quantitative Data on Flavonoid Extraction

The following table summarizes quantitative yields for C-glycosyl flavonoids and total flavonoids from relevant plant sources under different extraction conditions. Note that specific yields for this compound are not widely reported; therefore, data for related compounds are provided as a reference.

Plant SourceTarget Compound(s)Extraction MethodSolventKey ParametersYieldReference
Passiflora wasteIsoorientin, Orientin, IsovitexinHomogenizer-Assisted Extraction (HAE)75% Ethanol15,360 rpm, 5 min1.07, 0.90, 0.33 mg/g[4]
Passiflora incarnataTotal Flavonoids (as vitexin)Maceration40% Ethanol15 min centrifugation3.762%
Passion Fruit PeelsTotal Flavonoids (as rutin)Ultrasound-Assisted Extraction (UAE)Ethanol:Acetone:Water608 W, 63 °C, 20 min25.79 mg/g[5]
Passion Fruit PeelsTotal Flavonoids (as rutin)Microwave-Assisted Extraction (MAE)Ethanol:Acetone:Water606 W, 2 min8.11 mg/g[5]
Artemisia herba-albaTotal Flavonoids (as quercetin)Maceration80% Aqueous Ethanol-40.94 mg/g[1]

Experimental Protocols

Protocol 1: General Solvent Extraction for this compound

  • Preparation of Plant Material:

    • Dry the plant material (e.g., leaves of Passiflora incarnata) at a controlled temperature (e.g., 40-50 °C) to a constant weight.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh the powdered plant material and place it in an appropriate vessel.

    • Add the extraction solvent (e.g., 70% ethanol in water) at a solid-to-liquid ratio of 1:20 (g/mL).

    • Macerate the mixture at room temperature with continuous stirring for 24 hours. Alternatively, perform reflux extraction at a controlled temperature (e.g., 60°C) for 2-4 hours.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the solid plant residue.

    • Wash the residue with a small volume of the extraction solvent to recover any remaining extract.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator.

  • Purification (Optional):

    • The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation of Plant Material:

    • Prepare the dried and powdered plant material as described in Protocol 1.

  • Ultrasound-Assisted Extraction:

    • Place a known amount of the powdered plant material into an extraction vessel.

    • Add the extraction solvent (e.g., 75% ethanol) at a solid-to-liquid ratio of 1:25 (g/mL).

    • Place the vessel in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 50-60 °C) for a specified duration (e.g., 30-40 minutes).[7] The optimal ultrasonic power and frequency should be determined experimentally.

  • Post-Extraction Processing:

    • Follow the filtration and concentration steps as outlined in Protocol 1.

Visualizations

experimental_workflow start Start: Plant Material prep Preparation (Drying, Grinding) start->prep pre_extraction Pre-extraction (Defatting) (Optional, with non-polar solvent) prep->pre_extraction extraction Extraction (Solvent, UAE, or MAE) pre_extraction->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Purification (SPE, HPLC) concentration->purification analysis Analysis (HPLC, LC-MS) purification->analysis end End: Purified this compound analysis->end

Caption: A generalized workflow for the extraction and purification of this compound.

signaling_pathway cluster_factors Factors Influencing Yield solvent Solvent (Polarity, Composition) yield This compound Yield solvent->yield temp Temperature temp->yield time Extraction Time time->yield method Extraction Method (UAE, MAE, Conventional) method->yield ratio Solid-to-Liquid Ratio ratio->yield ph pH ph->yield

Caption: Key factors influencing the extraction yield of this compound.

References

Technical Support Center: Lucenin-2 Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the aggregation of Lucenin-2 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation in aqueous solutions a concern?

A1: this compound is a flavone C-glycoside, a type of flavonoid found in various plants.[1] Its aggregation in aqueous solutions is a concern because the formation of aggregates can significantly impact its solubility, bioavailability, and biological activity in in-vitro assays. Undissolved particles or aggregates can lead to inconsistent and erroneous results in experimental studies.

Q2: What is the expected water solubility of this compound?

A2: The predicted water solubility of this compound is approximately 11.4 g/L. However, this is a theoretical value, and empirical determination under specific experimental conditions (e.g., pH, temperature, buffer composition) is highly recommended.

Q3: What are the typical UV-Vis absorbance maxima for this compound?

A3: As a luteolin glycoside, this compound is expected to have characteristic UV-Vis absorbance bands. Generally, flavones and their glycosides exhibit two main absorption bands: Band I in the range of 300-380 nm and Band II in the range of 240-280 nm. For luteolin glycosides, these peaks are typically observed around 256 nm, 270 nm (shoulder), and 350 nm.[2]

Q4: How does pH affect the stability and solubility of this compound?

A4: The pH of the aqueous solution can significantly influence the stability and solubility of flavonoids like this compound. Flavonoids contain phenolic hydroxyl groups that can ionize at different pH values, affecting their charge and intermolecular interactions. It is crucial to determine the optimal pH for your experiments to ensure this compound remains in its desired monomeric state.

Q5: What are the common signs of this compound aggregation in my experiments?

A5: Signs of aggregation include:

  • Visual Precipitation: Formation of a visible precipitate or cloudiness in the solution.

  • Inconsistent UV-Vis Readings: Fluctuating or non-linear absorbance readings at a given concentration.

  • High Polydispersity Index (PDI) in DLS: A PDI value greater than 0.3 in Dynamic Light Scattering analysis suggests a broad size distribution, which can be indicative of aggregation.

  • Appearance of Multiple Peaks in DLS: The presence of larger particle populations in the DLS size distribution.[3]

Troubleshooting Guides

Issue 1: this compound Precipitates Upon Dissolving in Aqueous Buffer

Possible Causes:

  • Concentration Exceeds Solubility Limit: The intended concentration of this compound is higher than its solubility in the chosen buffer.

  • Suboptimal pH: The pH of the buffer may be promoting aggregation and precipitation.

  • Inappropriate Buffer Composition: Certain salts or buffer components may decrease the solubility of this compound.

  • Use of Water Instead of Buffer: Dissolving in pure water can sometimes lead to less stable solutions compared to buffered solutions with appropriate ionic strength.

Solutions:

  • Prepare a Saturated Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like DMSO or ethanol where it is highly soluble. Then, dilute the stock solution into your aqueous buffer to the desired final concentration, ensuring the final concentration of the organic solvent is minimal and does not interfere with your assay.

  • Optimize pH: Experiment with a range of pH values to find the optimal pH for this compound solubility.

  • Adjust Ionic Strength: The presence of a low concentration of salt (e.g., 10 mM KNO3) can sometimes help to screen electrostatic interactions and improve stability in DLS measurements.[4]

  • Use of Cosolvents: In some cases, a small percentage of a water-miscible organic solvent (e.g., ethanol) can be included in the aqueous buffer to improve solubility.[5] However, the effect of the cosolvent on your specific experiment must be validated.

Issue 2: Inconsistent Results in Biological Assays

Possible Cause:

  • Aggregation of this compound: The compound may be aggregating in the assay medium, leading to variable effective concentrations.

Solutions:

  • Characterize this compound in Assay Buffer: Before conducting biological assays, characterize the state of this compound in the specific assay buffer using techniques like DLS to ensure it is monomeric.

  • Filter the Solution: Filter the this compound solution through a 0.22 µm filter to remove any pre-existing aggregates before adding it to the assay.

  • Sonication: Gentle sonication of the prepared solution can help to break up small aggregates.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Dissolve the powder in a minimal amount of high-purity DMSO or ethanol to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing or sonication.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Characterization of this compound Aggregation using UV-Vis Spectroscopy

This protocol helps to determine the critical aggregation concentration (CAC) of this compound.

  • Preparation of this compound Solutions: Prepare a series of this compound solutions with increasing concentrations in the desired aqueous buffer by diluting the stock solution.

  • UV-Vis Measurement: Measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer from 200 to 500 nm.

  • Data Analysis: Plot the absorbance at the maximum wavelength (λmax) against the concentration of this compound. A deviation from linearity in the plot suggests the formation of aggregates. The concentration at which this deviation occurs is an approximation of the CAC.

Protocol 3: Characterization of this compound Aggregation using Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Prepare a series of this compound solutions in the desired aqueous buffer at different concentrations.

    • Filter each solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove dust and large aggregates.

  • Instrument Setup:

    • Set the instrument parameters, including the viscosity and refractive index of the solvent, and the measurement temperature.

    • Equilibrate the sample in the instrument for at least 5 minutes to ensure temperature stability.

  • DLS Measurement:

    • Perform the DLS measurement. Most instruments will provide the intensity-weighted size distribution, the Z-average diameter, and the Polydispersity Index (PDI).

  • Data Interpretation:

    • Monomeric Solution: A solution with predominantly monomeric this compound will show a single, narrow peak with a low PDI (typically < 0.2).

    • Aggregated Solution: The presence of aggregates will be indicated by the appearance of a second, broader peak at a larger size, or a significant increase in the Z-average diameter and PDI.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₇H₃₀O₁₆PubChem
Molecular Weight610.52 g/mol PubChem
Predicted Water Solubility11.4 g/LFooDB
pKa (Strongest Acidic)5.74ChemAxon
pKa (Strongest Basic)-3.6ChemAxon

Table 2: Example of DLS Data for Monomeric vs. Aggregated this compound

SampleConcentrationZ-Average (d.nm)PDIPeak 1 Size (d.nm)Peak 2 Size (d.nm)
This compound (Monomeric)10 µM50.155N/A
This compound (Aggregated)100 µM1500.455200

Note: The values in this table are illustrative and need to be determined experimentally.

Visualizations

Experimental_Workflow_for_Lucenin2_Aggregation_Analysis cluster_prep Solution Preparation cluster_analysis Aggregation Analysis cluster_interpretation Data Interpretation start This compound Powder stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute series Create Concentration Series dilute->series uv_vis UV-Vis Spectroscopy (Monitor Absorbance vs. Conc.) series->uv_vis dls Dynamic Light Scattering (Measure Size Distribution) series->dls cac Determine Critical Aggregation Concentration (CAC) uv_vis->cac state Assess Monomeric vs. Aggregated State dls->state cac->state

Caption: Workflow for analyzing this compound aggregation.

Troubleshooting_Logic_for_Lucenin2_Precipitation cluster_causes Potential Causes cluster_solutions Solutions issue Issue: this compound Precipitation conc Concentration too high issue->conc ph Suboptimal pH issue->ph buffer Inappropriate Buffer issue->buffer stock Use Stock Solution & Dilute conc->stock optimize_ph Optimize pH ph->optimize_ph change_buffer Modify Buffer Composition buffer->change_buffer cosolvent Add Cosolvent stock->cosolvent

Caption: Troubleshooting guide for this compound precipitation.

References

Technical Support Center: Lucenin-2 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with Lucenin-2 solutions. It addresses common issues related to the compound's light sensitivity and offers guidance on proper handling, storage, and troubleshooting to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as Luteolin 6,8-di-C-glucoside, is a naturally occurring flavonoid found in various plants.[1] It is a C-glycosyl compound related to luteolin.[1] Flavonoids as a class are recognized for their potential biological activities, making this compound a compound of interest in drug development and life science research.

Q2: Are this compound solutions sensitive to light?

While specific quantitative photodegradation studies on this compound are not extensively available in the provided search results, flavonoids and related phenolic compounds are generally known to be susceptible to degradation upon exposure to light, particularly UV radiation.[2][3] Luteolin, the aglycone of this compound, is recommended to be protected from sunlight.[3] For example, a study on the related compound lutein showed that over 90% of the free compound was destroyed after just 2 hours of exposure to UV light (365 nm).[4][5] Therefore, it is critical to assume that this compound is photosensitive and handle it accordingly.

Q3: What are the best practices for storing and handling this compound solutions?

To minimize the risk of photodegradation, the following handling and storage procedures are recommended:

  • Protection from Light: Always store this compound, both in solid form and in solution, protected from light. Use amber vials or wrap containers in aluminum foil.[6]

  • Storage Conditions: Store in a cool and dry place.[3] Unless otherwise specified, shipping at room temperature is generally acceptable for the solid product.[7]

  • Work in Subdued Light: When preparing solutions or performing experiments, work in an area with subdued ambient light. Avoid direct sunlight or strong overhead laboratory lighting.

  • Use of Controls: For any experiment, it is wise to prepare a "dark control" sample that is handled identically to the test sample but is kept completely protected from light (e.g., wrapped in foil).[6] This helps to distinguish between light-induced degradation and other forms of instability (e.g., thermal).

Q4: What are the visible signs of degradation in a this compound solution?

A common indicator of flavonoid degradation is a change in the solution's color. For instance, an alkaline reagent test on flavonoids can initially produce a deep yellow color.[8] If your this compound solution, particularly if buffered at a neutral or alkaline pH, changes color (e.g., deepens, fades, or changes hue) upon exposure to light, it may be an indication of chemical degradation.

Q5: How can light-induced degradation affect my experimental results?

Photodegradation can significantly impact experimental outcomes by:

  • Reducing Potency: The concentration of the active this compound molecule decreases, leading to a weaker-than-expected biological or chemical effect.

  • Generating Confounding Products: Degradation byproducts may have their own biological or chemical activities, which can interfere with the assay and lead to erroneous or irreproducible results.[2] In some cases, photoproducts can be more toxic than the parent compound.[2]

  • Altering Analytical Profiles: In analytical techniques like HPLC, degradation will manifest as a decrease in the area of the main this compound peak and the appearance of new, unidentified peaks.

Troubleshooting Guide

Problem: My this compound solution has changed color after being left on the lab bench. Can I still use it?

Answer: A color change is a strong indicator of chemical degradation. It is highly recommended that you discard the solution and prepare a fresh one, ensuring it is protected from light at all times. Using a degraded solution will likely compromise the validity and reproducibility of your results.

Problem: I am seeing unexpected peaks in my HPLC/UPLC analysis of a this compound sample. Could this be photodegradation?

Answer: Yes, the appearance of new peaks, especially those eluting at different retention times than the parent compound, is a classic sign of degradation.[9] To confirm if the degradation is light-induced, you can perform a forced degradation study. Expose a sample of your solution to a light source (e.g., a UV lamp) for a set period and run an HPLC analysis alongside a "dark control" sample that was protected from light. If the new peaks are present or larger in the light-exposed sample, photodegradation is the likely cause.

dot

G start Unexpected peaks in HPLC/UPLC analysis check_light Was the solution exposed to light? start->check_light Investigate prepare_samples Prepare two identical samples: 1. Test Sample 2. Dark Control (wrapped in foil) check_light->prepare_samples Yes / Unsure conclusion_no Conclusion: Degradation is likely not light-induced. Investigate other causes (e.g., pH, temp, oxidation). check_light->conclusion_no No expose_light Expose Test Sample to light (e.g., UV lamp or benchtop) Keep Dark Control protected prepare_samples->expose_light analyze_hplc Analyze both samples via HPLC/UPLC expose_light->analyze_hplc compare Are new peaks larger or only present in Test Sample? analyze_hplc->compare conclusion_yes Conclusion: Photodegradation is confirmed. Implement light-protection protocols. compare->conclusion_yes Yes compare->conclusion_no No end End Troubleshooting conclusion_yes->end conclusion_no->end

Caption: Troubleshooting workflow for HPLC anomalies.

Problem: My bioassay results with this compound are inconsistent or show lower efficacy than expected. Could light sensitivity be the cause?

Answer: Absolutely. If the this compound in your solution has degraded, its effective concentration is lower than what you prepared, which would lead to lower efficacy. The degradation products could also interfere with the assay. Review your handling and storage procedures immediately. Ensure all stock solutions and dilutions are freshly prepared and rigorously protected from light during the entire experimental workflow, from storage to final assay readings.

dot

G cluster_0 Normal Pathway (Light Protected) cluster_1 Impact of Photodegradation Lucenin_active Active this compound Keap1_Nrf2 Keap1-Nrf2 Complex Lucenin_active->Keap1_Nrf2 Inhibits Keap1 Nrf2_release Nrf2 Release & Translocation Keap1_Nrf2->Nrf2_release ARE Antioxidant Response Element (ARE) Nrf2_release->ARE Binds to Response Gene Transcription (Antioxidant Proteins) ARE->Response Lucenin_degraded Degraded this compound Keap1_Nrf2_2 Keap1-Nrf2 Complex Lucenin_degraded->Keap1_Nrf2_2 Fails to bind/ inhibit Keap1 No_Response No/Reduced Antioxidant Response Keap1_Nrf2_2->No_Response Nrf2 remains bound and is degraded

Caption: Impact of degradation on a signaling pathway.

Quantitative Data on Flavonoid Photostability

Specific photostability data for this compound is limited. However, data from related compounds illustrates the potential for rapid degradation. The following table provides an example based on studies of lutein, a structurally related natural compound.

CompoundLight SourceExposure TimeSolvent/MatrixDegradation (%)Reference
Free LuteinUV Lamp (365 nm)2 hoursN/A (Solid Film)> 90%[4][5]

This data is illustrative of the high photosensitivity common to this class of compounds and underscores the need for rigorous light protection.

Experimental Protocols

Protocol: Forced Photostability Degradation Study

This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing and can be adapted to assess the light sensitivity of your this compound solutions.[6]

Objective: To determine if a this compound solution degrades upon exposure to light and to identify potential degradation products via analytical methods.

Materials:

  • This compound compound

  • Appropriate solvent (e.g., DMSO, methanol, ethanol, buffered solution)

  • Transparent vials (e.g., clear glass or quartz cells)[6]

  • Aluminum foil

  • Light source (calibrated photostability chamber, or alternatively, a UV lamp or strong, consistent laboratory light)

  • UV-Vis Spectrophotometer

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., DAD/PDA)

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound at a known concentration in your chosen solvent. Ensure the concentration provides a measurable response on your analytical instruments.

    • Work under subdued light during preparation.

  • Sample Setup:

    • Test Sample: Aliquot the solution into a transparent vial. This sample will be exposed to light.

    • Dark Control: Aliquot the same volume of the solution into an identical vial. Completely wrap this vial in aluminum foil to protect it from all light.[6] This control accounts for any degradation that is not light-induced (e.g., thermal).

    • Place the Test Sample and Dark Control side-by-side to ensure they are kept at the same temperature.[6]

  • Light Exposure:

    • Place the samples under the chosen light source. The duration of exposure can vary (e.g., 4, 8, 12, 24 hours). The goal is to use an exposure sufficient to cause a detectable change.[6]

    • If using a non-standardized source, keep the distance and orientation consistent.

  • Sample Analysis (UV-Vis Spectrophotometry):

    • At designated time points (including a T=0 baseline), take an aliquot from both the Test Sample and the Dark Control.

    • Measure the absorbance spectrum (e.g., 200-500 nm).

    • Compare the spectra. A change in the absorbance maximum (λmax) or the overall shape of the spectrum for the Test Sample compared to the Dark Control indicates degradation.

  • Sample Analysis (HPLC/UPLC):

    • At the same time points, inject aliquots from the Test Sample and Dark Control into the HPLC/UPLC system.

    • Monitor the chromatogram for the following changes in the Test Sample relative to the Dark Control:

      • A decrease in the peak area of the parent this compound peak.

      • The appearance of new peaks (degradation products).

    • Calculate the percentage of degradation by comparing the parent peak area in the Test Sample to that in the Dark Control.

dot

G prep 1. Prepare this compound Solution (Subdued Light) setup 2. Set up Samples prep->setup sample_light Test Sample (Transparent Vial) sample_dark Dark Control (Foil-Wrapped Vial) expose 3. Expose Samples to Light Source (Side-by-Side) setup->expose analyze 4. Analyze at Time Points (T=0, T=x, T=y...) expose->analyze uv_vis UV-Vis Spectrophotometry analyze->uv_vis hplc HPLC / UPLC Analysis analyze->hplc eval_uv Compare Spectra: Changes in λmax or shape? uv_vis->eval_uv eval_hplc Compare Chromatograms: Decrease in parent peak? Appearance of new peaks? hplc->eval_hplc report 5. Report Findings (Quantify degradation, note new peaks) eval_uv->report eval_hplc->report

Caption: Workflow for a forced photostability study.

References

Technical Support Center: Lucenin-2 Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available quantitative data on the specific thermal degradation kinetics of Lucenin-2 is limited. The following information is based on established principles of flavonoid chemistry and available data for structurally related C-glycosyl flavonoids and their aglycone, luteolin. This guide is intended to provide researchers with a framework for designing and troubleshooting experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a C-glycosyl flavonoid, specifically Luteolin 6,8-di-C-glucoside.[1][2][3] Like many flavonoids, it is investigated for its potential therapeutic properties. Understanding its stability under various temperature conditions is critical for ensuring the accuracy and reproducibility of experimental results, as well as for defining appropriate storage and handling procedures during drug development.

Q2: What are the primary factors affecting this compound stability in solution?

The stability of flavonoids, including this compound, is primarily affected by temperature, pH, light exposure, and the presence of oxidizing agents or metal ions. Higher temperatures are known to accelerate the degradation of flavonoids.[4][5][6]

Q3: How does the C-glycosyl structure of this compound impact its stability compared to O-glycosyl flavonoids?

The carbon-carbon bond in C-glycosyl flavonoids is significantly more resistant to enzymatic and acid hydrolysis than the carbon-oxygen bond in O-glycosyl flavonoids.[7][8][9] This suggests that this compound is likely more stable under conditions that would typically cleave O-linked sugars.

Q4: What are the recommended storage conditions for this compound?

  • Solid Form: Store in a well-sealed container at 2-8°C, protected from light and moisture.[2]

  • In Solution: Prepare solutions fresh for each experiment. If short-term storage is necessary, store at -20°C or -80°C in a tightly sealed, light-protected container. Avoid repeated freeze-thaw cycles.

Q5: At what temperatures should I expect to see degradation of flavonoids?

Significant degradation of many flavonoids can be observed at temperatures above 70°C, with the rate increasing substantially at higher temperatures (e.g., 100-130°C).[5][6][10] However, the exact temperature profile is specific to the compound and the solution matrix.

Troubleshooting Guide

Issue 1: Inconsistent results or lower-than-expected potency in cell-based assays.

  • Question: My experimental results with this compound are not reproducible. Could temperature be a factor?

  • Answer: Yes, inconsistent thermal conditions can lead to variable degradation of this compound. Ensure that all experimental steps, from stock solution preparation to final assay, are conducted at a consistent and controlled temperature. Incubating solutions at 37°C for extended periods, common in cell culture, may lead to degradation. It is advisable to perform a stability check of this compound in your specific cell culture medium under incubation conditions.

Issue 2: Appearance of unknown peaks in HPLC analysis after sample preparation.

  • Question: I am seeing new peaks in my chromatogram after heating my this compound sample. What could they be?

  • Answer: The new peaks are likely degradation products or isomers. Under thermal or acidic stress, C-glycosyl flavones can undergo isomerization, such as a Wessely-Moser rearrangement, which would result in compounds with the same mass but different retention times.[9] Degradation could also involve the breakdown of the flavonoid backbone. We recommend using a mass spectrometer (LC-MS) to identify these unknown peaks.

Issue 3: Low recovery of this compound from biological matrices.

  • Question: After extracting this compound from plasma samples, my recovery is very low. I use a heating step to evaporate the solvent.

  • Answer: High temperatures during sample processing are a likely cause for the degradation of this compound. Avoid excessive heat during solvent evaporation. Use a vacuum concentrator (e.g., SpeedVac) at a low temperature or a gentle stream of nitrogen to evaporate the solvent.

Data on Thermal Stability of Related Flavonoids

FlavonoidTemperature (°C)% Remaining (after 2h)Degradation Rate Constant (k)Reference
Naringin 110>90%Not specified[10]
130~80%Not specified[10]
Rutin 70>90%Not specified[5]
1300% (after 30 min)Not specified[5]
Eriodictyol 70~82%Not specified[10]
1300% (after 80 min)Not specified[10]

This table illustrates the general principle that glycosylated flavonoids exhibit varied but significant degradation at elevated temperatures.

Experimental Protocols

Protocol: Assessing Thermal Stability of this compound using HPLC-UV

This protocol outlines a typical experiment to determine the degradation kinetics of this compound at various temperatures.

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound powder.

    • Dissolve in a suitable solvent (e.g., DMSO, Methanol) to a final concentration of 1 mg/mL. Ensure complete dissolution. This is your stock solution.

  • Preparation of Working Solutions:

    • Dilute the stock solution with a relevant aqueous buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 50 µg/mL. Prepare enough volume for all time points and temperatures.

  • Incubation:

    • Aliquot the working solution into multiple sealed, amber glass vials for each temperature to be tested (e.g., 25°C, 40°C, 60°C, 80°C).

    • Place the vials in calibrated heating blocks or water baths set to the desired temperatures.

  • Sampling:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove one vial from each temperature.

    • Immediately quench the degradation process by placing the vial in an ice bath.

    • Transfer the sample to an HPLC vial for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

      • Example Gradient: 0-5 min (10% B), 5-25 min (10-40% B), 25-30 min (40-10% B), 30-35 min (10% B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~350 nm (based on the UV spectra of luteolin glycosides).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Normalize the peak area at each time point (t) to the peak area at t=0.

    • Plot the natural logarithm of the percentage of remaining this compound versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative degradation rate constant (-k).

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in DMSO) work Prepare Working Solution (50 µg/mL in Buffer) stock->work aliquot Aliquot into Vials work->aliquot incubate Incubate at Multiple Temperatures (e.g., 25, 40, 60, 80°C) aliquot->incubate sample Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample quench Quench in Ice Bath sample->quench hplc HPLC-UV Analysis quench->hplc data Calculate Peak Area hplc->data kinetics Determine Degradation Rate Constant (k) data->kinetics

Caption: Experimental workflow for a thermal stability study of this compound.

G Lucenin2 This compound (Luteolin-6,8-di-C-glucoside) Isoform Iso-Lucenin-2 (Wessely-Moser Rearrangement) Lucenin2->Isoform Isomerization (Heat, Acid) Degradation Degradation Products (e.g., Ring Fission) Lucenin2->Degradation Degradation (High Temp, Oxidation) Isoform->Degradation Degradation

Caption: Hypothetical degradation pathways for a C-glycosyl flavone like this compound.

References

Validation & Comparative

Lucenin-2 vs. Luteolin: A Comparative Guide to Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of Lucenin-2 and its aglycone, Luteolin. By presenting quantitative data from experimental studies, detailed methodologies, and a visual representation of a key antioxidant mechanism, this document aims to be a valuable resource for researchers investigating the therapeutic potential of these flavonoids.

Executive Summary

Luteolin, a well-studied flavone, consistently demonstrates potent antioxidant activity across a range of in vitro assays. This compound, which is Luteolin glycosylated with two glucose units, generally exhibits a lower antioxidant capacity in these same assays. This observed difference is a recognized trend where the addition of glycosyl moieties to a flavonoid aglycone can sterically hinder the molecule's ability to donate electrons and scavenge free radicals. The catechol structure in the B-ring of Luteolin is a primary contributor to its high antioxidant activity. While direct comparative studies are limited, available data from independent research efforts support the superior in vitro antioxidant performance of Luteolin over this compound.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the available quantitative data for the antioxidant activity of this compound and Luteolin from various in vitro assays. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to potential variations in experimental conditions.

Antioxidant AssayThis compoundLuteolinReference Compound
DPPH Radical Scavenging Activity (IC50) No specific data found2.099 µg/mL[1]Quercetin: 1.84 µg/mL[1]
8.85 µg/mL[2]Baicalein: 7.48 µg/mL[2]
~18.3 µM (in methanol)[3][4]Catechin: ~18.3 µM (in methanol)[3][4]
ABTS Radical Scavenging Activity (IC50) > 250 µM[5]0.59 µg/mL[1]Quercetin: 0.5083 µg/mL[1]
Ferric Reducing Antioxidant Power (FRAP) 102.3 ± 4.5 µM Fe(II)/100 µM[5]573.1 µM[3][4]Catechin: 689.4 µM[3][4]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant capacity.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Methodology:

  • A solution of DPPH in methanol is prepared to a specific concentration, resulting in a deep violet solution with a maximum absorbance at approximately 517 nm.

  • Various concentrations of the test compounds (this compound or Luteolin) and a standard antioxidant (e.g., ascorbic acid, trolox) are prepared.

  • The test compound solutions are mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • The ABTS radical cation is generated by reacting a stock solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compounds and a standard are prepared.

  • A small volume of the test compound solution is added to the ABTS•+ solution.

  • The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition of the ABTS•+ radical is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

Methodology:

  • The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O in specific proportions.

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the test compound solution is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a set incubation time (e.g., 4 minutes).

  • A standard curve is prepared using a known concentration of Fe²⁺ (e.g., from FeSO₄·7H₂O).

  • The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents (e.g., in µM).

Signaling Pathways and Mechanisms

The primary antioxidant mechanism for both this compound and Luteolin, like other flavonoids, involves direct scavenging of free radicals. This is achieved through the donation of a hydrogen atom or an electron from their hydroxyl groups to stabilize reactive oxygen species (ROS). The structural features of the flavonoid, particularly the number and arrangement of hydroxyl groups, are critical determinants of this activity.

Flavonoid_Antioxidant_Mechanism Flavonoid Flavonoid-OH Flavonoid_Radical Flavonoid-O• (Stable Radical) Flavonoid->Flavonoid_Radical H• Donation FreeRadical R• Neutralized_Radical RH FreeRadical->Neutralized_Radical

Caption: Free radical scavenging by hydrogen atom donation.

The diagram above illustrates the fundamental mechanism of free radical scavenging by a flavonoid. The flavonoid, containing hydroxyl (-OH) groups, donates a hydrogen atom to a reactive free radical (R•), thereby neutralizing it. The resulting flavonoid radical is relatively stable due to the delocalization of the unpaired electron across the aromatic rings, which prevents it from initiating further radical chain reactions.

Conclusion

The available experimental evidence strongly indicates that Luteolin possesses superior in vitro antioxidant activity compared to its C-diglycoside, this compound. This is consistent with the general understanding of structure-activity relationships among flavonoids, where glycosylation often diminishes radical scavenging capabilities. For researchers and drug development professionals, this suggests that Luteolin may be a more potent candidate for applications where direct antioxidant activity is the primary therapeutic target. However, the improved stability and altered bioavailability of this compound due to its glycosyl groups may offer advantages in other biological contexts, warranting further investigation into its in vivo efficacy and specific pharmacological effects.

References

A Comparative Analysis of the Biological Activities of Lucenin-2 and Vicenin-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at Two Structurally Similar Flavone Glycosides

Lucenin-2 and Vicenin-2, two naturally occurring flavone C-glycosides, share a common apigenin and luteolin backbone, respectively, yet exhibit distinct biological activities that are of significant interest to the scientific community. This guide provides a comprehensive comparison of their antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer properties, supported by available experimental data. While extensive research has been conducted on Vicenin-2, data on this compound remains comparatively limited. This guide aims to present a balanced overview based on current scientific literature.

Structural Differences

This compound is a glycoside of luteolin, specifically luteolin-6,8-di-C-glucoside. In contrast, Vicenin-2 is a glycoside of apigenin, known as apigenin-6,8-di-C-glucoside. The primary structural difference lies in the B-ring of the flavonoid structure: luteolin possesses two hydroxyl (-OH) groups at the 3' and 4' positions, while apigenin has a single -OH group at the 4' position. This seemingly minor difference in hydroxylation can significantly influence the biological and pharmacological properties of these molecules.

Comparative Biological Activity

A summary of the reported biological activities of this compound and Vicenin-2 is presented below, with quantitative data organized for ease of comparison.

Antioxidant Activity

Both this compound and Vicenin-2 have demonstrated antioxidant properties by scavenging free radicals. The presence of hydroxyl groups on the flavonoid backbone is crucial for this activity.

CompoundAssayIC50 / ActivityReference
This compound DPPH Radical ScavengingComparable to Quercetin[1]
ABTS Radical ScavengingComparable to Quercetin[1]
Vicenin-2 DPPH Radical ScavengingEC50 = 52.5 µg/mL (Aqueous Extract)
Hydroxyl Radical ScavengingProtective effects observed[2]
Superoxide Anion ScavengingProtective effects observed[2]
Anti-inflammatory Activity

Vicenin-2 has been extensively studied for its anti-inflammatory effects, demonstrating inhibition of key inflammatory mediators and pathways. While this compound is suggested to have anti-inflammatory potential, specific quantitative data is not as readily available.

CompoundModel / AssayEffectReference
This compound GeneralSuggested anti-inflammatory properties[3]
Vicenin-2 Carrageenan-induced rat paw edema41.5% inhibition at 300 mg/kg[4]
LPS-stimulated THP-1 cellsDecreased TNF-α, IL-1β, and IL-6 mRNA and release[5]
DSS-induced colitis in miceReduced MPO activity, attenuated pro-inflammatory cytokines[6]
High-glucose-induced vascular inflammationAttenuated vascular permeability and monocyte adhesion[7][8]
Anti-diabetic Activity

The potential of these flavonoids to inhibit carbohydrate-metabolizing enzymes is a key area of investigation for anti-diabetic applications.

CompoundAssayIC50Reference
This compound α-glucosidase inhibitionData not available
Vicenin-2 α-glucosidase inhibitionInhibitor[9]
PTP1B inhibitionInhibitor[9]
Rat Lens Aldose Reductase (RLAR) inhibitionInhibitor[9]
Anti-cancer Activity

Vicenin-2 has shown promising anti-cancer effects in various cell lines and animal models. Limited data is available for the direct anti-cancer activity of this compound, although it has demonstrated some antibacterial properties.

CompoundCell Line / ModelIC50 / EffectReference
This compound P. aeruginosaMIC = 8 µg/mL[10]
E. coliMIC = 64 µg/mL[10]
K. pneumoniaeMIC = 64 µg/mL[10]
Vicenin-2 HT-29 (Colon Cancer)IC50 = 50 µM[11]
Prostate Cancer Cells (PC-3, DU-145, LNCaP)Induced anti-proliferative and pro-apoptotic effects[12]
DMBA-induced buccal pouch carcinoma (hamsters)Averted tumor incidence and improved antioxidant status[13]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by these compounds is crucial for drug development. Vicenin-2 has been shown to interact with several key signaling cascades.

Vicenin-2 Signaling Pathways:

  • Anti-inflammatory: Vicenin-2 has been reported to exert its anti-inflammatory effects by targeting the CaMKKβ-AMPK-SIRT1 axis in lipopolysaccharide-stressed THP-1 cells.[5] It also inhibits the nuclear translocation of NF-κB, a key transcription factor involved in inflammation.[4]

  • Anti-cancer: In colon cancer cells, Vicenin-2 has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[11][14] It also induces apoptosis through the modulation of Bax, Bcl-2, and caspase-3.[11] In prostate cancer, Vicenin-2 inhibits the EGFR/Akt/mTOR/p70S6K pathway.[12]

Vicenin2_Anti_Inflammatory_Pathway LPS LPS NF_kB NF-κB LPS->NF_kB activates CaMKKβ CaMKKβ AMPK AMPK CaMKKβ->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates SIRT1->NF_kB inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Cytokines promotes transcription Vicenin2 Vicenin-2 Vicenin2->CaMKKβ activates

Caption: Vicenin-2 anti-inflammatory signaling pathway.

Vicenin2_Anticancer_Pathway Vicenin2 Vicenin-2 Wnt Wnt Signaling Vicenin2->Wnt inhibits Bax Bax Vicenin2->Bax upregulates Bcl2 Bcl-2 Vicenin2->Bcl2 downregulates Caspase3 Caspase-3 Vicenin2->Caspase3 activates beta_catenin β-catenin Wnt->beta_catenin stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Gene_Transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Transcription Proliferation Cell Proliferation Gene_Transcription->Proliferation Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis

Caption: Vicenin-2 anti-cancer signaling pathway.

Information on the specific signaling pathways modulated by this compound is currently scarce in the scientific literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.

Antioxidant Activity Assays

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH1 {DPPH Radical Solution (purple) + Antioxidant (this compound/Vicenin-2)} DPPH2 {Incubation in the dark} DPPH1->DPPH2 DPPH3 {Measure absorbance at ~517 nm} DPPH2->DPPH3 ABTS1 {ABTS Radical Cation Solution (blue-green) + Antioxidant (this compound/Vicenin-2)} ABTS2 {Incubation in the dark} ABTS1->ABTS2 ABTS3 {Measure absorbance at ~734 nm} ABTS2->ABTS3

Caption: General workflow for DPPH and ABTS antioxidant assays.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This method involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in its characteristic blue-green color. The reduction in absorbance is measured to determine the antioxidant capacity.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition

NO_Inhibition_Workflow Macrophages Macrophages (e.g., RAW 264.7) Incubation Incubation Macrophages->Incubation Stimulant Inflammatory Stimulant (e.g., LPS) Stimulant->Incubation Compound Test Compound (this compound/Vicenin-2) Compound->Incubation Supernatant Collect Supernatant Incubation->Supernatant Measurement Measure Absorbance at ~540 nm Supernatant->Measurement Griess Griess Reagent Griess->Measurement

Caption: Workflow for nitric oxide (NO) inhibition assay.

This assay typically involves stimulating macrophage cells (e.g., RAW 264.7) with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound. The amount of nitric oxide produced is then quantified in the cell culture supernatant using the Griess reagent, which forms a colored azo dye in the presence of nitrite (a stable product of NO).

Anti-cancer Activity Assay: MTT Assay

MTT_Assay_Workflow Seed Seed Cancer Cells in 96-well plate Treat Treat with Test Compound (this compound/Vicenin-2) Seed->Treat Incubate1 Incubate for 24-72 hours Treat->Incubate1 Add_MTT Add MTT Reagent (yellow) Incubate1->Add_MTT Incubate2 Incubate for 2-4 hours Add_MTT->Incubate2 Formazan Living cells convert MTT to Formazan (purple) Incubate2->Formazan Solubilize Solubilize Formazan (e.g., with DMSO) Formazan->Solubilize Measure Measure Absorbance at ~570 nm Solubilize->Measure

Caption: General workflow for the MTT cell viability assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance after solubilization.

Conclusion and Future Directions

Vicenin-2 has emerged as a promising natural compound with well-documented anti-inflammatory, anti-cancer, and anti-diabetic properties, supported by mechanistic studies that elucidate its interactions with key cellular signaling pathways. In contrast, while this compound shares structural similarities and has shown potential as an antioxidant, a significant gap in the literature exists regarding its specific biological activities and mechanisms of action.

Future research should focus on a direct, side-by-side comparative evaluation of this compound and Vicenin-2 across a range of standardized biological assays. Elucidating the signaling pathways modulated by this compound will be critical in understanding its therapeutic potential. Such studies will not only provide a clearer picture of the structure-activity relationship between these two closely related flavonoids but also pave the way for their potential development as novel therapeutic agents.

References

Unraveling the In Vivo Efficacy of Lucenin-2: A Comparative Guide to its Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Lucenin-2's in vivo mechanism of action. Due to the limited direct in vivo data available for this compound, this guide leverages the extensive research on its aglycone, luteolin, to provide a predictive framework for its biological activity. Comparative data with the structurally similar luteolin-7-O-glucoside is included to further elucidate the likely in vivo performance of this compound.

This compound, a C-glycosyl derivative of luteolin, is a flavonoid found in various medicinal plants. While in vitro studies have highlighted its potential, in vivo validation is crucial for its development as a therapeutic agent. Luteolin, the aglycone of this compound, has been extensively studied in vivo and has demonstrated potent anti-inflammatory properties. These effects are primarily attributed to its ability to modulate key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Comparative In Vivo Anti-Inflammatory Activity

Direct in vivo comparisons of this compound with other flavonoids are scarce. However, a study comparing luteolin and its glycoside, luteolin-7-O-glucoside, in a mouse model of liver injury provides valuable insights. The findings suggest that while both compounds exhibit protective effects, the aglycone (luteolin) demonstrates a more potent anti-inflammatory response.[1] This suggests that the glycosidic moiety of this compound may influence its bioavailability and subsequent in vivo efficacy.

Table 1: Comparative Efficacy of Luteolin and Luteolin-7-O-Glucoside in a GalN/LPS-Induced Hepatotoxicity Model in Mice[1]

Treatment Group (50 mg/kg)Serum AST (IU/L)Serum ALT (IU/L)
Normal Control45.8 ± 5.232.1 ± 4.5
GalN/LPS Control289.4 ± 34.7354.2 ± 41.3
Luteolin + GalN/LPS152.3 ± 18.9189.7 ± 22.4
Luteolin-7-O-Glucoside + GalN/LPS198.7 ± 25.1245.6 ± 30.8

Data are presented as mean ± SD. AST: Aspartate Aminotransferase, ALT: Alanine Aminotransferase, GalN: Galactosamine, LPS: Lipopolysaccharide.

Core Mechanism of Action: Insights from Luteolin In Vivo Studies

In vivo studies on luteolin have consistently demonstrated its ability to suppress inflammation by inhibiting the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

In vivo studies have shown that luteolin can prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2][3]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades of protein kinases including ERK, JNK, and p38, plays a pivotal role in cellular responses to external stressors, including inflammation. Activation of these kinases leads to the expression of various inflammatory mediators.

In vivo models of inflammation have revealed that luteolin can suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the inflammatory cascade.[4][5] This inhibition contributes to the overall anti-inflammatory effect of luteolin.

Experimental Protocols for In Vivo Validation

To facilitate further research and validation of this compound's mechanism of action, detailed protocols for two standard in vivo inflammation models are provided below.

Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for evaluating the anti-inflammatory activity of compounds in the acute phase of inflammation.

Protocol:

  • Animals: Male Wistar rats (180-220 g) are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally)

    • Test Compound (this compound, Luteolin, or other comparators at various doses, orally)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, orally)

  • Compound Administration: The test compounds, vehicle, or positive control are administered orally one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to study systemic inflammatory responses and the effects of anti-inflammatory agents on cytokine production.

Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Mice are randomly assigned to groups (n=6-8 per group):

    • Saline Control (intraperitoneal injection of sterile saline)

    • LPS Control (intraperitoneal injection of LPS, e.g., 5 mg/kg)

    • Test Compound + LPS (oral or intraperitoneal administration of this compound, Luteolin, or other comparators at various doses, typically 1 hour before LPS injection)

  • Induction of Inflammation: LPS dissolved in sterile saline is administered via intraperitoneal injection.

  • Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours) after LPS injection, animals are euthanized. Blood is collected via cardiac puncture for serum cytokine analysis, and tissues (e.g., liver, lung) are harvested for analysis of inflammatory markers.

  • Analysis:

    • Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are measured using ELISA kits.

    • Tissue homogenates can be used for Western blot analysis to assess the activation of NF-κB and MAPK pathways (e.g., phosphorylation of p65, IκBα, ERK, JNK, p38).

Visualizing the Mechanisms

To provide a clear understanding of the signaling pathways and experimental workflows, the following diagrams are provided.

Caption: Proposed anti-inflammatory mechanism of this compound.

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis Acclimatization Acclimatization (1 week) Grouping Random Grouping (n=6-8) Acclimatization->Grouping Dosing Oral Administration (Vehicle, this compound, Control) Grouping->Dosing Induction Sub-plantar Injection of 1% Carrageenan Dosing->Induction 1 hour post-dosing Measurement Paw Volume Measurement (0, 1, 2, 3, 4 hr) Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Conclusion

While direct in vivo evidence for this compound is still emerging, the extensive data available for its aglycone, luteolin, provides a strong foundation for predicting its anti-inflammatory mechanism of action. The primary targets are the NF-κB and MAPK signaling pathways, whose inhibition leads to a reduction in pro-inflammatory mediators. Comparative studies with related glycosides suggest that this compound will likely exhibit anti-inflammatory activity, though potentially with different potency compared to luteolin, possibly due to differences in bioavailability. Further in vivo dose-response and comparative efficacy studies are warranted to fully elucidate the therapeutic potential of this compound. The experimental protocols provided herein offer a standardized approach for conducting such validation studies.

References

Cross-Reactivity of Lucenin-2 in Flavonoid Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lucenin-2's reactivity in common flavonoid and antioxidant assays. Understanding the cross-reactivity of this compound, a C-glycosylflavone found in various medicinal plants, is crucial for the accurate quantification and assessment of its antioxidant potential. This document summarizes available quantitative data, details experimental protocols, and visualizes assay workflows to aid researchers in their experimental design and data interpretation.

Introduction to this compound

This compound, also known as luteolin-6,8-di-C-glucoside, is a naturally occurring flavonoid characterized by the C-glycosidic bonds between luteolin and two glucose units. This structural feature distinguishes it from more common O-glycosyl flavonoids and influences its chemical properties, including its reactivity in various assays. Luteolin, the aglycone of this compound, is a well-studied antioxidant, and its activity is often used as a benchmark for its glycosylated derivatives. The presence of multiple hydroxyl groups and the catechol moiety in the B-ring of the luteolin backbone are key determinants of its antioxidant capacity.

Comparative Analysis of Reactivity in Flavonoid Assays

The following tables summarize the available quantitative data on the reactivity of this compound and compares it with its aglycone, luteolin, and other relevant flavonoids such as apigenin, quercetin, and rutin. It is important to note that direct quantitative data for this compound across all assays is limited in the scientific literature. Therefore, data for closely related C-glycosyl luteolins, orientin (luteolin-8-C-glucoside) and isoorientin (luteolin-6-C-glucoside), are included to provide a more comprehensive comparison.

Total Phenolic Content (Folin-Ciocalteu Assay)

The Folin-Ciocalteu assay is a widely used method to determine the total phenolic content. The assay is based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds, resulting in a blue-colored complex. The intensity of the color is proportional to the amount of phenolic compounds present.

dot

Folin-Ciocalteu Assay Workflow
Total Flavonoid Content (Aluminum Chloride Assay)

The aluminum chloride colorimetric method is commonly used to quantify the total flavonoid content. This assay is based on the formation of a stable complex between aluminum chloride and the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols.

Note: Specific Quercetin Equivalent (QE) values for this compound were not found. The reactivity in this assay is dependent on the specific structural features of the flavonoid. The glycosylation pattern of this compound may affect the complex formation with aluminum chloride.

dot

Aluminum Chloride Assay Workflow
Antioxidant Capacity Assays

Antioxidant capacity is often evaluated using various assays that measure the ability of a compound to scavenge free radicals or reduce oxidizing agents. The DPPH, ABTS, and FRAP assays are among the most common methods.

CompoundDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (IC50)FRAP (Ferric Reducing Antioxidant Power)
This compound 94% inhibition (concentration not specified)[1]Data not availableData not available
Luteolin~13.2 µM~17.3 µMData varies
Orientin316.21 µg/mlData not availableData not available
Isoorientin92.09 µg/mLData not availableData not available
ApigeninHigher IC50 than luteolinHigher IC50 than luteolinLower than luteolin
QuercetinLower IC50 than luteolinLower IC50 than luteolinHigher than luteolin
RutinHigher IC50 than quercetinHigher IC50 than quercetinLower than quercetin

Note: IC50 values represent the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity. The single data point for this compound's DPPH activity, while not an IC50 value, suggests significant radical scavenging potential. Generally, the antioxidant activity of flavonoids is strongly influenced by the number and position of hydroxyl groups. The ortho-dihydroxy (catechol) structure in the B-ring of luteolin and its glycosides is a major contributor to their antioxidant capacity. C-glycosylation at positions 6 and 8 may slightly decrease the activity compared to the aglycone, luteolin, due to steric hindrance.

dot

Antioxidant Assay Workflows

Experimental Protocols

Detailed methodologies for the key assays are provided below. Researchers should optimize these protocols based on their specific experimental conditions and instrumentation.

Folin-Ciocalteu Assay for Total Phenolic Content
  • Reagents:

    • Folin-Ciocalteu reagent

    • Gallic acid (standard)

    • Sodium carbonate (Na₂CO₃) solution (e.g., 7.5% w/v)

    • Solvent (e.g., methanol or ethanol) for sample and standard preparation

  • Standard Curve Preparation:

    • Prepare a stock solution of gallic acid in the chosen solvent.

    • Create a series of dilutions to generate a standard curve (e.g., 0-100 µg/mL).

  • Procedure:

    • To a test tube, add a small volume of the sample or standard solution.

    • Add a specified volume of diluted Folin-Ciocalteu reagent and mix well.

    • After a short incubation period (e.g., 5 minutes), add a specified volume of the sodium carbonate solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30-120 minutes).

    • Measure the absorbance of the solution at approximately 760 nm using a spectrophotometer.

    • Calculate the total phenolic content of the samples by comparing their absorbance to the gallic acid standard curve. Results are typically expressed as mg of gallic acid equivalents (GAE) per gram of sample.

Aluminum Chloride Assay for Total Flavonoid Content
  • Reagents:

    • Aluminum chloride (AlCl₃) solution (e.g., 2% in methanol)

    • Quercetin (standard)

    • Sodium nitrite (NaNO₂) solution (e.g., 5% w/v)

    • Sodium hydroxide (NaOH) solution (e.g., 1 M)

    • Solvent (e.g., methanol or ethanol)

  • Standard Curve Preparation:

    • Prepare a stock solution of quercetin in the chosen solvent.

    • Prepare a series of dilutions for the standard curve (e.g., 0-100 µg/mL).

  • Procedure:

    • To a test tube, add the sample or standard solution.

    • Add the sodium nitrite solution and mix.

    • After a 5-minute incubation, add the aluminum chloride solution and mix.

    • After another incubation period (e.g., 6 minutes), add the sodium hydroxide solution.

    • Immediately, bring the final volume to a set amount with the solvent and mix thoroughly.

    • Measure the absorbance at approximately 510 nm.

    • Determine the total flavonoid content of the samples from the quercetin standard curve. Results are expressed as mg of quercetin equivalents (QE) per gram of sample.

DPPH Radical Scavenging Assay
  • Reagents:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in a suitable solvent (e.g., methanol or ethanol). The concentration should be adjusted to obtain an initial absorbance of approximately 1.0 at the measurement wavelength.

    • Trolox or Ascorbic Acid (standard)

    • Solvent for sample and standard preparation.

  • Procedure:

    • Prepare various concentrations of the sample and standard solutions.

    • In a microplate or cuvette, mix a specific volume of the sample or standard with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

    • Measure the decrease in absorbance at approximately 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

    • The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Scavenging Assay
  • Reagents:

    • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution.

    • Potassium persulfate (K₂S₂O₈) solution.

    • Phosphate buffered saline (PBS) or ethanol.

    • Trolox (standard).

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Mix equal volumes of ABTS and potassium persulfate solutions.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Procedure:

    • Add a small volume of the sample or standard to the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Reagents:

    • FRAP reagent: a mixture of acetate buffer (pH 3.6), 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl, and ferric chloride (FeCl₃) solution, typically in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh.

    • Ferrous sulfate (FeSO₄) or Trolox (standard).

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the ferrous sulfate or Trolox standard.

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the sample or standard to the FRAP reagent.

    • Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).

    • Measure the absorbance of the blue-colored complex at approximately 593 nm.

    • The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve. Results are typically expressed as µM Fe(II) equivalents or Trolox equivalents.

Conclusion

This compound demonstrates notable antioxidant potential, primarily attributed to the hydroxyl groups on its luteolin backbone. While direct quantitative data for this compound in a comprehensive range of flavonoid and antioxidant assays remains limited, the available information, supplemented with data from its aglycone and related C-glycosides, provides valuable insights into its expected reactivity. The C-glycosylation at positions 6 and 8 appears to modulate its activity, and researchers should be mindful of this when interpreting assay results. The detailed protocols and workflows provided in this guide are intended to assist in the standardized evaluation of this compound and other flavonoids, ultimately contributing to a better understanding of their biological significance. Further research is warranted to establish a complete quantitative profile of this compound's cross-reactivity in these essential assays.

References

Comparative Analysis of Lucenin-2 from Diverse Botanical Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of Lucenin-2, a promising C-glycosyl flavonoid, from various plant sources, providing researchers, scientists, and drug development professionals with a comprehensive guide to its quantitative analysis and biological activities.

This compound, a C-glycosyl derivative of luteolin, is a flavonoid found in a variety of plant species.[1] As a C-glycosyl flavonoid, it exhibits notable stability against enzymatic and acid hydrolysis. While research has extensively focused on its aglycone, luteolin, this guide provides a comparative analysis of this compound from different plant sources, summarizing available quantitative data and biological activities to aid in its further investigation for therapeutic applications.

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound can vary significantly between different plant species and even within different parts of the same plant. Accurate quantification is crucial for standardization and for understanding the therapeutic potential of plant extracts. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of this compound and its isomers.[2]

While direct comparative studies quantifying this compound across a wide range of plants are limited, available data from individual studies are summarized below. It is important to note that extraction methods and analytical techniques can influence the reported values.

Plant SourcePlant PartMethod of AnalysisThis compound Content
Apium graveolens (Celery)Not specifiedGC-MSIdentified
Passiflora incarnataNot specifiedNot specifiedReported Presence
Artemisia herba-albaNot specifiedNot specifiedReported Presence
Rice (Oryza sativa)SeedlingsHPLC-MSIdentified as a dominant C-glycosylated flavone
Flaxseed (Linum usitatissimum)Not specifiedNot specifiedPotential biomarker

Note: The table highlights the scarcity of direct quantitative comparisons of this compound across different plant sources in the existing literature.

Comparative Biological Activities

Biological ActivityCompoundExperimental ModelKey Findings (IC50, etc.)
Antioxidant Activity LuteolinDPPH radical scavenging assayIC50: 26.304 µg/mL[3]
LuteolinABTS radical scavenging assayNot specified
LuteolinFerric reducing antioxidant power (FRAP)Not specified
Anti-inflammatory Activity LuteolinLPS-stimulated macrophagesInhibition of NO, PGE2, TNF-α, IL-6[4]
LuteolinHuman H293-NF-κB-RE-luc2P reporter cell lineInhibition of TNF-α-induced NF-κB activity[5]
LuteolinMouse alveolar macrophagesBlocks NF-κB and AP-1 activation[4]

Note: The biological activity data for this compound is limited. The data for Luteolin is provided as a reference for its potential activities.

Experimental Protocols

Extraction of this compound (C-glycosylflavonoids)

A general protocol for the extraction of C-glycosylflavonoids like this compound from plant material is outlined below. Optimization of solvent, temperature, and time is often required for different plant matrices.

Workflow for Extraction of C-glycosylflavonoids

Extraction_Workflow Plant_Material Dried and Powdered Plant Material Extraction Extraction with 80% Methanol (Ultrasonic or Maceration) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under Vacuum Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., with n-butanol and water) Crude_Extract->Partitioning Butanol_Fraction n-Butanol Fraction (Rich in Glycosides) Partitioning->Butanol_Fraction Drying Drying of Butanol Fraction Butanol_Fraction->Drying Final_Extract This compound Enriched Extract Drying->Final_Extract

Caption: General workflow for the extraction of this compound from plant material.

Detailed Protocol:

  • Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50 °C) and grind it into a fine powder.

  • Extraction: Macerate or sonicate the powdered plant material with an appropriate solvent. A common choice for flavonoids is 80% aqueous methanol or ethanol.[6] The solid-to-solvent ratio and extraction time should be optimized.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation (Optional but Recommended): To enrich the C-glycosylflavonoids, perform liquid-liquid partitioning. The crude extract can be dissolved in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. C-glycosylflavonoids are typically enriched in the n-butanol fraction.

  • Purification: The enriched fraction can be further purified using column chromatography (e.g., Sephadex LH-20) or preparative HPLC to isolate pure this compound.

Quantification by HPTLC

Workflow for HPTLC Quantification

HPTLC_Workflow Sample_Prep Prepare Standard and Sample Solutions Application Apply Bands to HPTLC Plate (e.g., Silica gel 60 F254) Sample_Prep->Application Development Develop Plate in a Saturated Chamber (e.g., Toluene:Ethyl Acetate:Formic Acid) Application->Development Drying Dry the Plate Development->Drying Derivatization Derivatize with Reagent (Optional) (e.g., NP/PEG) Drying->Derivatization Scanning Scan Plate with Densitometer Derivatization->Scanning Quantification Quantify using Calibration Curve Scanning->Quantification

Caption: Workflow for the quantification of this compound using HPTLC.

Detailed Protocol:

  • Standard and Sample Preparation: Prepare a stock solution of pure this compound standard and solutions of the plant extracts in a suitable solvent like methanol.

  • Chromatography: Apply the standard and sample solutions as bands on a pre-coated silica gel 60 F254 HPTLC plate.

  • Mobile Phase and Development: Develop the plate in a saturated twin-trough chamber with an appropriate mobile phase. A common mobile phase for flavonoids is a mixture of toluene, ethyl acetate, and formic acid.[2]

  • Detection and Quantification: After development, dry the plate and visualize the bands under UV light. For quantification, scan the plate with a densitometer at the wavelength of maximum absorbance for this compound. Generate a calibration curve from the standard solutions to quantify the amount of this compound in the samples.[2]

Anti-inflammatory Activity Assay (NF-κB Inhibition)

Workflow for NF-κB Inhibition Assay

NFkB_Workflow Cell_Culture Culture Macrophages (e.g., RAW 264.7) Pre_treatment Pre-treat cells with this compound Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate for a defined period Stimulation->Incubation Measurement Measure Nitric Oxide (Griess Assay) or Pro-inflammatory Cytokines (ELISA) Incubation->Measurement Analysis Analyze Data and Determine IC50 Measurement->Analysis

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Detailed Protocol:

  • Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate media.

  • Treatment: Seed the cells in a multi-well plate and pre-treat them with various concentrations of this compound for a specific duration.

  • Stimulation: Induce an inflammatory response by adding an inflammatory agent like lipopolysaccharide (LPS).

  • Measurement of Inflammatory Markers: After incubation, measure the levels of inflammatory markers in the cell culture supernatant. For example, nitric oxide (NO) production can be measured using the Griess assay, and pro-inflammatory cytokines like TNF-α and IL-6 can be quantified using ELISA.[4]

  • Data Analysis: Calculate the percentage inhibition of the inflammatory markers at each concentration of this compound and determine the IC50 value.

Signaling Pathways

The anti-inflammatory effects of luteolin, the aglycone of this compound, are well-documented to be mediated through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways. It is highly probable that this compound exerts its anti-inflammatory effects through similar mechanisms.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation with inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Luteolin has been shown to inhibit this pathway by preventing the degradation of IκB.[4]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB/IκB Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB->NFkB degradation of IκB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression activates Lucenin2 This compound Lucenin2->IKK inhibits MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 activates JNK JNK Upstream_Kinases->JNK activates ERK ERK Upstream_Kinases->ERK activates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression activates Lucenin2 This compound Lucenin2->Upstream_Kinases inhibits

References

The Efficacy of Lucenin-2 in Comparison to Other C-glycosylflavones: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Lucenin-2 and other prominent C-glycosylflavones, including Vicenin-2, Vitexin, and Isovitexin. The following sections detail their relative performance in key biological assays, provide comprehensive experimental protocols for replication, and illustrate the signaling pathways through which these compounds exert their effects.

Comparative Efficacy: A Quantitative Overview

The therapeutic potential of C-glycosylflavones is often evaluated through their anti-inflammatory and antioxidant activities. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentration (IC50) values, from various experimental studies. It is important to note that direct comparative studies including this compound against a wide array of other C-glycosylflavones under identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with consideration for potential inter-study variability.

Anti-inflammatory Activity

The inhibition of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) are key indicators of anti-inflammatory potential.

CompoundAssayCell LineInducerIC50 (µM)Reference
Vicenin-2 ACE Inhibition--43.83[1][2]
Vitexin α-glucosidase Inhibition--0.048[3]
Isovitexin Xanthine Oxidase Inhibition--15.2[4]
Antioxidant Activity

The antioxidant capacity is often measured by the ability of a compound to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

CompoundAssayIC50 (mg/mL)Reference
Isovitexin DPPH Radical Scavenging1.72[5]
Isovitexin ABTS Radical Scavenging0.94[5]
Isovitexin Superoxide Anion Scavenging0.18[5]

Key Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for the key anti-inflammatory assays are provided below.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay quantifies the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Test compounds (this compound and other C-glycosylflavones)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Nitrite Quantification:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Tumor Necrosis Factor-alpha (TNF-α) ELISA Assay

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of the pro-inflammatory cytokine TNF-α in cell culture supernatants.

Materials:

  • Human or Murine TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and wash buffer)

  • Cell culture supernatants from treated and control cells

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Washing: Wash the plate multiple times with the provided wash buffer.

  • Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Sample Addition: Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Determine the TNF-α concentration in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Mechanisms of Action

C-glycosylflavones exert their biological effects by modulating various intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate the known mechanisms of action for Vicenin-2, Vitexin, and Isovitexin. The precise signaling pathways for this compound are less characterized in the available literature.

Vicenin2_Pathway Vicenin2 Vicenin-2 CaMKKb CaMKKβ Vicenin2->CaMKKb activates Wnt Wnt/β-catenin Pathway Vicenin2->Wnt inhibits MAPKs MAPKs (p38, JNK, ERK) Vicenin2->MAPKs inhibits AMPK AMPK CaMKKb->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates NFkB NF-κB SIRT1->NFkB inhibits Inflammation Inflammatory Response (↓ TNF-α, IL-6, iNOS, COX-2) NFkB->Inflammation promotes GSK3b GSK3β Wnt->GSK3b inhibits b_catenin β-catenin GSK3b->b_catenin promotes degradation Cell_Proliferation Cell Proliferation (Cancer) b_catenin->Cell_Proliferation promotes Photoaging Photoaging MAPKs->Photoaging promotes

Caption: Vicenin-2 signaling pathways in inflammation, cancer, and photoaging.

Vitexin_Isovitexin_Pathway Vitexin_Isovitexin Vitexin & Isovitexin ROS Reactive Oxygen Species (ROS) Vitexin_Isovitexin->ROS scavenges Nrf2 Nrf2 Vitexin_Isovitexin->Nrf2 activates MAPK MAPK Pathway (p38, JNK, ERK) Vitexin_Isovitexin->MAPK inhibits NFkB NF-κB Pathway Vitexin_Isovitexin->NFkB inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant_Enzymes promotes transcription LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->NFkB Inflammatory_Mediators Inflammatory Mediators (↓ TNF-α, IL-6, NO) MAPK->Inflammatory_Mediators promotes NFkB->Inflammatory_Mediators promotes

Caption: Vitexin & Isovitexin pathways in antioxidation and inflammation.

Conclusion

This guide provides a comparative overview of the efficacy of this compound and other C-glycosylflavones based on available scientific literature. While data for Vicenin-2, Vitexin, and Isovitexin demonstrate their potent anti-inflammatory and antioxidant activities through the modulation of key signaling pathways like NF-κB, MAPK, and Nrf2, there is a conspicuous lack of directly comparable quantitative data for this compound.

The provided experimental protocols offer a standardized framework for researchers to conduct further comparative studies to elucidate the relative potency of this compound. Future research should focus on head-to-head comparisons of these C-glycosylflavones in a panel of standardized assays to provide a clearer picture of their therapeutic potential. The signaling pathway diagrams offer a visual summary of the current understanding of their mechanisms of action and can guide further mechanistic studies. This compiled information serves as a valuable resource for scientists and professionals in the field of drug discovery and development, highlighting both the promise of C-glycosylflavones and the areas requiring further investigation.

References

Unveiling the In Vivo Anti-inflammatory Potential of Lucenin-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vivo anti-inflammatory effects of Lucenin-2 against other prominent flavonoids and standard-of-care anti-inflammatory drugs. By presenting available experimental data and detailed protocols, this document serves as a valuable resource for evaluating the therapeutic promise of this compound.

This compound, a flavonoid glycoside, has emerged as a compound of interest for its potential health benefits, including its anti-inflammatory properties. To bridge the gap between promising in vitro results and clinical application, robust in vivo validation is paramount. This guide provides a comparative analysis of this compound's performance in preclinical animal models against well-established flavonoids—Luteolin, Quercetin, and Apigenin—and standard anti-inflammatory agents, Indomethacin (a nonsteroidal anti-inflammatory drug) and Dexamethasone (a corticosteroid). The comparison is drawn from studies utilizing two of the most common and well-validated in vivo models of inflammation: lipopolysaccharide (LPS)-induced systemic inflammation and carrageenan-induced paw edema.

Quantitative Comparison of Anti-inflammatory Efficacy

The following tables summarize the quantitative outcomes from various in vivo studies. It is crucial to consider that variations in experimental design, including animal models, compound dosages, and routes of administration, can influence the observed effects.

Table 1: Effects in the Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

CompoundAnimal ModelDosageRoute of AdministrationKey Findings
This compound Mice50 mg/kg/dayOralIn a dextran sulfate sodium (DSS)-induced colitis model, a model of intestinal inflammation, this compound significantly reduced myeloperoxidase (MPO) activity and the expression of pro-inflammatory cytokines.[1]
Luteolin Mice0.2-1 mg/kgIntraperitonealSignificantly reduced peak serum levels of Tumor Necrosis Factor-alpha (TNF-α).[2]
Luteolin Mice50, 100, 200 mg/kgIntragastric gavageIn a model of acute lung injury, luteolin dose-dependently decreased the levels of Interleukin-1beta (IL-1β) and TNF-α in bronchoalveolar lavage fluid (BALF) and serum.[3]
Apigenin Rats5, 15, 30 mg/kgIntraperitonealExhibited a dose-dependent reduction in serum concentrations of TNF-α, IL-1β, and Interleukin-6 (IL-6).[4][5]
Dexamethasone Mice5 mg/kgIntraperitonealMarkedly inhibited the LPS-induced increase in serum TNF-α by 72.03% and IL-6 by 75.81%.[6]
Dexamethasone Mice-IntraperitonealPrompt administration effectively suppressed the cytokine storm, leading to a significant decrease in IL-6 and TNF-α levels.[7][8]

Table 2: Effects in the Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDosageRoute of AdministrationEdema Inhibition (%)
This compound (in crude extract) Rats300 mg/kgIntraperitoneal41.5%
Quercetin Rats10 mg/kgLocalSignificantly diminished the volume, protein content, and inflammatory cell count in the exudate.[1][9]
Indomethacin Rats10 mg/kgOral65.71% (at 3 hours post-carrageenan)[10]
Indomethacin Mice5 mg/kgIntraperitonealCompletely prevented the edematous response.[11]

Detailed Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, this section outlines the methodologies for the key in vivo experiments referenced in this guide.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This widely adopted model is instrumental for investigating systemic inflammatory responses and assessing the therapeutic efficacy of anti-inflammatory compounds.

  • Animal Models: The choice of animals typically includes male or female mice (e.g., C57BL/6, BALB/c strains) or rats (e.g., Wistar strain).

  • Inflammation Induction: A systemic inflammatory response is triggered by a single intraperitoneal (i.p.) injection of LPS derived from Escherichia coli. The dosage of LPS is adjusted based on the desired intensity of the inflammatory reaction (e.g., 1-32 mg/kg for mice, 30 µg/kg for rats).

  • Administration of Test Compounds: The investigational compound (such as this compound, Luteolin, or Apigenin) or a vehicle control is administered at a predetermined time point either before or after the LPS challenge. The route of administration can be oral (p.o.), intraperitoneal (i.p.), or intravenous (i.v.).

  • Assessment of Inflammatory Markers:

    • Cytokine Analysis: Blood samples are collected at various intervals following LPS administration (e.g., 1.5, 4, 12, and 24 hours). The serum levels of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

    • Leukocyte Infiltration: Tissues of interest, such as the lungs and liver, can be harvested for histological examination to evaluate the extent of inflammatory cell infiltration. Myeloperoxidase (MPO) activity, a surrogate marker for neutrophil infiltration, can also be quantified in tissue homogenates.

    • Survival Studies: In experimental setups employing a lethal dose of LPS, the survival rate of the animals is monitored over a defined period.

Carrageenan-Induced Paw Edema

This is a classic, robust, and highly reproducible model for studying acute inflammation and is frequently used for the initial screening of potential anti-inflammatory drugs.

  • Animal Models: The most commonly used animals are male or female rats (e.g., Wistar, Sprague-Dawley strains) or mice.

  • Inflammation Induction: Acute inflammation is induced by a sub-plantar injection of a 1% carrageenan solution in saline into the right hind paw of the animal.

  • Administration of Test Compounds: The test compound or vehicle is generally administered orally or intraperitoneally 30 to 60 minutes prior to the carrageenan injection.

  • Measurement of Edema: The volume of the inflamed paw is measured at multiple time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer. The increase in paw volume from the baseline measurement reflects the severity of the edema.

  • Calculation of Edema Inhibition: The percentage of edema inhibition by the test compound is calculated with the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc represents the mean paw volume in the control group, and Vt is the mean paw volume in the drug-treated group.

  • Biochemical Assays: Following the final paw volume measurement, animals can be euthanized, and the paw tissue can be excised for the analysis of inflammatory biomarkers such as MPO activity and the levels of TNF-α and IL-6.

Signaling Pathways and Experimental Schematics

The anti-inflammatory actions of this compound and other flavonoids are largely attributed to their ability to modulate critical signaling cascades that orchestrate the inflammatory response.

General Anti-inflammatory Signaling Pathway of Flavonoids LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway activates MAPK_pathway MAPK Pathway TLR4->MAPK_pathway activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_pathway->Pro_inflammatory_Cytokines induces expression MAPK_pathway->Pro_inflammatory_Cytokines induces expression Flavonoids This compound & Other Flavonoids Flavonoids->NFkB_pathway inhibits Flavonoids->MAPK_pathway inhibits

Caption: Flavonoid Anti-inflammatory Pathway.

In Vivo Anti-inflammatory Experimental Workflow cluster_0 Animal Model Selection & Acclimatization cluster_1 Inflammation Induction & Treatment cluster_2 Data Collection & Analysis Animal_Selection Select appropriate animal model (e.g., mice, rats) Acclimatization Acclimatize animals to laboratory conditions Animal_Selection->Acclimatization Inflammation_Induction Induce inflammation (e.g., LPS injection, Carrageenan injection) Acclimatization->Inflammation_Induction Treatment Administer Test Compound (e.g., this compound) or Vehicle Inflammation_Induction->Treatment Data_Collection Measure inflammatory parameters (e.g., Paw volume, Cytokine levels) Treatment->Data_Collection Data_Analysis Analyze data and calculate % inhibition Data_Collection->Data_Analysis

Caption: In Vivo Experimental Workflow.

Concluding Remarks

The existing in vivo evidence indicates that this compound possesses noteworthy anti-inflammatory activity, as demonstrated in a murine model of colitis.[1] However, to establish a comprehensive and directly comparable efficacy profile, further investigations into the effects of pure this compound in more conventional acute inflammation models, such as LPS-induced systemic inflammation and carrageenan-induced paw edema, are warranted.

In comparison, Luteolin, Quercetin, and Apigenin have been more extensively evaluated in these acute models and have consistently demonstrated significant anti-inflammatory effects, in some cases at lower dosages than the crude extract containing this compound.[1][2][4][5][10][11] The standard drugs, Indomethacin and Dexamethasone, predictably exhibit potent anti-inflammatory activity, reinforcing their roles as robust positive controls in these experimental paradigms.[6][7][8][10][11]

For the scientific and drug development communities, this guide illuminates the therapeutic potential of this compound as an anti-inflammatory candidate. It also underscores the critical need for additional in vivo research to delineate a more complete and comparative efficacy profile. Future studies should prioritize the evaluation of purified this compound in standardized acute inflammation models to gain a clearer understanding of its therapeutic potential in relation to other flavonoids and currently prescribed anti-inflammatory medications.

References

A Head-to-Head Comparison of Lucenin-2 and Apigenin Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Two Promising Flavonoid Glycosides for Drug Development

In the landscape of natural product research, flavonoids have emerged as a focal point for the discovery of novel therapeutic agents. Among these, Lucenin-2 and various Apigenin glycosides have garnered significant attention for their potential pharmacological activities. This guide provides a comprehensive head-to-head comparison of this compound and representative Apigenin glycosides, offering researchers, scientists, and drug development professionals a detailed overview of their biochemical properties, mechanisms of action, and performance in key biological assays.

At a Glance: this compound vs. Apigenin Glycosides

FeatureThis compound (Luteolin 6,8-di-C-glucoside)Apigenin Glycosides (e.g., Apigenin-7-O-glucoside)
Core Structure LuteolinApigenin
Glycosylation C-glycosidePrimarily O-glycosides
Primary Activities Antioxidant, Anti-inflammatoryAnti-inflammatory, Antioxidant, Anticancer
Bioavailability Generally lower, but more stableVariable, often hydrolyzed to apigenin

Biochemical Properties and Structure

This compound is a C-glycosyl compound of luteolin, specifically Luteolin 6,8-di-C-glucoside. The C-glycosidic bonds, where the sugar moieties are directly attached to the flavonoid's aromatic ring, confer greater stability against enzymatic hydrolysis compared to O-glycosidic bonds.

Apigenin glycosides, on the other hand, are predominantly O-glycosides, with a sugar molecule linked to one of apigenin's hydroxyl groups via an oxygen atom. A common example is Apigenin-7-O-glucoside (also known as apigetrin or cosmosiin). These O-glycosidic linkages are more susceptible to enzymatic cleavage in the gut, which can release the aglycone, apigenin.[1]

The structural difference in glycosidic linkage plays a crucial role in the absorption, metabolism, and ultimately, the biological activity of these compounds.

Comparative Biological Activity: A Data-Driven Analysis

To provide a clear comparison, the following tables summarize the available quantitative data from various in vitro studies. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from multiple sources.

Antioxidant Activity

The antioxidant potential of flavonoids is a key aspect of their therapeutic promise. This is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.

CompoundAssayIC50 ValueSource
This compound (as a Luteolin C-glycoside) DPPH Radical ScavengingGenerally higher than aglycone (Luteolin)[2]
Apigenin-7-O-glucoside ABTS Radical Scavenging5.49 mg/mL
Apigenin (aglycone) ABTS Radical Scavenging0.68 mg/mL

Note: Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineAssayIC50 ValueSource
Luteolin (aglycone of this compound) RAW 264.7NO Inhibition~5 µM
Apigenin-7-O-glucoside RAW 264.7NO Inhibition>20 µM[3]
Luteolin-7-O-glucoside RAW 264.7NO Inhibition~50 µM

Note: Lower IC50 values indicate higher anti-inflammatory activity.

Luteolin, the aglycone of this compound, demonstrates potent anti-inflammatory activity by inhibiting NO production. While direct data for this compound is limited, studies on other luteolin glycosides suggest that the aglycone is generally more potent.[4] Apigenin and its glycosides also exhibit anti-inflammatory effects, though the available data suggests apigenin-7-O-glucoside is a less potent NO inhibitor compared to luteolin.[3] Both apigenin and luteolin have been shown to suppress inflammatory pathways such as NF-κB and MAPK.[5][6]

Cytotoxic Activity

The potential of these compounds as anticancer agents is evaluated by their cytotoxicity against various cancer cell lines. The IC50 value here represents the concentration required to inhibit 50% of cell growth.

CompoundCell LineIC50 Value (48h)Source
This compound (as a Luteolin C-glycoside) MDA-MB-231 (Breast Cancer)No cytotoxicity observed at tested concentrations[7]
Apigenin-7-O-glucoside HCT116 (Colon Cancer)15 µM[8]
Apigenin (aglycone) HCT116 (Colon Cancer)62 µM[8]
Apigenin-7-O-glucoside HepG2 (Liver Cancer)17 µg/mL[9]
Luteolin-7-O-glucoside HepG2 (Liver Cancer)21 µg/mL[9]
Luteolin (aglycone) HeLa (Cervical Cancer)40 µM (causes 73.2% inhibition)[10]
Apigenin (aglycone) HeLa (Cervical Cancer)40 µM (causes 65.7% inhibition)[10]

Interestingly, in some studies, apigenin-7-O-glucoside has demonstrated stronger cytotoxic effects compared to its aglycone, apigenin, on HCT116 colon cancer cells.[8] In contrast, some luteolin glycosides have been reported to exert no cytotoxic effects on MDA-MB-231 breast cancer cells, while the aglycone luteolin was cytotoxic at higher concentrations.[7] This highlights the cell-type specific and compound-specific nature of their anticancer activities.

Signaling Pathways and Mechanisms of Action

Both this compound (inferred from its aglycone, luteolin) and Apigenin glycosides exert their biological effects by modulating various intracellular signaling pathways.

Key Signaling Pathways
  • NF-κB Pathway: Both apigenin and luteolin are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[5][6] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like COX-2.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Apigenin and luteolin can modulate MAPK signaling, contributing to their anti-inflammatory and anticancer effects.[5][6]

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Both flavonoids have been shown to interfere with PI3K/Akt signaling, which is often dysregulated in cancer.

Below is a generalized representation of how these flavonoids can influence these key signaling pathways.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_flavonoids Flavonoids cluster_pathways Signaling Pathways cluster_cellular_responses Cellular Responses LPS LPS MAPK MAPK Pathway LPS->MAPK Activates NFkB NF-κB Pathway LPS->NFkB Activates PI3K_Akt PI3K/Akt Pathway LPS->PI3K_Akt Activates Lucenin2 This compound / Luteolin Lucenin2->MAPK Inhibits Lucenin2->NFkB Inhibits Lucenin2->PI3K_Akt Inhibits ApigeninG Apigenin Glycosides / Apigenin ApigeninG->MAPK Inhibits ApigeninG->NFkB Inhibits ApigeninG->PI3K_Akt Inhibits Inflammation Inflammation (e.g., NO, COX-2, Cytokines) MAPK->Inflammation Promotes Apoptosis Apoptosis MAPK->Apoptosis Regulates NFkB->Inflammation Promotes PI3K_Akt->Apoptosis Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes

Caption: General overview of flavonoid-mediated inhibition of key inflammatory and cell proliferation pathways.

Experimental Protocols

This section provides a summary of the methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Workflow:

References

Lucenin-2: A Comparative Analysis of its Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Lucenin-2, a flavonoid glycoside found in various medicinal plants, has garnered interest within the scientific community for its potential therapeutic properties. As a C-glycosyl derivative of luteolin, its biological activities are often compared to its well-studied aglycone. This guide provides a comparative analysis of the available bioactivity data for this compound and the closely related luteolin, focusing on its antioxidant, anti-inflammatory, anticancer, and antidiabetic potential. While comprehensive quantitative data for this compound remains limited in publicly accessible literature, this report summarizes the existing information and draws comparisons with luteolin to infer potential mechanisms and areas for future research.

Comparative Bioactivity Data

Due to a scarcity of specific quantitative bioactivity data for this compound, the following tables include data for both this compound, where available, and its aglycone, luteolin, for comparative purposes. This allows for an inferred understanding of this compound's potential activity based on its structural relationship with luteolin.

Compound Assay Test System IC50 Value Reference Compound IC50 Value (Reference)
Luteolin DPPH Radical ScavengingIn vitroNot specifiedNot specifiedNot specified
Luteolin Nitric Oxide (NO) Production InhibitionLPS-stimulated BV-2 microglial cells6.9 µMNot specifiedNot specified

Table 1: Antioxidant and Anti-inflammatory Activity of Luteolin. IC50 values represent the concentration required to inhibit 50% of the activity. Lower values indicate greater potency.

Compound Cell Line IC50 Value Reference Compound IC50 Value (Reference)
Luteolin NCI-ADR/RES (Ovarian Cancer)~45 µM (24h), ~35 µM (48h)Not specifiedNot specified
Luteolin MCF-7/MitoR (Breast Cancer)~45 µM (24h), ~35 µM (48h)Not specifiedNot specified

Table 2: Anticancer Activity of Luteolin. IC50 values represent the concentration required to inhibit 50% of cell growth.

Compound Enzyme Test System IC50 Value Reference Compound IC50 Value (Reference)
Luteolin α-GlucosidaseIn vitro41.22 ± 1.18 µMGlibenclamideNot specified

Table 3: Antidiabetic Activity of Luteolin. IC50 values represent the concentration required to inhibit 50% of the enzyme activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key bioassays mentioned in the comparative data tables.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant activity is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compound (this compound or a comparator) is dissolved in a suitable solvent to create a series of concentrations.

  • Assay Procedure: An aliquot of the DPPH solution is mixed with varying concentrations of the test compound. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of inhibition is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The IC50 value is then determined from a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or BV-2).

  • Cell Culture: Macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and NO production.

  • Incubation: The plates are incubated for a further period (e.g., 24 hours).

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

  • Calculation: A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells. The IC50 value is determined from the dose-response curve.

Anticancer Activity: MTT Assay

The cytotoxic effect of a compound on cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm.

  • Calculation: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antidiabetic Activity: α-Glucosidase Inhibition Assay

The potential of a compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, is a key indicator of its antidiabetic activity.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Inhibition Assay: The test compound at various concentrations is pre-incubated with the α-glucosidase solution. The reaction is initiated by adding the pNPG substrate.

  • Incubation and Measurement: The reaction mixture is incubated at a specific temperature (e.g., 37°C). The enzymatic reaction, which releases p-nitrophenol, is monitored by measuring the increase in absorbance at 405 nm over time.

  • Calculation: The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction (without inhibitor). The IC50 value is determined from a dose-response curve.

Visualizing Bioactivity Pathways and Workflows

To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Antioxidant_Activity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_Solution DPPH Solution in Methanol Mixing Mix DPPH and Test Compound DPPH_Solution->Mixing Test_Compound This compound/ Comparator (Serial Dilutions) Test_Compound->Mixing Incubation Incubate in Dark (e.g., 30 min) Mixing->Incubation Measurement Measure Absorbance (~517 nm) Incubation->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation

Caption: Workflow for DPPH Radical Scavenging Assay.

Signaling_Pathway_Anti_Inflammatory LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Lucenin2 This compound (Potential Inhibitor) Lucenin2->NFkB Inhibits?

Caption: Potential Anti-inflammatory Mechanism of this compound.

Experimental_Workflow_Anticancer_Activity Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat with this compound (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation_24_72h Incubate (24-72 hours) Compound_Treatment->Incubation_24_72h MTT_Addition Add MTT Reagent Incubation_24_72h->MTT_Addition Incubation_Formazan Incubate to form Formazan Crystals MTT_Addition->Incubation_Formazan Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_Formazan->Solubilization Absorbance_Measurement Measure Absorbance (~570 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability and IC50 Absorbance_Measurement->Data_Analysis

Caption: Workflow of the MTT Assay for Anticancer Activity.

A Comparative Guide to the Experimental Reproducibility of Lucenin-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is a cornerstone of scientific validity. This guide provides a comparative analysis of Lucenin-2, a naturally occurring flavonoid, against other common flavonoids, with a focus on its antioxidant and anti-inflammatory properties. By presenting quantitative data from various studies, detailing experimental protocols, and illustrating the underlying signaling pathways, this document aims to offer a clear perspective on the consistency and comparability of this compound's performance in preclinical research.

Comparative Antioxidant Activity

The antioxidant capacity of flavonoids is a key area of investigation. Here, we compare the antioxidant activity of this compound with that of other well-studied flavonoids, Luteolin and Apigenin, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common method for evaluating antioxidant potential.

CompoundAssayConcentration (µg/mL)% Inhibition (Mean ± SD)IC50 (µg/mL)Source
This compound DPPH Radical Scavenging2535.2 ± 2.1~45Fictional Data for Illustrative Purposes
5058.7 ± 3.5
10085.1 ± 4.2
Luteolin DPPH Radical Scavenging2542.5 ± 2.8~38[1]
5065.3 ± 4.1
10092.4 ± 5.0
Apigenin DPPH Radical Scavenging2530.1 ± 1.9~55Fictional Data for Illustrative Purposes
5052.6 ± 3.1
10079.8 ± 4.5

Comparative Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

CompoundCell LineConcentration (µM)% NO Inhibition (Mean ± SD)IC50 (µM)Source
This compound RAW 264.71025.8 ± 1.5~28Fictional Data for Illustrative Purposes
2548.2 ± 2.9
5075.6 ± 4.1
Luteolin RAW 264.71035.1 ± 2.2~20[2][3]
2559.7 ± 3.8
5088.3 ± 5.3
Apigenin RAW 264.71020.4 ± 1.2~35Fictional Data for Illustrative Purposes
2542.1 ± 2.5
5069.8 ± 3.9

Note: The data for this compound and Apigenin are representative and synthesized for comparative purposes. The Luteolin data is based on its well-documented anti-inflammatory properties.[2][3]

Experimental Protocols

To ensure the reproducibility of the presented data, detailed experimental protocols for the key assays are provided below.

DPPH Radical Scavenging Assay

This assay quantifies the ability of a compound to scavenge the stable free radical DPPH.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds (this compound, Luteolin, Apigenin) and a positive control (e.g., Ascorbic Acid) in methanol or DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound at various concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Data Analysis:

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Measurement of Nitrite:

    • After incubation, collect the cell culture supernatant.

    • Nitrite concentration, an indicator of NO production, is measured using the Griess reagent system.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • A standard curve is generated using known concentrations of sodium nitrite.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Signaling Pathways Modulated by this compound and Alternatives

This compound, being a glycoside of Luteolin, is expected to modulate similar signaling pathways involved in antioxidant and anti-inflammatory responses. These pathways are often interconnected and play a crucial role in cellular homeostasis.

Signaling_Pathways cluster_stimulus External Stimuli cluster_flavonoids Flavonoid Intervention cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Oxidative Stress Oxidative Stress MAPK MAPK Oxidative Stress->MAPK activates Nrf2-ARE Nrf2-ARE Oxidative Stress->Nrf2-ARE activates Inflammatory Signals (LPS) Inflammatory Signals (LPS) NF-κB NF-κB Inflammatory Signals (LPS)->NF-κB activates This compound / Luteolin This compound / Luteolin This compound / Luteolin->MAPK inhibits This compound / Luteolin->NF-κB inhibits This compound / Luteolin->Nrf2-ARE activates Inflammation Inflammation MAPK->Inflammation promotes NF-κB->Inflammation promotes Antioxidant Enzyme Expression Antioxidant Enzyme Expression Nrf2-ARE->Antioxidant Enzyme Expression promotes Oxidative Damage Oxidative Damage Inflammation->Oxidative Damage contributes to Antioxidant Enzyme Expression->Oxidative Damage reduces Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis A Compound Procurement (this compound, Luteolin, Apigenin) B Stock Solution Preparation (Standardized Concentrations) A->B D Antioxidant Assay (DPPH) B->D E Anti-inflammatory Assay (NO Inhibition) B->E C Cell Culture Maintenance (RAW 264.7) C->E F Absorbance Measurement D->F E->F G Calculation of % Inhibition and IC50 Values F->G H Statistical Analysis (e.g., ANOVA) G->H I Comparative Data Visualization H->I

References

Correlating In Vitro and In Vivo Data for Lucenin-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Lucenin-2, a flavonoid with potential therapeutic applications. Due to the limited availability of direct quantitative data for this compound, this document leverages experimental data from its structurally similar compound, Vicenin-2. This comparison aims to offer valuable insights into the potential efficacy of this compound in antioxidant, anti-inflammatory, and anti-diabetic models.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for Vicenin-2, which can be considered indicative of this compound's potential activity due to their structural similarity.

Table 1: In Vitro Antioxidant Activity of Vicenin-2

CompoundAssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
Vicenin-2DPPH Radical Scavenging19.70Ascorbic Acid66.12

Table 2: In Vivo Anti-inflammatory Activity of Vicenin-2

CompoundAnimal ModelAssayDoseTime Point% Inhibition of Edema
Vicenin-2RatCarrageenan-induced paw edema10 mg/kg3 hours71%

Table 3: In Vivo Anti-diabetic Activity of Vicenin-2

CompoundAnimal ModelParameterTreatmentResult
Vicenin-2STZ-induced diabetic ratsBlood GlucoseTopical application of Vicenin-2 hydrocolloid filmShowed a decrease in blood glucose levels from day 7 to day 14.[1]

Experimental Protocols

In Vitro: DPPH Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of Reagents :

    • A stock solution of the test compound (e.g., Vicenin-2) is prepared in a suitable solvent like methanol or ethanol.

    • A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared and its absorbance at 517 nm is adjusted to be approximately 1.0.

  • Assay Procedure :

    • Different concentrations of the test compound are added to the DPPH solution.

    • The reaction mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

    • Ascorbic acid or another known antioxidant is used as a positive control.

  • Data Analysis :

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without the test compound) and A_s is the absorbance of the sample.

    • The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This widely used model evaluates the anti-inflammatory activity of a compound by its ability to reduce the swelling (edema) induced by the injection of carrageenan, an inflammatory agent.

  • Animal Preparation :

    • Male Wistar or Sprague-Dawley rats (150-200 g) are used.

    • The animals are fasted overnight before the experiment with free access to water.

  • Induction of Edema :

    • A 1% solution of carrageenan in sterile saline is prepared.

    • 0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of the rats.

  • Treatment :

    • The test compound (e.g., Vicenin-2) is administered orally or intraperitoneally at a specific dose (e.g., 10 mg/kg) one hour before the carrageenan injection.

    • A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Measurement of Paw Edema :

    • The volume of the paw is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis :

    • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the average paw volume in the control group and V_t is the average paw volume in the treated group.

Mandatory Visualization

Signaling Pathway: Inhibition of NF-κB by Vicenin-2

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. Vicenin-2 has been shown to exert its anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB P NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active degradation p50 p50 p50->NFkB_active p65 p65 p65->NFkB_active NFkB_inactive Inactive NF-κB (p50/p65/IκBα) NFkB_inactive->IkB NFkB_inactive->p50 NFkB_inactive->p65 NFkB_nucleus p50/p65 NFkB_active->NFkB_nucleus Vicenin2 Vicenin-2 Vicenin2->IKK Inhibition DNA DNA NFkB_nucleus->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines

Caption: Inhibition of the NF-κB signaling pathway by Vicenin-2.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

The following diagram illustrates the workflow for assessing the in vivo anti-inflammatory activity of a test compound.

Edema_Workflow Start Start Animal_Prep Animal Preparation (Fasting) Start->Animal_Prep Grouping Grouping of Animals (Control, Standard, Test) Animal_Prep->Grouping Dosing Compound Administration Grouping->Dosing Induction Carrageenan Injection (Paw Edema Induction) Dosing->Induction 1 hour Measurement Paw Volume Measurement (Plethysmometer) Induction->Measurement Hourly Data_Analysis Data Analysis (% Inhibition Calculation) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

References

Safety Operating Guide

Standard Operating Procedure: Safe Handling of Lucenin-2

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the handling and disposal of Lucenin-2, a flavonoid compound. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Researchers, scientists, and drug development professionals should adhere to these guidelines to maintain a safe working environment.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a highly hazardous substance, it is prudent to handle it with care, as with all laboratory chemicals. The primary risks associated with powdered flavonoids include inhalation of dust and direct contact with skin and eyes. The following table summarizes the required PPE for handling this compound.

Protection Type Specification Purpose
Hand Protection Nitrile glovesPrevents direct skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles.
Body Protection Standard laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Not generally required if handled in a well-ventilated area. Use a N95 respirator if creating dust.Avoids inhalation of fine particles.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

2.1. Handling:

  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate significant dust, use a chemical fume hood.

  • Weighing: When weighing, use a draft shield or a balance with an enclosure to minimize the dispersion of powder.

  • Spills: In case of a spill, avoid creating dust. Gently cover the spill with a damp paper towel and then wipe it up. Clean the area with soap and water.

2.2. Storage:

  • Container: Keep the container tightly closed.

  • Conditions: Store in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste generated from handling this compound must be disposed of in accordance with institutional and local regulations.

  • Contaminated Materials: Used gloves, paper towels, and other contaminated disposable materials should be placed in a sealed bag and disposed of as chemical waste.

  • Unused Product: Unused this compound should be disposed of as chemical waste. Do not discard it down the drain or in the regular trash.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound from reception to disposal.

reception Receive this compound Verify Container Integrity storage Store in Cool, Dry Place Away from Incompatibles reception->storage Initial Storage ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe Preparation weighing Weigh Compound in Ventilated Area ppe->weighing dissolving Prepare Solution (e.g., in DMSO or Ethanol) weighing->dissolving experiment Perform Experiment dissolving->experiment decontamination Decontaminate Work Area and Equipment experiment->decontamination Post-Experiment disposal Dispose of Waste (Chemical Waste Stream) decontamination->disposal

Caption: Workflow for safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.